molecular formula C23H15BrO3 B1208990 Panacyl bromide CAS No. 94345-04-7

Panacyl bromide

Cat. No.: B1208990
CAS No.: 94345-04-7
M. Wt: 419.3 g/mol
InChI Key: QHXHFBODVCCJIP-UHFFFAOYSA-N
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Description

Panacyl bromide, chemically known as p-(9-anthroyloxy)phenacyl bromide, is a specialized fluorescence derivatization reagent primarily used in high-performance liquid chromatography (HPLC) . Its core research value lies in enabling highly sensitive detection and quantification of carboxylic acid-containing compounds. Researchers utilize this compound to label free fatty acids and biotin in biological samples for subsequent analysis by reversed-phase or normal-phase HPLC with fluorescence detection . The derivatization process allows for the quantitative detection of fatty acids across a linear range of 10–500 pmol per injection, providing the sensitivity required for analyzing complex biological matrices such as blood plasma and intestinal tissue . This method has been successfully applied to profile a range of fatty acids, including arachidonic, palmitoleic, linoleic, eicosatrienoic, oleic, palmitic, and stearic acids, and to determine the distribution of free versus protein-bound biotin in tissues . The protocol is often enhanced by using a crown ether catalyst during derivatization to improve reaction efficiency . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHFBODVCCJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241433
Record name Panacyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94345-04-7
Record name Panacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of Panacyl bromide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (2-bromo-1-phenylethan-1-one), a powerful lachrymator, is a versatile organic compound widely utilized as a precursor in the synthesis of various organic molecules.[1][2] Its structure, featuring an α-bromoketone, makes it a valuable reagent for introducing the phenacyl group into other molecules.[1] This technical guide provides an in-depth overview of the physical and chemical properties of phenacyl bromide, detailed experimental protocols for its synthesis, and a summary of its reactivity and biological significance.

Physical and Chemical Properties

Phenacyl bromide is a colorless to off-white crystalline solid with a sharp, irritating odor.[1][3][4] It is toxic by inhalation, ingestion, and skin absorption and is a severe eye irritant.[1][3]

Quantitative Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₈H₇BrO[4][5][6]
Molecular Weight 199.04 g/mol [1][5]
Melting Point 49-51 °C[5][7][8]
Boiling Point 135-139 °C at 12 Torr[6]
Density 1.65 g/cm³ at 20 °C[8]
Flash Point > 112 °C[8]
Solubility Practically insoluble in water; freely soluble in alcohol, benzene, chloroform, and ether.[9]
CAS Registry Number 70-11-1[4][5][6]

Reactivity and Chemical Behavior

The reactivity of phenacyl bromide is dominated by the presence of the electrophilic carbon atom adjacent to the bromine atom and the carbonyl group. This makes it susceptible to nucleophilic substitution reactions.[10] It reacts slowly with metals, causing mild corrosion.[1][3] Upon exposure to moisture in the air, it can slowly react to form hydrogen bromide.[3]

Phenacyl bromide is a key building block in the synthesis of a wide array of heterocyclic compounds, including thiazoles, oxazoles, benzofurans, and quinoxalines.[11][12] These reactions typically proceed via nucleophilic attack on the α-carbon, leading to the displacement of the bromide ion and subsequent cyclization.[11]

Experimental Protocols

Synthesis of Phenacyl Bromide via Bromination of Acetophenone

This protocol is adapted from a well-established method for the preparation of phenacyl bromide.[7]

Materials:

  • Acetophenone

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Bromine

  • Water

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

  • The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.

  • 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.

  • After the bromine has been added, the ether and dissolved hydrogen bromide are removed at once under reduced pressure with a slight current of air.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.

  • The crystals are filtered with suction and washed several times with fresh portions of the solvent mixture until a white product is obtained.

  • The crude phenacyl bromide can be further purified by recrystallization from 25–30 cc of methanol to yield white crystals.

Metal-Free C(sp³)–H Bromination for the Synthesis of Phenacyl Bromide Derivatives

This method provides an alternative, metal-free approach to the synthesis of phenacyl bromides.[13]

Materials:

  • Aromatic ketone

  • Acetonitrile

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Potassium bromide (KBr)

  • Iodobenzene diacetate (PhI(OAc)₂)

  • Boron trifluoride etherate (BF₃·Et₂O)

Procedure:

  • Iodobenzene diacetate (2 equivalents) is stirred in acetonitrile.

  • p-TsOH·H₂O (1.3-1.5 equivalents) is added, and the mixture is stirred until the solution becomes clear and light green.

  • Potassium bromide (2 equivalents) is added, causing the solution to turn yellow with precipitation.

  • The aromatic ketone (1 equivalent) is then added.

  • BF₃·Et₂O is added dropwise until the solution turns clear orange.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Biological Activity and Applications

Phenacyl bromide and its derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][14] It is also used as a reagent in biochemical studies for the selective modification of cysteine residues in proteins.[1] Furthermore, it serves as a derivatizing agent for the analysis of organic acids by converting them into their crystalline phenacyl esters, which can be identified by techniques like HPLC.[1][4]

Visualizing Synthetic Pathways

The synthesis of heterocyclic compounds from phenacyl bromide is a cornerstone of medicinal chemistry. The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, a common class of biologically active heterocycles.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product phenacyl_bromide Phenacyl Bromide reaction_step Nucleophilic Substitution & Cyclization phenacyl_bromide->reaction_step thioamide Thioamide Derivative thioamide->reaction_step thiazole Thiazole Derivative reaction_step->thiazole

Caption: General workflow for the synthesis of thiazole derivatives from phenacyl bromide.

Safety and Handling

Phenacyl bromide is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[7][8] It is a lachrymator and causes severe skin burns and eye damage.[5][15] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.[8][15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15] Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][8]

References

General Chemical Principles: α-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed experimental protocol for the synthesis of phenacyl bromide from acetophenone is not possible. Phenacyl bromide (α-bromoacetophenone) is classified as a lachrymator and a riot control agent (tear gas). Due to its hazardous nature, providing step-by-step instructions for its synthesis would violate safety policies against facilitating the production of harmful chemical agents.

However, it is possible to provide information regarding the general chemical principles, safety considerations, and historical context from an educational and defensive perspective, in line with chemical safety and public health promotion.

The synthesis of phenacyl bromide from acetophenone is a classic example of the alpha-halogenation of a ketone. This reaction selectively introduces a halogen atom at the carbon atom adjacent to the carbonyl group (the α-carbon).

The reaction can proceed under either acidic or basic conditions through different intermediates:

  • Acid-Catalyzed Halogenation: In the presence of an acid catalyst (like acetic acid), the ketone is reversibly converted to its enol tautomer. This enol form then acts as a nucleophile, attacking the electrophilic bromine. This is the more common and controlled method for monobromination.

  • Base-Mediated Halogenation: Under basic conditions, an enolate ion is formed, which is a much stronger nucleophile than the enol. This reaction is typically harder to control and can lead to polyhalogenation.

A general representation of the acid-catalyzed pathway is shown below.

Reaction_Pathway Start Acetophenone (Ketone) Catalyst_H H+ Enol Enol Intermediate Catalyst_H->Enol Tautomerization Bromine Br₂ Intermediate Bromonium Ion Intermediate Enol->Intermediate Bromine->Intermediate Nucleophilic Attack Product Phenacyl Bromide (α-Bromoketone) Intermediate->Product Deprotonation Byproduct HBr Intermediate->Byproduct

Caption: Acid-catalyzed α-bromination of a ketone.

Safety and Hazard Information

Phenacyl bromide is a hazardous substance and must be handled with extreme caution by trained professionals in a controlled laboratory setting.[1][2][3] Its primary hazards are its lachrymatory effects (causing severe eye irritation and tearing) and its toxicity.[4][5]

PropertyData
Chemical Name 2-Bromo-1-phenylethanone[6]
Synonyms α-Bromoacetophenone, Bromomethyl phenyl ketone[6]
CAS Number 70-11-1[6]
Molecular Formula C₈H₇BrO[6]
Molecular Weight 199.04 g/mol [2]
Appearance White to off-white crystalline solid[3][6]
Melting Point 48–51°C[7]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[2][5] H335: May cause respiratory irritation.[5][8] H301/H311/H330: Toxic or Fatal if swallowed, in contact with skin, or if inhaled.[1][5]
Primary Hazards Powerful lachrymator, toxic, corrosive.[4][5][7]

This table summarizes key data points; always refer to a current Safety Data Sheet (SDS) before handling this chemical.

Handling and Personal Protective Equipment (PPE)

Due to the severe hazards associated with phenacyl bromide, stringent safety protocols are mandatory. All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) cluster_controls Engineering Controls Respirator Full-face Respirator with appropriate cartridges Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) Goggles Splash-proof Safety Goggles and Face Shield Coat Flame-Resistant Lab Coat and Chemical Apron FumeHood Certified Chemical Fume Hood Eyewash Emergency Eyewash Station Shower Safety Shower Handler Researcher Handler->Respirator Wears Handler->Gloves Wears Handler->Goggles Wears Handler->Coat Wears Task Handling Phenacyl Bromide Handler->Task Performs Task->FumeHood Must be inside

Caption: Safety controls for handling hazardous chemicals.

First Aid Measures

In case of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water and soap.[1][8] Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Applications in Research

Despite its hazards, phenacyl bromide is a valuable reagent in organic synthesis and biochemistry. It serves as a versatile precursor for synthesizing various organic compounds.[4][6] It is also used as a derivatizing agent for carboxylic acids in analytical chemistry and as a specific chemical probe to modify cysteine or histidine residues in proteins for biochemical studies.[4]

References

An In-depth Technical Guide to the Derivatization of Carboxylic Acids with Panacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of panacyl bromide and its analogs for the derivatization of carboxylic acids. This derivatization technique is a cornerstone in analytical chemistry, particularly for enhancing the detection of carboxylic acids in complex matrices via High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection.

Core Mechanism of Derivatization

The derivatization of carboxylic acids with this compound, or its commonly used analog p-bromophenacyl bromide, proceeds through a nucleophilic substitution reaction to form a phenacyl ester. This process significantly enhances the molar absorptivity and/or fluorescence of the analyte, thereby increasing the sensitivity of detection.

The reaction is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then attacks the electrophilic α-carbon of the this compound, displacing the bromide ion and forming the corresponding ester.

The key steps of the mechanism are as follows:

  • Deprotonation of the Carboxylic Acid: In the presence of a base, the carboxylic acid (R-COOH) loses a proton to form a carboxylate anion (R-COO⁻). This step is crucial as the carboxylate anion is a much stronger nucleophile than the undissociated carboxylic acid.

  • Nucleophilic Attack: The carboxylate anion attacks the methylene carbon (the carbon adjacent to the carbonyl group) of the this compound.

  • Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, resulting in the formation of the phenacyl ester.

To facilitate this reaction, a catalyst is often employed. Crown ethers can be used to sequester the cation of the carboxylate salt, thereby increasing the nucleophilicity of the carboxylate anion[1].

Below is a diagram illustrating the general mechanism of this derivatization reaction.

Panacyl_Bromide_Derivatization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Displacement RCOOH R-COOH (Carboxylic Acid) RCOO_neg R-COO⁻ (Carboxylate Anion) RCOOH->RCOO_neg + Base Base Base BH_plus BH⁺ RCOO_neg2 R-COO⁻ PanacylBr This compound Br_neg Br⁻ Ester Phenacyl Ester RCOO_neg2->Ester + this compound

Mechanism of this compound Derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of carboxylic acids using phenacyl bromide reagents.

Protocol 1: General Procedure for Phenacyl Ester Preparation [2]

This protocol is a general method for preparing phenacyl esters for HPLC analysis.

  • Materials:

    • Carboxylic acid sample (~10 mg)

    • Methanol (MeOH)

    • 85% Potassium Hydroxide (KOH) in MeOH or Potassium Bicarbonate (KHCO₃)

    • p-Bromophenacyl-8™ Reagent (a commercial formulation of p-bromophenacyl bromide)

    • Dry acetonitrile

    • Reacti-Vial™ or similar small reaction vial

    • Magnetic stirrer

    • Nitrogen gas source

    • Heating block

  • Procedure:

    • Dissolve approximately 10 mg of the carboxylic acid in methanol in a 5.0 ml reaction vial equipped with a magnetic stirrer.

    • Neutralize the solution to the phenolphthalein endpoint with 85% KOH in methanol. Alternatively, for samples where potassium salts are undesirable, add KHCO₃ at 3-5 times the molar equivalent of the free acid.

    • Evaporate the methanol to dryness under a stream of nitrogen gas.

    • Add 1.0 ml of the p-Bromophenacyl-8™ Reagent and 2.0 ml of dry acetonitrile to the vial.

    • Heat the reaction mixture at 80°C with stirring for 30 minutes.

    • Remove the vial from the heating block and allow it to cool to room temperature.

    • The resulting solution containing the phenacyl ester derivative is ready for HPLC analysis.

Protocol 2: Derivatization of Perfluorocarboxylic Acids (PFCAs) [3]

This protocol is specifically optimized for the derivatization of PFCAs.

  • Materials:

    • PFCA sample

    • p-Bromophenacyl bromide

    • Acetonitrile

    • Base (e.g., triethylamine)

  • Procedure:

    • The PFCAs are quantitatively converted to their corresponding phenacyl esters using p-bromophenacyl bromide as the derivatization reagent.

    • The reaction is carried out in acetonitrile.

    • The reaction conditions are optimized to achieve conversion yields between 86% and 92%.[3]

    • The resulting derivatives are then analyzed by UPLC-UV-ESI-MS/MS.

The following diagram illustrates a typical experimental workflow for the derivatization and analysis of carboxylic acids.

Experimental_Workflow start Start: Carboxylic Acid Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve neutralize Neutralize with Base (e.g., KOH or KHCO3) dissolve->neutralize evaporate Evaporate Solvent (e.g., under Nitrogen) neutralize->evaporate add_reagents Add Derivatization Reagent (this compound) and Solvent (e.g., Acetonitrile) evaporate->add_reagents heat Heat Reaction Mixture (e.g., 80°C for 30 min) add_reagents->heat cool Cool to Room Temperature heat->cool analyze Analyze by HPLC cool->analyze

General Experimental Workflow.

Quantitative Data Summary

The efficiency of the derivatization reaction is influenced by factors such as reaction time, temperature, and the specific reagents used. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions for Derivatization of Carboxylic Acids

Carboxylic Acid TypeDerivatization ReagentSolventBase/CatalystTemperature (°C)Time (min)Yield (%)Reference
General Carboxylic Acidsp-Bromophenacyl bromideAcetonitrileKOH or KHCO₃8030Not specified[2]
Perfluorocarboxylic Acidsp-Bromophenacyl bromideAcetonitrileNot specifiedOptimizedOptimized86-92[3]
BiotinThis compoundNot specifiedCrown EtherNot specifiedNot specifiedNot specified[1]
Benzoic AcidsPhenacyl bromideNot specifiedSodium CarbonateMicrowave/UltrasoundNot specified~90[4]

Applications in Research and Development

The derivatization of carboxylic acids with this compound is a widely adopted technique in various scientific disciplines:

  • Pharmaceutical Analysis: For the quantification of acidic drugs and their metabolites in biological fluids.

  • Environmental Monitoring: To determine the levels of acidic pollutants such as perfluorinated carboxylic acids in water and soil samples.[3][5]

  • Food Science: For the analysis of fatty acids and other organic acids in food products.

  • Biomedical Research: To study the role of prostaglandins and other eicosanoids in biological systems.[6]

Conclusion

The derivatization of carboxylic acids with this compound and its analogs is a robust and sensitive method for their analysis. A thorough understanding of the underlying SN2 mechanism and the optimization of experimental parameters are critical for achieving reliable and reproducible results. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and analytical science to effectively utilize this powerful derivatization technique.

References

Phenacyl Bromide: A Technical Guide to its Lachrymatory Properties and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (C₈H₇BrO), also known as α-bromoacetophenone, is a potent lachrymator and a versatile chemical intermediate in organic synthesis. Its powerful eye-irritating properties necessitate a thorough understanding of its hazardous characteristics and strict adherence to safety protocols in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the lachrymatory properties of phenacyl bromide, its mechanism of action, and detailed safety precautions for its handling, storage, and disposal.

Lachrymatory Properties and Toxicity

Phenacyl bromide is a powerful lachrymator, causing intense tearing, pain, and irritation upon contact with the eyes.[1] It is also classified as a toxic and corrosive substance, posing significant health risks through inhalation, ingestion, and skin absorption.[1] Exposure can lead to severe irritation of the skin, eyes, and mucous membranes. Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[1]

Quantitative Toxicity Data
ParameterValueReference
Oral LD₅₀ (Mouse, Intraperitoneal) 44 mg/kg[3]
Vapor Pressure 0.01 mmHg[1]

Mechanism of Action: The Role of TRP Channels

The lachrymatory and irritant effects of phenacyl bromide are believed to be mediated through the activation of sensory nerve endings in the cornea and other exposed tissues. The primary molecular targets are likely members of the Transient Receptor Potential (TRP) channel family, specifically the TRPA1 and TRPV1 channels.[4] These channels are expressed in nociceptive (pain-sensing) neurons and function as detectors of noxious chemical and physical stimuli.[5][6]

Proposed Signaling Pathway

As an electrophilic compound, phenacyl bromide is thought to activate TRPA1 channels through covalent modification of cysteine residues on the intracellular domains of the channel.[7][8] This modification triggers a conformational change, leading to channel opening and an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[4] The resulting depolarization of the sensory neuron generates an action potential that is transmitted to the central nervous system, where it is perceived as pain and irritation. The influx of calcium also initiates a local neurogenic inflammatory response, contributing to the overall irritant effect.[4]

Signaling_Pathway Phenacyl_Bromide Phenacyl Bromide Corneal_Neuron Corneal Sensory Neuron Phenacyl_Bromide->Corneal_Neuron Exposure TRPA1_Channel TRPA1 Channel Covalent_Modification Covalent Modification of Cysteine Residues TRPA1_Channel->Covalent_Modification interacts with Channel_Opening Channel Opening Covalent_Modification->Channel_Opening leads to Cation_Influx Ca²⁺/Na⁺ Influx Channel_Opening->Cation_Influx allows Depolarization Membrane Depolarization Cation_Influx->Depolarization causes Neurogenic_Inflammation Neurogenic Inflammation Cation_Influx->Neurogenic_Inflammation induces Action_Potential Action Potential Generation Depolarization->Action_Potential triggers CNS Signal to CNS (Pain & Irritation) Action_Potential->CNS transmits

Experimental Protocols

Synthesis of Phenacyl Bromide

A common laboratory-scale synthesis of phenacyl bromide involves the bromination of acetophenone.[9][10]

Materials:

  • Acetophenone

  • Anhydrous ether or glacial acetic acid (solvent)[9][10]

  • Anhydrous aluminum chloride (catalyst, for ether solvent)[9]

  • Bromine

Procedure (using ether as solvent): [9]

  • Dissolve acetophenone in anhydrous ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.

  • Slowly add bromine from the dropping funnel with constant stirring.

  • After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

  • The resulting crude phenacyl bromide can be purified by washing with a mixture of water and petroleum ether, followed by recrystallization from methanol.

Synthesis_Workflow Start Start Dissolve Dissolve Acetophenone in Anhydrous Ether Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Catalyst Add Anhydrous AlCl₃ Cool->Add_Catalyst Add_Bromine Slowly Add Bromine with Stirring Add_Catalyst->Add_Bromine Remove_Solvent Remove Ether & HBr (Reduced Pressure) Add_Bromine->Remove_Solvent Purify Wash with Water/ Petroleum Ether Remove_Solvent->Purify Recrystallize Recrystallize from Methanol Purify->Recrystallize End Pure Phenacyl Bromide Recrystallize->End

In Vivo Ocular Irritation Assessment (Based on OECD Guideline 405)

The potential for a substance to cause eye irritation is typically assessed in vivo using the rabbit eye test, following OECD Guideline 405.[2][11]

Procedure Outline:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Initial Test: Instill 0.1 mL of the test substance into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea, iris, and conjunctivae.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, use two additional animals.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

In Vitro Assessment of TRP Channel Activation

Calcium Imaging Assay: [12][13] This assay measures the influx of calcium into cells expressing TRP channels upon exposure to a test compound.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the human TRPA1 or TRPV1 channel.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Apply a solution of phenacyl bromide to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

Electrophysiology (Patch-Clamp): [1][14] This technique directly measures the ion flow through channels in the cell membrane.

  • Cell Preparation: Prepare cells expressing the target TRP channel for patch-clamp recording.

  • Recording: Form a gigaseal between a glass micropipette and the cell membrane to record whole-cell or single-channel currents.

  • Compound Perfusion: Perfuse the cell with a solution containing phenacyl bromide.

  • Data Analysis: An increase in inward current upon application of phenacyl bromide indicates channel activation.

Experimental_Workflow_TRP cluster_calcium Calcium Imaging Assay cluster_ep Electrophysiology (Patch-Clamp) Cell_Culture_Ca Culture TRP-expressing cells Dye_Loading Load with Ca²⁺ dye Cell_Culture_Ca->Dye_Loading Apply_PB_Ca Apply Phenacyl Bromide Dye_Loading->Apply_PB_Ca Measure_Fluorescence Measure Fluorescence Apply_PB_Ca->Measure_Fluorescence Cell_Culture_EP Culture TRP-expressing cells Patch Establish Patch-Clamp Configuration Cell_Culture_EP->Patch Apply_PB_EP Apply Phenacyl Bromide Patch->Apply_PB_EP Measure_Current Measure Ion Current Apply_PB_EP->Measure_Current

Safety Precautions

Due to its hazardous nature, strict safety precautions must be followed when handling phenacyl bromide.[15]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[15]

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[15]

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[15] Avoid formation of dust and aerosols.[16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15] Protect from light.[17] Store away from incompatible materials such as strong oxidizing agents and bases.[15]

Spills and Decontamination
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[15] Decontaminate the area with a suitable neutralizing agent.

  • Decontamination: While specific decontamination procedures for phenacyl bromide are not detailed, a general approach for reactive chemicals involves careful neutralization.[18] For surfaces, a thorough cleaning with an appropriate solvent or a decontamination solution is recommended. The effectiveness of a decontamination procedure can be assessed by wipe sampling and analysis.[4]

Waste Disposal
  • Disposal: Dispose of phenacyl bromide waste as hazardous waste in accordance with local, state, and federal regulations.[17] Do not dispose of it down the drain.[19] It can be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[18]

Conclusion

Phenacyl bromide is a valuable chemical reagent, but its potent lachrymatory and toxic properties demand careful and informed handling. A comprehensive understanding of its hazards, coupled with the consistent application of robust safety protocols, is essential for the protection of all laboratory personnel. Further research is warranted to quantify its lachrymatory potency and to fully elucidate the specific molecular mechanisms underlying its powerful irritant effects.

References

A Technical Guide to the Reactivity of the Alpha-Bromoketone Group in Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the α-bromoketone moiety within phenacyl bromide and its derivatives. It covers the core reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and applications as a biochemical tool.

Introduction: The Alpha-Bromoketone Functional Group

Phenacyl bromide (2-bromo-1-phenylethanone) and its substituted analogues are bifunctional organic compounds containing a ketone and an α-haloalkane. The juxtaposition of the carbonyl group and the bromine atom on an adjacent carbon atom confers a unique and heightened reactivity to the molecule. The carbon atom bearing the bromine (the α-carbon) is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This electronic feature makes phenacyl bromides potent alkylating agents, particularly susceptible to nucleophilic attack.

This reactivity profile has established phenacyl bromide as a versatile intermediate in organic synthesis for constructing complex molecules, including various heterocycles like thiazoles and imidazoles.[1][2] Furthermore, its ability to covalently modify specific amino acid residues makes it an invaluable tool in biochemistry for probing enzyme active sites and inhibiting protein function.[3][4]

Core Reactivity: The SN2 Mechanism

The primary reaction pathway for the α-bromoketone group in phenacyl bromide is the bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] In this mechanism, a nucleophile directly attacks the electrophilic α-carbon, leading to the displacement of the bromide ion as the leaving group.

The reaction proceeds in a single, concerted step where the formation of the new carbon-nucleophile bond occurs simultaneously with the cleavage of the carbon-bromine bond.[8] This is distinct from a two-step SN1 mechanism, which would involve an unstable carbocation intermediate. The enhanced rate of SN2 reactions in phenacyl halides compared to simple alkyl halides is attributed to the adjacent carbonyl group, which stabilizes the transition state.[9]

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(COPh)---Br]⁻ Nu->TS Attack Substrate Ph-CO-CH₂-Br Substrate->TS Product Ph-CO-CH₂-Nu TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Cleavage

Quantitative Analysis of Reactivity

The reactivity of phenacyl bromides has been extensively studied through kinetic experiments. The reaction typically follows second-order kinetics, being first-order in both the phenacyl bromide and the nucleophile.[9]

The rate of substitution is highly dependent on the nature of the attacking nucleophile. Below is a summary of second-order rate constants for the reaction of phenacyl bromide with different nucleophiles.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Benzoate Ion90% Acetone-Water354.65 x 10⁻³[5]
trans-Cinnamate Ion90% Acetone-Water352.50 x 10⁻³[5]
PyridineMethanol33Not specified, ρ=0.257[5]
AnilineMethanol40Not specified, ρ=0.390[5]
Sodium Phenoxide50% Aqueous Acetone301.15 x 10⁻²[6]
Sodium Acetate50% Aqueous Acetone502.09 x 10⁻⁴[6]

Table 1: Summary of kinetic data for the reaction of phenacyl bromide with various nucleophiles.

The electronic nature of substituents on either the phenyl ring of the phenacyl bromide or the nucleophile significantly impacts the reaction rate. This relationship can be quantified using the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects.

  • Substituents on Phenacyl Bromide: Electron-withdrawing groups on the phenyl ring of phenacyl bromide increase the electrophilicity of the α-carbon, thus accelerating the reaction rate. This results in a positive ρ value.[5]

  • Substituents on the Nucleophile: Electron-releasing groups on an aromatic nucleophile (like a substituted phenoxide or cinnamate) increase its nucleophilicity, leading to a faster reaction rate and a negative ρ value.[5][9]

Reaction SeriesSolventTemperature (°C)Hammett ρ ValueInterpretationReference
p-Substituted Phenacyl Bromides + Benzoate Ion90% Acetone-Water35+1.05Rate enhanced by electron-withdrawing groups on substrate[5]
Phenacyl Bromide + p-Substituted Cinnamate Ions90% Acetone-Water35-0.21Rate enhanced by electron-donating groups on nucleophile[5]
Phenacyl Bromide + Substituted PyridinesMethanol33+0.257Moderate sensitivity to substituents on substrate[5]
Phenacyl Bromide + 2-(phenyl)thiazolidinesEthanol43-1.93High sensitivity to substituents on nucleophile[9]

Table 2: Hammett reaction constants (ρ) for various reaction series involving phenacyl bromides.

Applications in Biological Systems: Enzyme Inhibition

The high reactivity of the α-bromoketone group makes p-bromophenacyl bromide (pBPB) a widely used irreversible inhibitor of various enzymes. The mechanism typically involves the alkylation of a critical amino acid residue within the enzyme's active site, most commonly a histidine or cysteine.

A prominent example is the inhibition of phospholipase A₂ (PLA₂). pBPB is known to covalently modify a specific histidine residue in the active site of PLA₂, thereby inactivating the enzyme and preventing the hydrolysis of phospholipids.[3] Similarly, it has been shown to inhibit adenylate cyclase, likely by modifying the catalytic protein or its associated G-proteins.[4]

enzyme_inhibition cluster_step1 Step 1: Binding cluster_step2 Step 2: Covalent Modification Enzyme Active Enzyme (e.g., PLA₂) with Active Site Histidine Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex pBPB p-Bromophenacyl Bromide (Inhibitor) pBPB->Complex Modification Nucleophilic Attack by Histidine on α-Carbon Complex->Modification Inactive Inactive Enzyme (Covalently Modified) Modification->Inactive Br_ion Bromide Ion (Released) Modification->Br_ion

Experimental Protocols

The following are standardized procedures for the synthesis of phenacyl bromide and for conducting a representative kinetic study.

This protocol is adapted from the reliable procedure in Organic Syntheses.[10]

Materials:

  • Acetophenone

  • Anhydrous ether (or glacial acetic acid)[10][11]

  • Bromine

  • Anhydrous aluminum chloride (catalyst)

  • Petroleum ether and water for washing

  • Methanol for recrystallization

Procedure:

  • A solution of acetophenone (1.0 eq) in anhydrous ether is placed in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • The solution is cooled in an ice bath, and a catalytic amount of anhydrous aluminum chloride (approx. 0.01 eq) is added.

  • Bromine (1.0 eq) is added dropwise from the funnel with constant stirring, maintaining a low temperature. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

  • The resulting solid crude product is washed with a mixture of water and petroleum ether to remove impurities.

  • The white crystals are filtered, dried, and can be further purified by recrystallization from methanol.

Caution: Phenacyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.[10]

// Nodes Start [label="Start: Acetophenone\n in Anhydrous Ether", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="Cool to 0-5 °C\n(Ice Bath)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AddCat [label="Add AlCl₃ Catalyst", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AddBr2 [label="Dropwise Addition\nof Bromine (Br₂)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir Until Bromine\nColor Disappears", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Evap [label="Remove Solvent &\nHBr (Reduced Pressure)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Crude Solid with\nH₂O / Petroleum Ether", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter and Dry Crystals", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Recrystal [label="Optional: Recrystallize\nfrom Methanol", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Pure Phenacyl Bromide", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Cool; Cool -> AddCat; AddCat -> AddBr2; AddBr2 -> Reaction; Reaction -> Evap; Evap -> Wash; Wash -> Filter; Filter -> Recrystal; Recrystal -> End; Filter -> End [style=dashed, label="Sufficiently Pure\nfor many uses"]; } caption="Figure 3: Experimental workflow for synthesizing phenacyl bromide."

This is a general methodology based on kinetic studies of phenacyl bromide reactions.[5]

Materials:

  • Phenacyl bromide

  • Sodium benzoate

  • Solvent: 90% acetone / 10% water (v/v)

  • Standardized acid (e.g., HCl) and base (e.g., NaOH) for titration

  • Phenolphthalein indicator

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentration for phenacyl bromide and sodium benzoate in the 90% acetone-water solvent.

  • Reaction Initiation: Equilibrate both solutions to the desired temperature (e.g., 35°C) in a thermostatic bath. Mix equal volumes of the solutions in a reaction vessel to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing chilled dilute nitric acid.

  • Titration: Titrate the unreacted benzoate ion in the quenched aliquot with a standardized solution of HCl using phenolphthalein as an indicator. Alternatively, the amount of bromide ion produced can be determined by potentiometric titration with silver nitrate.

  • Data Analysis: The concentration of reactants at each time point is calculated from the titration data. The second-order rate constant (k₂) is determined by plotting 1/(a-x) against time (where 'a' is the initial concentration and 'x' is the concentration of product formed), which should yield a straight line with a slope equal to k₂ for a reaction with equal initial concentrations.

Conclusion

The α-bromoketone group in phenacyl bromide is a highly reactive and synthetically useful functional group. Its chemistry is dominated by the SN2 mechanism, the rate of which is significantly influenced by the electronic properties of the substrate and the attacking nucleophile. This predictable reactivity, combined with its ability to act as a potent and specific alkylating agent, secures its role as both a fundamental building block in organic chemistry and a sophisticated chemical probe for exploring biological systems.

References

The Versatility of Phenacyl Bromide: A Technical Guide to Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl bromide, a readily available and versatile α-haloketone, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its dual electrophilic nature, possessing both a reactive α-carbon and a carbonyl group, allows for a variety of cyclization strategies with a wide range of nucleophiles. This technical guide provides an in-depth exploration of the utility of phenacyl bromide as a precursor for the synthesis of several key heterocyclic scaffolds, including thiazoles, furans, quinoxalines, benzoxazines, benzothiazines, and imidazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the practical application of these synthetic methodologies in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is a central theme in organic chemistry. Phenacyl bromide (2-bromo-1-phenylethan-1-one) has long been recognized as a valuable building block in this endeavor. The presence of two distinct electrophilic sites—the α-carbon, which is susceptible to nucleophilic substitution, and the carbonyl carbon—enables its participation in a variety of cyclocondensation reactions.[1][2] This guide will detail the synthesis of several important classes of heterocyclic compounds starting from this versatile precursor.

Synthesis of Five-Membered Heterocycles

Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone, such as phenacyl bromide, with a thioamide.[3]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A mixture of phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol%) are refluxed in ethanol (5 mL) at 78°C.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst and then poured over crushed ice to precipitate the product. The solid is collected by filtration, washed with water, and dried.[4]

EntryPhenacyl Bromide DerivativeProductReaction Time (min)Yield (%)
1Phenacyl bromide2-Amino-4-phenylthiazole3095
24'-Methylphenacyl bromide2-Amino-4-(p-tolyl)thiazole3592
34'-Chlorophenacyl bromide2-Amino-4-(4-chlorophenyl)thiazole2598
44'-Bromophenacyl bromide2-Amino-4-(4-bromophenyl)thiazole2596
54'-Nitrophenacyl bromide2-Amino-4-(4-nitrophenyl)thiazole4090

Table 1: Synthesis of 2-aminothiazole derivatives using various substituted phenacyl bromides and thiourea with a copper silicate catalyst in ethanol.[4]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis phenacyl_bromide Phenacyl Bromide intermediate1 S-Alkylated Intermediate phenacyl_bromide->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Furans via Feist-Benary Synthesis

The Feist-Benary synthesis provides a route to substituted furans through the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[5][6]

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, a mild base like pyridine or triethylamine is added.[5] Phenacyl bromide (1.0 eq) is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction is worked up by removing the solvent, followed by extraction and purification by column chromatography.

Entryβ-Dicarbonyl CompoundBaseSolventYield (%)
1Ethyl acetoacetatePyridineEthanolHigh
2AcetylacetoneTriethylamineTHFGood
3Diethyl malonateSodium ethoxideEthanolModerate

Table 2: Representative yields for the Feist-Benary furan synthesis.

Reaction Mechanism

The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of phenacyl bromide. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to yield the furan ring.[5]

Feist_Benary_Furan_Synthesis beta_dicarbonyl β-Dicarbonyl enolate Enolate beta_dicarbonyl->enolate Base adduct Alkylated Adduct enolate->adduct phenacyl_bromide Phenacyl Bromide phenacyl_bromide->adduct SN2 Attack cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Condensation furan Furan cyclized_intermediate->furan Dehydration

Caption: Feist-Benary Furan Synthesis Mechanism.

Synthesis of Six-Membered Heterocycles

Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles that can be efficiently synthesized by the condensation of an α-haloketone with an o-phenylenediamine.[7]

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), o-phenylenediamine (1 mmol) is added slowly at room temperature.[8] The reaction is monitored by TLC and is typically complete within 2 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the product, which can be further purified by column chromatography.[8]

Entryo-Phenylenediamine DerivativePhenacyl Bromide DerivativeReaction Time (h)Yield (%)
1o-PhenylenediaminePhenacyl bromide2.092
24,5-Dimethyl-1,2-phenylenediaminePhenacyl bromide2.590
34-Nitro-1,2-phenylenediaminePhenacyl bromide3.085
4o-Phenylenediamine4'-Chlorophenacyl bromide2.094
5o-Phenylenediamine4'-Methoxyphenacyl bromide2.588

Table 3: Synthesis of quinoxaline derivatives from various o-phenylenediamines and phenacyl bromides.[8]

Reaction Mechanism

The synthesis of quinoxalines from phenacyl bromide and o-phenylenediamine proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and subsequent oxidation.

Quinoxaline_Synthesis phenylenediamine o-Phenylenediamine intermediate1 N-Alkylated Intermediate phenylenediamine->intermediate1 phenacyl_bromide Phenacyl Bromide phenacyl_bromide->intermediate1 Nucleophilic Substitution dihydroquinoxaline Dihydroquinoxaline intermediate1->dihydroquinoxaline Intramolecular Cyclization quinoxaline Quinoxaline dihydroquinoxaline->quinoxaline Oxidation

Caption: Quinoxaline Synthesis Mechanism.

Benzoxazines

The reaction of 2-aminophenols with α-haloketones provides a direct route to 1,4-benzoxazine derivatives.[9]

Experimental Protocol: Synthesis of 2-Phenyl-1,4-benzoxazine

A solution of 2-aminophenol (1.0 eq) and phenacyl bromide (1.1 eq) in a suitable solvent like ethanol or DMF is heated to reflux in the presence of a base such as potassium carbonate. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent. Purification is typically achieved by recrystallization or column chromatography.

Entry2-Aminophenol DerivativeBaseSolventYield (%)
12-AminophenolK₂CO₃EthanolGood
24-Methyl-2-aminophenolNaHCO₃DMFModerate
34-Chloro-2-aminophenolEt₃NAcetonitrileGood

Table 4: Representative yields for the synthesis of 1,4-benzoxazine derivatives.

Reaction Mechanism

The formation of the benzoxazine ring involves an initial N-alkylation of the 2-aminophenol by phenacyl bromide, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, and subsequent dehydration.

Benzoxazine_Synthesis aminophenol 2-Aminophenol intermediate1 N-Alkylated Intermediate aminophenol->intermediate1 phenacyl_bromide Phenacyl Bromide phenacyl_bromide->intermediate1 N-Alkylation cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Cyclization benzoxazine 1,4-Benzoxazine cyclized_intermediate->benzoxazine Dehydration

Caption: 1,4-Benzoxazine Synthesis Mechanism.

Benzothiazines

Analogous to benzoxazine synthesis, 1,4-benzothiazines can be prepared from 2-aminothiophenol and phenacyl bromide.[10]

Experimental Protocol: Synthesis of 2-Phenyl-1,4-benzothiazine

A solution of 2-aminothiophenol (8.7 mmol) in anhydrous diethyl ether (5 mL) is treated at room temperature with a solution of phenacyl bromide (11 mmol) in anhydrous diethyl ether (25 mL) under magnetic stirring for 2 hours.[10] The resulting yellow solid is filtered, washed with diethyl ether, and then dried under vacuum to give the pure product.[10]

Entry2-Aminothiophenol DerivativeSolventReaction Time (h)Yield (%)
12-AminothiophenolDiethyl ether282
24-Methyl-2-aminothiophenolEthanol3High
35-Chloro-2-aminothiophenolDMF2Good

Table 5: Synthesis of 2-phenyl-1,4-benzothiazine and its derivatives.[10]

Reaction Mechanism

The reaction proceeds via an initial S-alkylation of the 2-aminothiophenol, followed by an intramolecular cyclization involving the amino group and the carbonyl carbon, and subsequent dehydration.

Benzothiazine_Synthesis aminothiophenol 2-Aminothiophenol intermediate1 S-Alkylated Intermediate aminothiophenol->intermediate1 phenacyl_bromide Phenacyl Bromide phenacyl_bromide->intermediate1 S-Alkylation cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Cyclization benzothiazine 1,4-Benzothiazine cyclized_intermediate->benzothiazine Dehydration

Caption: 1,4-Benzothiazine Synthesis Mechanism.

Multicomponent Synthesis of Imidazoles

Phenacyl bromide can also be utilized in multicomponent reactions to construct more complex heterocyclic systems, such as tetrasubstituted imidazoles, often following the principles of the Radziszewski imidazole synthesis.[11]

Experimental Protocol: Synthesis of 1,2,4,5-Tetraphenyl-1H-imidazole

A mixture of benzil (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (1 mmol) is stirred in an oil bath at 100°C in the presence of a catalytic amount of sulfonic acid-functionalized pyridinium chloride (10 mol%).[12] After completion of the reaction, as monitored by TLC, the reaction mixture is worked up to isolate the tetrasubstituted imidazole product.

EntryAldehydeAmineCatalystYield (%)
1BenzaldehydeAniline[Pyridine-SO₃H]Cl95
24-ChlorobenzaldehydeAniline[Pyridine-SO₃H]Cl92
34-MethoxybenzaldehydeAniline[Pyridine-SO₃H]Cl93
4Benzaldehyde4-Methylaniline[Pyridine-SO₃H]Cl94

Table 6: Synthesis of 1,2,4,5-tetrasubstituted imidazoles via a one-pot, four-component reaction.[12]

Reaction Mechanism

The Radziszewski synthesis and its variations involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. The mechanism is complex and can proceed through several pathways, but generally involves the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde.

Imidazole_Synthesis dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) intermediate Diimine Intermediate dicarbonyl->intermediate ammonia Ammonia Source (Ammonium Acetate) ammonia->intermediate Condensation aldehyde Aldehyde imidazole Tetrasubstituted Imidazole aldehyde->imidazole amine Primary Amine amine->imidazole Condensation intermediate->imidazole

Caption: Radziszewski-type Imidazole Synthesis.

Conclusion

Phenacyl bromide is an exceptionally valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in various cyclization strategies, including named reactions like the Hantzsch and Feist-Benary syntheses, as well as multicomponent reactions, underscores its importance in synthetic organic chemistry. The methodologies outlined in this guide provide a robust toolkit for researchers and drug development professionals for the construction of diverse and medicinally relevant heterocyclic scaffolds. The detailed protocols and mechanistic insights are intended to facilitate the practical implementation of these powerful synthetic transformations.

References

Initial Investigations into Panacyl Bromide for Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations and applications of Panacyl bromide and its derivatives, such as p-azidophenacyl bromide (APB), in the field of protein modification. These reagents have proven to be valuable tools for elucidating protein structure, function, and interactions. This document outlines their reactivity, presents quantitative data on their efficiency, provides detailed experimental protocols, and visualizes key experimental workflows and concepts.

Introduction to this compound and its Analogs

This compound and its photoactivatable analog, p-azidophenacyl bromide (APB), are alkylating agents commonly used for the chemical modification of proteins. These reagents primarily target nucleophilic amino acid residues, forming stable covalent bonds. The presence of a photoactivatable azide group in APB allows for a two-step cross-linking process, providing temporal and spatial control over the modification.

The primary application of these reagents lies in their ability to act as cross-linking agents to study protein-protein interactions (PPIs), map binding interfaces, and probe the structure of protein complexes.[1][2][3][4] The alkyl bromide moiety reacts with nucleophilic side chains, while the azide group, upon photoactivation, forms a highly reactive nitrene that can insert into nearby C-H or N-H bonds, thus "capturing" interacting partners.

Reactivity and Specificity

While initially thought to be specific to cysteine and lysine residues, recent studies have shown that alkyl bromide-based non-canonical amino acids (ncAAs), which are functionally similar to this compound, can react with a broader range of nucleophilic amino acids. This includes cysteine (Cys), aspartic acid (Asp), glutamic acid (Glu), histidine (His), lysine (Lys), serine (Ser), threonine (Thr), and tyrosine (Tyr).

Quantitative Data on Cross-Linking Efficiency

The efficiency and specificity of cross-linking are critical parameters in protein modification studies. The following tables summarize quantitative data comparing the performance of p-azidophenacyl bromide (APB) with a related cross-linker, p-azidoiodoacetanilide (AIA).

Reagent Target Protein Cross-Linking Efficiency (%) [2]
p-Azidophenacyl Bromide (APB)UmuD (with cysteine)39
p-Azidoiodoacetanilide (AIA)UmuD (with cysteine)30
p-Azidophenacyl Bromide (APB)UmuD/C24A (no cysteine)16
p-Azidoiodoacetanilide (AIA)UmuD/C24A (no cysteine)2
Reagent Target Protein Relative Incorporation (%) [2]
[2-14C]APBUmuD/C24A vs. wildtype UmuD43
[2-14C]AIAUmuD/C24A vs. wildtype UmuD13

Experimental Protocols

General Protocol for Protein Labeling with p-Azidophenacyl Bromide (APB)

This protocol is adapted from a method for site-specific DNA footprinting but can be generalized for protein labeling.[1]

Materials:

  • p-Azidophenacyl bromide (APB)

  • Dimethylformamide (DMF)

  • Protein of interest with a reduced cysteine residue

  • Labeling Buffer: 20 mM Tris pH 7.5, 75 mM NaCl, 10% glycerol

  • Gel filtration column or dialysis tubing

Procedure:

  • Preparation of APB Stock Solution: In a dark environment, dissolve APB in 100% DMF to a final concentration of 40 mM.

  • Dilution of APB: Dilute the 40 mM APB stock solution to 4 mM in Labeling Buffer.

  • Protein Preparation: Ensure the cysteine residues on the target protein are reduced. This can be achieved by incubation with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a gel filtration column or dialysis. The protein concentration should be approximately 10 µM.

  • Labeling Reaction: Add the diluted 4 mM APB solution to the protein sample to achieve a final APB concentration of 0.4 mM and a final DMF concentration of 1%.

  • Incubation: Incubate the reaction mixture for 2-3 hours at room temperature in the dark.

  • Removal of Excess Reagent: Remove unreacted APB by gel filtration or dialysis against the Labeling Buffer.

  • Photo-Cross-Linking (Optional): If using APB to cross-link to an interacting partner, incubate the APB-labeled protein with its partner and then expose the sample to UV light (e.g., 302 nm) for a short duration (e.g., 15 seconds) to activate the azide group.[1]

Protocol for Quantitative Cross-Linking Mass Spectrometry (QCLMS)

This protocol provides a general workflow for QCLMS to study protein conformational changes.[3][4]

Materials:

  • Protein of interest in two different conformational states (e.g., with and without a ligand)

  • Isotope-labeled cross-linker pair (e.g., BS3-d0 and BS3-d4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • LC-MS/MS equipment and software

Procedure:

  • Cross-Linking Reactions:

    • React the protein in its first conformational state with the "light" cross-linker (e.g., BS3-d0).

    • React the protein in its second conformational state with the "heavy" cross-linker (e.g., BS3-d4).

    • Perform a label-swap replicate: react the first state with the heavy cross-linker and the second state with the light cross-linker.

  • Quenching: Stop the cross-linking reactions by adding a quenching buffer.

  • Sample Pooling: Mix the "light" and "heavy" cross-linked samples in a 1:1 ratio.

  • SDS-PAGE Separation: Separate the cross-linked protein products by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands of interest, reduce the disulfide bonds with DTT, alkylate the cysteines with iodoacetamide, and digest the protein with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the cross-linked peptides and quantify the relative abundance of the "light" and "heavy" forms. The ratios of the peak intensities will indicate changes in the proximity of the cross-linked residues between the two conformational states.

Visualizations

Signaling Pathway Investigation using Chemical Cross-Linking

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR G_Protein G-Protein Receptor->G_Protein 2. Interaction Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase 5. Activation Target_Protein Target Protein Downstream_Kinase->Target_Protein 6. Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response 7. Effect Ligand Ligand Ligand->Receptor 1. Activation Crosslinker Panacyl Bromide Crosslinker->Receptor Crosslinker->G_Protein Cross-links to interacting proteins

Caption: Investigating GPCR signaling using this compound to capture protein interactions.

Experimental Workflow for Protein Modification with this compound

Start Start: Purified Protein Step1 1. Reduction of Cysteines (e.g., with DTT) Start->Step1 Step2 2. Removal of Reducing Agent (Gel Filtration or Dialysis) Step1->Step2 Step3 3. Incubation with this compound (in the dark) Step2->Step3 Step4 4. Removal of Excess Reagent (Gel Filtration or Dialysis) Step3->Step4 Decision Cross-linking to interacting partner? Step4->Decision Step5a 5a. Incubate with Interacting Partner Decision->Step5a Yes End1 End: Labeled Protein Decision->End1 No Step5b 5b. UV Photoactivation (for azido-derivatives) Step5a->Step5b End2 End: Cross-linked Complex Step5b->End2 Analysis Downstream Analysis (e.g., Mass Spectrometry) End1->Analysis End2->Analysis

Caption: General workflow for protein labeling and cross-linking with this compound.

Logical Relationship in Quantitative Cross-Linking Mass Spectrometry (QCLMS)

cluster_0 Experiment A cluster_1 Experiment B Protein_A Protein (Conformation A) Crosslinker_L Light Cross-linker (e.g., BS3-d0) Protein_A->Crosslinker_L React Mix 1:1 Mix of Digested Peptides Crosslinker_L->Mix Protein_B Protein (Conformation B) Crosslinker_H Heavy Cross-linker (e.g., BS3-d4) Protein_B->Crosslinker_H React Crosslinker_H->Mix LC_MS LC-MS/MS Analysis Mix->LC_MS Data_Analysis Data Analysis: Identify & Quantify Cross-linked Peptides LC_MS->Data_Analysis Result Result: Ratio of Light/Heavy Peaks Indicates Conformational Change Data_Analysis->Result

Caption: Logical workflow for QCLMS to analyze protein conformational changes.

References

Spectral characterization of Panacyl bromide (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of Phenacyl bromide (C₈H₇BrO), a versatile reagent in organic synthesis and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

Phenacyl bromide, also known as 2-bromo-1-phenylethanone, is a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. Its reactivity is centered around the α-bromoketone functional group. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, IR, and MS spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Phenacyl bromide, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of Phenacyl bromide is characterized by signals in both the aromatic and aliphatic regions. The methylene protons adjacent to the bromine and carbonyl groups are significantly deshielded, appearing as a singlet, while the aromatic protons exhibit a complex multiplet pattern.

Table 1: ¹H NMR Chemical Shift Data for Phenacyl Bromide

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₂Br4.47Singlet
Aromatic H7.50Triplet
Aromatic H7.59-7.66Multiplet
Aromatic H7.28-7.46Multiplet

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data

The ¹³C NMR spectrum of Phenacyl bromide shows distinct resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for Phenacyl Bromide

CarbonChemical Shift (δ, ppm)
C=O191.0
C (ipso)134.1
C (para)133.8
C (ortho)128.9
C (meta)128.8
-CH₂Br31.1

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Phenacyl bromide is dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for Phenacyl Bromide

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (carbonyl) stretch~1690Strong
C-H (aromatic) stretch~3060Medium
C-C (aromatic) stretch~1595, 1450Medium-Strong
C-Br stretch690-515Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for the analysis of small organic molecules like Phenacyl bromide.

Table 4: Major Fragments in the Mass Spectrum of Phenacyl Bromide

m/zFragment Ion
198/200[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[1] The base peak is typically the benzoyl cation at m/z 105.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for Phenacyl bromide.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of Phenacyl bromide in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: [2]

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field instrument.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method): [3]

  • Dissolve a small amount of Phenacyl bromide in a volatile solvent like dichloromethane.

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

  • Obtain a background spectrum of the clean salt plate.

  • Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

  • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

Electron Ionization (EI) Conditions: [5][6]

  • Ionization Energy: 70 eV.[4][6]

  • Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like Phenacyl bromide.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Phenacyl Bromide Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare for GC or Direct Probe Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts & Coupling Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Acq_MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectral characterization of Phenacyl bromide.

References

In-Depth Technical Guide on the Solubility of Phenacyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenacyl Bromide

Phenacyl bromide, also known as 2-bromoacetophenone, is a versatile organic compound with the chemical formula C₈H₇BrO. It presents as a white to off-white crystalline solid and is a key reagent in various organic syntheses.[1] Notably, it serves as a derivatizing agent for carboxylic acids, facilitating their analysis and purification. Given its broad utility in synthetic chemistry, a thorough understanding of its solubility in common organic solvents is crucial for reaction design, purification, and formulation development. This guide provides a comprehensive overview of the solubility of phenacyl bromide, a detailed experimental protocol for solubility determination, and visual aids to elucidate key processes.

Solubility Profile of Phenacyl Bromide

Phenacyl bromide exhibits a range of solubilities in common organic solvents, governed by the principle of "like dissolves like." Its aromatic ring and bromomethyl ketone structure contribute to its moderate polarity, influencing its interaction with various solvent types.

Qualitative and Quantitative Solubility Data

While precise quantitative solubility data for phenacyl bromide is not extensively available in the public domain, a qualitative understanding can be drawn from various sources. The following table summarizes the known solubility characteristics in a selection of common laboratory solvents. Where available, qualitative descriptors from the literature are provided.

SolventChemical FormulaPolarity IndexQualitative Solubility
WaterH₂O10.2Practically Insoluble
MethanolCH₃OH5.1Freely Soluble
EthanolC₂H₅OH4.3Freely Soluble
AcetoneC₃H₆O5.1Freely Soluble
Dichloromethane (DCM)CH₂Cl₂3.1Soluble
ChloroformCHCl₃4.1Freely Soluble
Diethyl Ether(C₂H₅)₂O2.8Freely Soluble
Petroleum EtherMixture~0.1Slightly Soluble (cold)

Note: "Freely Soluble" generally implies a solubility of 100 mg/mL or greater. "Soluble" indicates a solubility in the range of 10-100 mg/mL. "Slightly Soluble" suggests a solubility of 1-10 mg/mL. "Practically Insoluble" indicates a solubility of less than 1 mg/mL. These are estimations and empirical determination is recommended for precise applications.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as phenacyl bromide in a given organic solvent.

Materials and Equipment
  • Phenacyl bromide (or other solid organic compound)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of phenacyl bromide into a series of vials.

    • To each vial, add a known volume of the respective organic solvent.

    • Cap the vials tightly and place them in a thermostatically controlled environment (e.g., a water bath set to a specific temperature, such as 25 °C).

    • Stir the mixtures vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

  • Instrumental Analysis (e.g., HPLC or UV-Vis):

    • Prepare a series of standard solutions of phenacyl bromide of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

    • Analyze the diluted sample using the same instrumental method as the standards.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Data Calculation

Solubility can be expressed in various units, such as g/100 mL or mg/mL.

  • From Gravimetric Analysis: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solvent in mL)

  • From Instrumental Analysis: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess solid to known volume of solvent B Equilibrate at constant temperature with stirring A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Analyze clear solution D->E F Gravimetric Analysis (Evaporate solvent) E->F Method 1 G Instrumental Analysis (e.g., HPLC, UV-Vis) E->G Method 2 H Calculate Solubility F->H G->H

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Principle of "Like Dissolves Like"

G Solubility Principle: 'Like Dissolves Like' cluster_0 Solute cluster_1 Solvent Polar Solute Polar Solute Polar Solvent Polar Solvent Polar Solute->Polar Solvent High Solubility Nonpolar Solvent Nonpolar Solvent Polar Solute->Nonpolar Solvent Low Solubility Nonpolar Solute Nonpolar Solute Nonpolar Solute->Polar Solvent Low Solubility Nonpolar Solute->Nonpolar Solvent High Solubility

Caption: A diagram representing the fundamental principle of solubility based on polarity.

References

An In-depth Technical Guide to Phenacyl Bromide: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of Phenacyl bromide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Phenacyl bromide, also known as α-bromoacetophenone, is an organobromine compound with the chemical formula C₈H₇BrO. It presents as a crystalline solid and is a powerful lachrymator, making it a hazardous substance that requires careful handling.[1][2] Despite its toxicity, Phenacyl bromide serves as a crucial precursor for the synthesis of various organic compounds and has been utilized for the identification of organic acids through their conversion to crystalline phenacyl esters.[1] It has also found application as a protein modification agent, specifically for the selective modification of cysteine residues in enzymes for biochemical studies.[1]

First Reported Synthesis

While a singular "discovery" event in the traditional sense is not applicable to a synthetic compound like Phenacyl bromide, its preparation has been documented through various methods. The most common and historically significant method is the bromination of acetophenone.[3] This reaction has been explored using different solvents, including carbon disulfide, acetic acid, and ether, with the quantitative aspects of the bromination in various solvents being investigated by Kröhnke.[3] The use of ether as a solvent is a notable method, based on its application in the bromination of desoxybenzoin.[3]

Experimental Protocols for Synthesis

Several synthetic methodologies for Phenacyl bromide have been reported. Below are detailed protocols for some of the key methods.

3.1. Bromination of Acetophenone in Ether

This procedure is a well-established method for the preparation of Phenacyl bromide.[3]

Reagents and Equipment:

  • Acetophenone (50 g, 0.42 mole)

  • Pure anhydrous ether (50 cc)

  • Anhydrous aluminum chloride (0.5 g)

  • Bromine (67 g, 21.5 cc, 0.42 mole)

  • Three-necked flask

  • Separatory funnel

  • Mechanical stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • A solution of acetophenone in anhydrous ether is placed in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.[3]

  • The solution is cooled in an ice bath, and anhydrous aluminum chloride is introduced.[3]

  • Bromine is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.[3]

  • After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed immediately under reduced pressure with a slight current of air.[3]

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether to remove the color.[3]

  • The crystals are filtered with suction and washed until a white product is obtained.[3]

3.2. Metal-Free C(sp³)-H Bromination

A more recent, metal-free methodology has been developed for the bromination of aromatic ketones like acetophenone.[4]

Reagents and Equipment:

  • Aromatic ketone (e.g., acetophenone) (0.5 mmol)

  • Iodobenzene diacetate (PhI(OAc)₂) (1 mmol, 0.322 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.65-0.75 mmol, 0.120-0.140 g)

  • Potassium bromide (KBr) (1 mmol, 0.120 g)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Acetonitrile

  • Stirring apparatus

  • Thin-layer chromatography (TLC) for reaction monitoring

Procedure:

  • Iodobenzene diacetate is stirred in acetonitrile, followed by the addition of p-TsOH·H₂O.[4]

  • Once the solution clears and turns light green, potassium bromide is added, causing the solution to turn yellow with precipitation.[4]

  • The aromatic ketone is then added, followed by the dropwise addition of BF₃·Et₂O until the solution turns clear orange.[4]

  • The reaction progress is monitored by TLC.[4]

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[4]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of Phenacyl bromide via the bromination of acetophenone in ether.[3]

ParameterCrude ProductRecrystallized Product
Yield (%) 88–9664–66
Melting Point (°C) 45–4849–51
Appearance Brownish-yellow crystalsWhite crystals

Visualizations

Diagram of the Synthesis Workflow for Phenacyl Bromide via Bromination of Acetophenone

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Acetophenone Acetophenone in Anhydrous Ether ReactionVessel Reaction Vessel (Three-necked flask) - Ice Bath Cooling - Stirring Acetophenone->ReactionVessel Bromine Bromine Bromine->ReactionVessel AlCl3 Anhydrous AlCl3 (Catalyst) AlCl3->ReactionVessel Removal Removal of Ether & HBr (Reduced Pressure) ReactionVessel->Removal Reaction Completion CrudeProduct Crude Phenacyl Bromide (Brownish-yellow crystals) Removal->CrudeProduct Washing Washing with H2O/Petroleum Ether Filtration Suction Filtration Washing->Filtration Recrystallization Recrystallization (Methanol) Filtration->Recrystallization PureProduct Pure Phenacyl Bromide (White crystals) Recrystallization->PureProduct CrudeProduct->Washing

Caption: Synthesis workflow for Phenacyl bromide.

Diagram of the Proposed Mechanism for Metal-Free Bromination

BrominationMechanism PIDA PhI(OAc)2 (PIDA) Intermediate1 Intermediate (I) PIDA->Intermediate1 pTsOH p-TsOH·H2O pTsOH->Intermediate1 Intermediate2 Intermediate (II) (Active Brominating Agent) Intermediate1->Intermediate2 KBr KBr KBr->Intermediate2 BrominatedProduct α-Brominated Ketone Intermediate2->BrominatedProduct Ketone Aromatic Ketone ActivatedKetone Activated Ketone Ketone->ActivatedKetone BF3Et2O BF3·Et2O BF3Et2O->ActivatedKetone ActivatedKetone->BrominatedProduct Bromination

Caption: Proposed mechanism for metal-free bromination.

References

Methodological & Application

Application Note: Analysis of Fatty Acids by HPLC Following Panacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) is a common method for fatty acid analysis, HPLC offers advantages for less volatile, heat-sensitive, or polar fatty acids. A significant challenge in the HPLC analysis of fatty acids is their lack of a strong chromophore, making direct UV detection insensitive. To overcome this, derivatization of the carboxylic acid group with a UV-absorbing agent is employed. Panacyl bromide (phenacyl bromide) and its analogue, p-bromophenacyl bromide, are effective derivatizing reagents that convert fatty acids into their corresponding phenacyl esters. These esters exhibit strong UV absorbance around 254 nm, significantly enhancing detection sensitivity. This application note provides a detailed protocol for the derivatization of fatty acids with this compound and their subsequent analysis by reversed-phase HPLC.

Principle of the Method

The methodology involves two primary stages: derivatization and HPLC analysis. In the derivatization step, the carboxylate group of a fatty acid reacts with this compound in the presence of a catalyst, typically a crown ether, to form a phenacyl ester. The crown ether facilitates the reaction by complexing with the cation of the fatty acid salt, thereby increasing the nucleophilicity of the carboxylate anion. The resulting phenacyl ester is then separated by reversed-phase HPLC, where separation is based on the hydrophobicity of the fatty acid carbon chains. Detection is achieved by monitoring the UV absorbance of the phenacyl group.

Experimental Protocols

1. Sample Preparation: Saponification of Lipids

For samples where fatty acids are present as esters (e.g., triglycerides, phospholipids), a saponification step is required to liberate the free fatty acids.

  • Materials:

    • Lipid extract in chloroform/methanol (2:1, v/v)

    • 0.05 N Potassium hydroxide (KOH) in methanol

    • 0.1% Phenolphthalein solution

  • Procedure:

    • Transfer an aliquot of the lipid extract containing approximately 0.5 to 2.5 µmol of fatty acids to a reaction vial.

    • Add 0.05 N methanolic KOH in a mole ratio of at least 9:1 (base to potential fatty acid content)[1].

    • Add one drop of 0.1% phenolphthalein solution. The solution should turn pink.

    • Mix the sample on a rotary evaporator for 2 minutes[1].

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. The disappearance of the pink color indicates the consumption of the base and completion of saponification[1].

2. Derivatization with this compound

  • Materials:

    • Dried fatty acid salts (from saponification) or free fatty acid standards

    • Derivatization reagent: this compound (or p-bromophenacyl bromide) and a crown ether (e.g., 18-crown-6) in acetonitrile. A typical concentration is 0.1 mmol/mL this compound and 0.005 mmol/mL 18-crown-6 in acetonitrile[2].

    • Acetonitrile (dry)

  • Procedure:

    • To the dried fatty acid residue, add the this compound/crown ether derivatization reagent in at least a 25-fold molar excess relative to the fatty acid content[1].

    • Add dry acetonitrile to the reaction vial.

    • Seal the vial and heat the mixture at 75-80°C for 30 minutes in a heating block or water bath[1][3].

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary[4].

Data Presentation

Table 1: Derivatization and HPLC Conditions

ParameterValueReference
Derivatization
Derivatizing AgentThis compound / p-Bromophenacyl bromide[4]
Catalyst18-crown-6[2]
SolventAcetonitrile[1][2]
Temperature75-80°C[1][3]
Time30 minutes[1]
HPLC Conditions
ColumnReversed-Phase C8 or C18[3][5]
Mobile Phase AWater[5]
Mobile Phase BAcetonitrile[5]
ElutionGradient[5]
Flow Rate1.0 - 2.0 mL/min[4]
DetectionUV at 254 nm[4]

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
03070
301090
401090
453070
503070

Note: This is an example gradient and may require optimization based on the specific column and fatty acid profile of the sample.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis start Lipid-Containing Sample saponification Saponification (0.05 N KOH in Methanol) start->saponification drying1 Evaporation to Dryness saponification->drying1 add_reagents Add this compound & 18-crown-6 in Acetonitrile drying1->add_reagents reaction Incubation (75-80°C, 30 min) add_reagents->reaction cooling Cool to Room Temperature reaction->cooling injection Inject into HPLC cooling->injection separation Reversed-Phase Separation (C8 or C18 column) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products fatty_acid Fatty Acid (R-COOH) esterification Esterification fatty_acid->esterification panacyl_bromide This compound panacyl_bromide->esterification catalyst Crown Ether + K+ catalyst->esterification catalyzes phenacyl_ester Phenacyl Ester (UV-Active) esterification->phenacyl_ester

References

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The thiazole ring is a key component in drugs with anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4][5] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, remains one of the most robust and versatile methods for preparing these valuable molecules.[1][2][4][5][6] This document provides detailed protocols and application notes for the synthesis of 2,4-disubstituted thiazole derivatives utilizing phenacyl bromide as the α-halocarbonyl component.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis proceeds via a (3+2) heterocyclization reaction.[1][2][4][5] The mechanism involves the initial S-alkylation of the thioamide with phenacyl bromide to form an isothiourea intermediate.[4][5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[4][5][6]

Experimental Workflow

The general workflow for the synthesis of thiazole derivatives from phenacyl bromide is outlined below.

experimental_workflow reagents Reactants (Phenacyl Bromide, Thioamide/Thiourea) mixing Mixing & Reaction reagents->mixing solvent Solvent (e.g., Ethanol) solvent->mixing heating Heating (Reflux or Room Temp) mixing->heating Stirring workup Workup (e.g., Quenching, Neutralization) heating->workup Reaction Completion (TLC) isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification final_product Final Thiazole Derivative purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of thiazole derivatives using substituted phenacyl bromides and thioamides.

Phenacyl Bromide DerivativeThioamide/Thiourea DerivativeSolventCatalyst/ConditionsTimeYield (%)Reference
Phenacyl bromideThioureaMethanolBu₄NPF₆ (10 mol%) / Room Temp15 minHigh[7]
Substituted phenacyl bromidesThioureaEthanolCopper silicate (10 mol%) / Reflux (78°C)Not specifiedExcellent[8]
Phenacyl bromidePyrazoline N-thioamide derivativesEthanolReflux2 hExcellent[4][5]
Phenacyl bromide1-Thiocarbamoyl pyrazole derivativePEG-300Room Temp, stirring1-2 hExcellent[5]
Phenacyl bromide3-(5-chloro/methylthiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazolineEthanolReflux on water bath6 hModerate to Good[4][5]
Phenacyl bromides5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamideAnhydrous EthanolReflux1.5 hExcellent[4][5]
Phenacyl bromide3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamideEthanolDMF (catalytic) / Reflux on water bath5 hGood[4]
Phenacyl bromideN-thiocarbamoylpyrazolineNot specifiedDABCO / Ambient conditions10-20 minNot specified[4][5]
p-Bromo phenacyl bromideTheophylline-derived thioureasAbsolute EthanolReflux, neutralized with NH₄OH7 h70-90%[9]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general method for the synthesis of a simple thiazole derivative, which can be adapted for various substituted phenacyl bromides and thioamides.

Materials and Equipment:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask or scintillation vial

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser (if refluxing)

  • Beakers

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • Instrumentation for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or an appropriate round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).[6][7][8]

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (e.g., 5 mL for a 5 mmol scale reaction), and a magnetic stir bar.[6][7]

  • Reaction: Stir the mixture. Depending on the specific substrates and desired reaction rate, the reaction can be carried out at room temperature or heated to reflux.[7][8] For this specific example, heating the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes is effective.[6]

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, remove the reaction from heat and allow it to cool to room temperature.[6] Pour the reaction mixture into a beaker containing a mild base, such as 5% aqueous sodium carbonate solution, to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6][8] Wash the filter cake with water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a desiccator.

  • Purification: For many Hantzsch syntheses, the precipitated product is of sufficient purity.[6] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) is a common method.

  • Characterization: Determine the mass of the dry product and calculate the percent yield. Characterize the final compound by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.[3][7][10] The characteristic C5-H proton of the thiazole ring typically appears in the ¹H NMR spectrum between δ 6.48–6.62 ppm.[7]

Safety Precautions

  • Phenacyl bromides are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Selective Modification of Cysteine Residues in Peptides with Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in peptides and proteins is a cornerstone of chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting with electrophilic reagents, enabling the introduction of probes, crosslinkers, and other functionalities. Phenacyl bromide, an α-haloketone, is a reagent that can be employed for the alkylation of cysteine residues. This document provides detailed application notes and protocols for the use of phenacyl bromide in the selective modification of cysteine-containing peptides. While effective, it is important to note that phenacyl bromide may exhibit some off-target reactivity, and careful optimization of reaction conditions is crucial for achieving high selectivity. A notable application of this chemistry is the use of the phenacyl group as a temporary protecting group for cysteine in peptide synthesis, which can be later removed under specific conditions.[1][2]

Principle of Modification

Phenacyl bromide reacts with the thiol group of cysteine via a nucleophilic substitution reaction (SN2). The nucleophilic sulfur atom of the deprotonated cysteine (thiolate) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. This results in the covalent attachment of the phenacyl group to the cysteine residue.

Selectivity and Potential Side Reactions

While the thiol group of cysteine is the primary target for phenacyl bromide, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions. A study using a derivative, p-azidophenacyl bromide, demonstrated that modification can also occur on proteins lacking cysteine residues, suggesting reactivity with other nucleophilic side chains such as histidine, lysine, and methionine.[3] Therefore, to enhance selectivity for cysteine, it is crucial to control the reaction pH. Maintaining a pH around 7.0-7.5 favors the deprotonation of the more acidic thiol group of cysteine over the more basic amino groups of lysine and histidine, thus promoting its selective modification.

Quantitative Data Summary

The following table summarizes data on the cysteine specificity of a phenacyl bromide derivative, p-azidophenacyl bromide (APB), in comparison to a more specific reagent, p-azidoiodoacetanilide (AIA). This data highlights the importance of validating the selectivity of the modification.

ReagentProteinCysteine ContentCrosslinking EfficiencyModification of Cysteine-Free Mutant
p-Azidophenacyl Bromide (APB)UmuDSingle Cysteine39%16%
p-Azidoiodoacetanilide (AIA)UmuDSingle Cysteine30%2%

Data extracted from Zhang et al., Biochem Biophys Res Commun, 1995.[3]

Experimental Protocols

Protocol 1: General Procedure for Phenacyl Bromide Modification of Peptides

This protocol provides a general guideline for the modification of cysteine residues in peptides with phenacyl bromide. Optimal conditions may vary depending on the specific peptide sequence and desired outcome.

Materials:

  • Cysteine-containing peptide

  • Phenacyl bromide

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2, containing 1 mM EDTA

  • Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (DTT)

  • Solvent for phenacyl bromide: Acetonitrile or Dimethylformamide (DMF)

  • Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 0.5 mM.[1] If the peptide contains disulfide bonds, reduction prior to modification is necessary. This can be achieved by incubating the peptide with 10-20 mM DTT for 1-2 hours at room temperature, followed by removal of the reducing agent using a desalting column.

  • Reagent Preparation: Prepare a 10 mM stock solution of phenacyl bromide in acetonitrile or DMF. This solution should be prepared fresh immediately before use.

  • Modification Reaction: Add a 2.5 to 5-fold molar excess of the phenacyl bromide stock solution to the peptide solution.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.

  • Incubation: Incubate the reaction mixture at 25°C for 1 hour with gentle agitation.[1] The progress of the reaction can be monitored by analytical HPLC or mass spectrometry.

  • Quenching: Add an excess of the quenching solution (e.g., to a final concentration of 50 mM) to the reaction mixture to consume any unreacted phenacyl bromide. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the phenacyl-modified peptide from the reaction mixture using reverse-phase HPLC.

  • Analysis: Characterize the purified modified peptide by mass spectrometry to confirm the successful and specific modification of the cysteine residue.

Protocol 2: Deprotection of the Phenacyl Group

The phenacyl group can be removed from the modified cysteine residue, which is particularly useful when it is used as a protecting group in peptide synthesis.

Materials:

  • Phenacyl-modified peptide

  • Deprotection Solution: Zinc dust in acetic acid (e.g., 45% v/v in 6 M Guanidinium-HCl).[1]

  • Purification system: HPLC

Procedure:

  • Deprotection Reaction: Dissolve the phenacyl-modified peptide in the deprotection solution.

  • Incubation: Incubate the reaction mixture at 25°C for 1 hour.[1]

  • Work-up: Remove the zinc dust by centrifugation.

  • Purification: Purify the deprotected peptide by reverse-phase HPLC.

  • Analysis: Confirm the removal of the phenacyl group by mass spectrometry.

Visualizations

Reaction_Mechanism Peptide_Cys_SH Peptide-Cys-SH Thiolate Peptide-Cys-S⁻ Peptide_Cys_SH->Thiolate Deprotonation (pH > pKa) TransitionState Transition State Thiolate->TransitionState Nucleophilic Attack PhenacylBromide Phenacyl Bromide (Ph-CO-CH₂-Br) PhenacylBromide->TransitionState ModifiedPeptide Phenacyl-Modified Peptide (Peptide-Cys-S-CH₂-CO-Ph) TransitionState->ModifiedPeptide Bond Formation Bromide Br⁻ TransitionState->Bromide Bromide Leaving Group

Caption: Reaction mechanism of cysteine modification by phenacyl bromide.

Experimental_Workflow start Start: Cysteine-Containing Peptide dissolve Dissolve Peptide in Reaction Buffer (pH 7.2) start->dissolve add_reagent Add Phenacyl Bromide Solution dissolve->add_reagent react Incubate (e.g., 1h at 25°C) add_reagent->react quench Quench Reaction with Thiol Reagent react->quench purify Purify by HPLC quench->purify analyze Analyze by Mass Spectrometry purify->analyze end End: Purified Modified Peptide analyze->end

Caption: General experimental workflow for peptide modification.

References

Application Notes and Protocols for UV Detection of Non-Chromophoric Acids with Panacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Many organic acids, such as fatty acids, dicarboxylic acids, and certain drug molecules, lack a significant chromophore, making their detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging.[1][2][3] Derivatization with a UV-absorbing agent is a common and effective strategy to overcome this limitation. Panacyl bromide, also known as p-bromophenacyl bromide, is an excellent derivatizing reagent that reacts with carboxylic acids to form phenacyl esters.[4] These esters possess a strong chromophore, allowing for sensitive detection at low nanomole levels by HPLC-UV.[4] This technique is widely applicable in various fields, including the analysis of fatty acid profiles in agro-industrial wastes, studying the acid composition of bacterial cell walls, and quantifying pharmaceuticals and their metabolites in biological matrices.[4][5][6]

Principle of the Method

The derivatization process involves a nucleophilic substitution reaction where the carboxylate anion of the acid displaces the bromide ion from this compound, forming a p-bromophenacyl ester. This reaction, often catalyzed by a base, introduces a chromophoric phenacyl group into the non-chromophoric acid molecule. The resulting ester can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV detector.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of various acids using this compound derivatization followed by HPLC-UV detection.

Table 1: Linearity and Detection Limits for Various Acids

AnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Azelaic Acid0.03 - 2.0 mg/mL9 µg/mL30 µg/mL[7]
Perfluorinated Carboxylic Acids (PFCAs)Not Specified< 5 ng/mLNot Specified[8]
GangliosidesUp to 100 µg~10 ngNot Specified[9]
Short-chain fatty acidsNot Specified0.8 ng/10 µLNot Specified[10]
Long-chain fatty acidsNot Specified12 ng/10 µLNot Specified[10]

Table 2: Recovery and Precision Data

AnalyteMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Perfluorinated Carboxylic Acids (PFCAs)River WaterNot Specified5.2 - 9.8[8]
DiclofenacHuman Plasma85 - 115≤ 7.2[6]
Total Thiols (various)Plasma85.16 - 119.48Not Specified[1]

Experimental Protocols

Materials and Reagents
  • This compound (p-bromophenacyl bromide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium Hydroxide (KOH) or Potassium Bicarbonate (KHCO₃)

  • Phenolphthalein indicator

  • Crown ether (e.g., 18-Crown-6) - optional, as a catalyst

  • Acid standards

  • Sample containing non-chromophoric acids

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 or C8 column

  • Reaction vials (e.g., Reacti-Vial™)

  • Magnetic stirrer and heating block or water bath

  • Nitrogen evaporator

  • Standard laboratory glassware

Protocol 1: Derivatization of Carboxylic Acids (General Procedure)

This protocol is a general guideline and may require optimization for specific acids.

  • Sample Preparation: Dissolve approximately 10 mg of the acid sample in methanol in a 5.0 mL reaction vial.[4]

  • Neutralization: Add phenolphthalein indicator and neutralize the solution to the endpoint with 85% KOH in methanol. Alternatively, to avoid the formation of potassium salts, add KHCO₃ at 3-5 times the molar equivalent of the free acid.[4]

  • Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen.[4]

  • Derivatization Reaction: Add 1.0 mL of p-Bromophenacyl-8™ Reagent (a commercial solution of this compound) and 2.0 mL of dry acetonitrile to the vial.[4] For fatty acid analysis from grain and feed extracts, a solution of p-bromophenacyl bromide and a crown ether in acetonitrile can be used, added at a level at least 25 times the concentration of the potential fatty acid content.[11]

  • Incubation: Heat the reaction mixture at 80°C with stirring for 30 minutes.[4] Some protocols suggest heating at 75-80°C for 30 minutes.[11]

  • Cooling: Remove the reaction vial from the heat source and allow it to cool to room temperature.[4]

  • HPLC Analysis: The resulting solution containing the derivatized acid can be directly analyzed by HPLC.[4]

Protocol 2: HPLC Analysis of Derivatized Acids
  • HPLC Column: Use a reversed-phase C18 or C8 column.[4][5]

  • Mobile Phase: A gradient of acetonitrile and water is typically used for elution.[4][5] An isocratic system can also be employed, though it may not resolve all fatty acids like palmitic and oleic acid.[11]

  • Detection: Set the UV detector to a wavelength of 254 nm or 260 nm for optimal detection of the p-bromophenacyl esters.[8][9][12]

  • Injection Volume: Inject an appropriate volume of the cooled reaction mixture.

  • Quantification: Create a calibration curve using standard solutions of the derivatized acids of known concentrations to quantify the amount of acid in the sample.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Carboxylic_Acid R-COOH (Non-Chromophoric Acid) Carboxylate R-COO- (Carboxylate Anion) Carboxylic_Acid->Carboxylate + Base Panacyl_Bromide Br-CH2-CO-C6H4-Br (this compound) Ester R-COO-CH2-CO-C6H4-Br (UV-Active Ester) Panacyl_Bromide->Ester Base Base (e.g., K2CO3) Carboxylate->Ester + this compound (Nucleophilic Substitution)

Caption: Derivatization of a non-chromophoric carboxylic acid with this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Start with Sample (Containing Non-Chromophoric Acid) Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Neutralize Neutralize with Base (e.g., KOH or KHCO3) Dissolve->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Add_Reagent Add this compound and Acetonitrile Evaporate->Add_Reagent Heat Heat and Stir (e.g., 80°C for 30 min) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool HPLC Inject into HPLC-UV System Cool->HPLC Separate Separate on C18/C8 Column HPLC->Separate Detect Detect at 254/260 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify End End Result: Concentration of Acid Quantify->End

Caption: Overall experimental workflow for the analysis of non-chromophoric acids.

References

Application Notes and Protocols for the Analysis of Prostaglandins by HPLC Using Panacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a class of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, and fever. The accurate quantification of these molecules in biological matrices is of paramount importance for both basic research and the development of novel therapeutic agents. However, the inherent low concentrations of prostaglandins and their lack of strong chromophores present significant challenges for their analysis by High-Performance Liquid Chromatography (HPLC) with conventional UV detection.

To overcome these limitations, a pre-column derivatization strategy employing panacyl bromide (p-(9-anthroyloxy)phenacyl bromide) has been developed. This method is based on the reaction of this compound with the carboxylic acid moiety of prostaglandins to form highly fluorescent anthrylmethyl esters. This derivatization significantly enhances the sensitivity and selectivity of detection, enabling the quantification of prostaglandins at very low concentrations using HPLC with fluorescence detection.

Principle of the Method

The analytical method involves two primary steps:

  • Derivatization: The carboxylic acid group of the prostaglandin molecule is esterified with this compound. This reaction attaches a highly fluorescent anthryl group to the prostaglandin, creating a derivative that can be detected with high sensitivity.

  • HPLC Separation and Fluorescence Detection: The derivatized prostaglandins are then separated from other components of the sample matrix using reversed-phase HPLC. The separation is typically performed on a C18 column, and the fluorescent derivatives are monitored by a fluorescence detector.

Data Presentation

While specific quantitative performance data from a single comprehensive source is limited in the publicly available literature, the following table summarizes the typical performance characteristics of the this compound derivatization method for prostaglandin analysis as inferred from multiple sources.

ParameterTypical PerformanceProstaglandins AnalyzedSource
Separation Method Reversed-Phase HPLCPGE1, PGE2, PGE3[1][2]
Column C18, 3 µm particle sizePGE1, PGE2, PGE3[1]
Mobile Phase Linear gradient of 56% to 80% acetonitrile in water containing 0.10% acetic acidPGE1, PGE2[1]
Detection FluorescencePGE1, PGE2, PGE3[2]
Excitation Wavelength 360 nmPGE3[2]
Emission Wavelength 470 nmPGE3[2]
Sensitivity Femtomole rangeGeneral Prostaglandins
Resolution Baseline resolution of PGE1 and PGE2 derivativesPGE1, PGE2[1]
Recoveries ReproduciblePGE1, PGE2[1]

Experimental Protocols

The following protocols are generalized from the available literature and provide a framework for the analysis of prostaglandins using this compound derivatization. Optimization of these protocols for specific applications and instrumentation is recommended.

Protocol 1: Sample Preparation from Cell Culture Media
  • Collect the cell culture medium from the experimental samples.

  • Centrifuge the medium to remove cells and cellular debris.

  • Acidify the supernatant to approximately pH 3.5 with a suitable acid (e.g., formic acid).

  • Extract the prostaglandins from the acidified medium using a solid-phase extraction (SPE) cartridge (e.g., C18). a. Condition the SPE cartridge with methanol followed by acidified water. b. Load the sample onto the cartridge. c. Wash the cartridge with a low-concentration organic solvent to remove interfering substances. d. Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization of Prostaglandins with this compound

Caution: this compound is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Reconstitute the dried prostaglandin extract in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a solution of this compound in the same solvent. The molar excess of the derivatizing agent will need to be optimized.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to catalyze the reaction.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • After incubation, cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for HPLC analysis.

Protocol 3: HPLC Analysis of Derivatized Prostaglandins
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is recommended.[1]

  • Mobile Phase A: Water with 0.1% acetic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[1]

  • Gradient Program: A linear gradient from 56% to 80% Mobile Phase B over a suitable time to achieve baseline separation of the prostaglandin derivatives of interest.[1] The flow rate and gradient slope should be optimized for the specific column and prostaglandins being analyzed.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 360 nm[2]

    • Emission Wavelength: 470 nm[2]

  • Injection Volume: Inject an appropriate volume of the derivatized sample (e.g., 10-20 µL).

  • Quantification: Create a calibration curve using a series of known concentrations of prostaglandin standards that have been subjected to the same derivatization and analysis procedure.

Visualizations

Derivatization Reaction of Prostaglandin with this compound

G Derivatization Reaction of Prostaglandin with this compound Prostaglandin Prostaglandin (with Carboxylic Acid) FluorescentEster Fluorescent Prostaglandin Ester Prostaglandin->FluorescentEster + PanacylBromide This compound PanacylBromide->FluorescentEster + Base Base (Catalyst) Base->FluorescentEster Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->FluorescentEster Heat Heat Heat->FluorescentEster

Caption: Reaction scheme for the derivatization of a prostaglandin.

Experimental Workflow for Prostaglandin Analysis

G Experimental Workflow for Prostaglandin Analysis by HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis SampleCollection 1. Sample Collection (e.g., Cell Culture Media) Extraction 2. Solid-Phase Extraction of Prostaglandins SampleCollection->Extraction Evaporation 3. Evaporation to Dryness Extraction->Evaporation Reconstitution 4. Reconstitution in Solvent Evaporation->Reconstitution AddReagents 5. Add this compound and Catalyst Reconstitution->AddReagents Incubation 6. Incubation (Heat) AddReagents->Incubation Injection 7. Injection into HPLC Incubation->Injection Separation 8. Separation on C18 Column Injection->Separation Detection 9. Fluorescence Detection Separation->Detection Quantification 10. Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for prostaglandin analysis using this compound.

References

Panacyl Bromide as an Alkylating Agent for Phenols and Thiols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (α-bromoacetophenone) is a versatile and reactive α-haloketone widely employed in organic synthesis. Its utility as an alkylating agent stems from the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack by heteroatoms such as oxygen and sulfur. This reactivity makes phenacyl bromide a valuable reagent for the protection of hydroxyl and thiol functional groups, and for the synthesis of various ethers and thioethers which are often key intermediates in the preparation of more complex molecules, including pharmaceuticals and bioactive compounds.[1][2][3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide or thiolate anion displaces the bromide ion.[4][5] This method, particularly for phenols, is a variation of the well-established Williamson ether synthesis.[5][6] The resulting phenacyl ethers and thioethers are stable under various conditions but can be cleaved when necessary, making the phenacyl group a useful protecting group in multistep syntheses.[3][6]

Application Notes

O-Alkylation of Phenols (Synthesis of Phenacyl Aryl Ethers)

The reaction of phenacyl bromide with phenols provides a straightforward route to phenacyl aryl ethers. This transformation is typically carried out under basic conditions to deprotonate the phenol, thereby generating a more nucleophilic phenoxide anion. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[7][8] The choice of solvent is crucial, with polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) being commonly employed to facilitate the SN2 reaction.[7][8]

The reaction conditions can be optimized for various substituted phenols. Electron-donating groups on the phenol ring generally have a minimal effect on the reaction outcome, while electron-withdrawing groups can increase the acidity of the phenol, facilitating its deprotonation. For less reactive or sterically hindered phenols, more forcing conditions such as higher temperatures or the use of phase-transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) in a two-phase system may be necessary to achieve high yields.[1][6]

S-Alkylation of Thiols (Synthesis of Phenacyl Aryl Thioethers)

The S-alkylation of thiols with phenacyl bromide is an efficient method for the synthesis of phenacyl aryl thioethers. Thiols are generally more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts, often leading to faster and more efficient alkylation reactions.[4]

Similar to phenols, the reaction is performed in the presence of a base to generate the thiolate anion. The reaction conditions are generally mild, and a variety of solvents can be used. The higher nucleophilicity of sulfur often allows these reactions to proceed smoothly at room temperature.[4][9] The phenacyl group has been effectively used as a protecting group for the thiol functionality of cysteine in peptide synthesis, highlighting its stability and selective removal under specific conditions (e.g., using Zn/AcOH).[10][11]

Data Presentation

Table 1: O-Alkylation of Substituted Phenols with p-Methoxy Phenacyl Bromide

The following data summarizes the synthesis of phenacyl ethers from various phenols using p-methoxy phenacyl bromide under phase-transfer catalysis conditions.

Phenol SubstrateBase/CatalystSolventTime (hrs)Yield (%)Reference
PhenolKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1795[1][6]
4-MethylphenolKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1792[1][6]
4-ChlorophenolKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1794[1][6]
4-NitrophenolKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1796[1][6]
2-NitrophenolKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1791[1][6]
2,4-DichlorophenolKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1790[1][6]
1-NaphtholKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1793[1][6]
2-NaphtholKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1792[1][6]
8-HydroxyquinolineKOH/TBAB + Dibenzo-[9]-Crown-6Dichloromethane/Water0.1790[1][6]

Note: Reactions were carried out with p-methoxy phenacyl bromide. The use of a phase-transfer catalyst and crown ether significantly accelerates the reaction.

Table 2: S-Alkylation of Thiols with Phenacyl Bromide

The following table provides representative conditions for the S-alkylation of thiols. Quantitative yield data for a broad range of simple thiols under a single set of conditions is less commonly tabulated in the literature, but high yields are generally expected.

Thiol SubstrateBaseSolventTemperatureTimeYield (%)Reference
ThiophenolTriethylamineMethanolNot specifiedNot specifiedHigh (kinetic study)[4]
Thioglycolic AcidTriethylamineMethanolNot specifiedNot specifiedHigh (kinetic study)[4]
N-Boc-L-cysteineBaseNot specifiedRoom Temp.Not specifiedHigh[3]
ThioacetamideBu₄NPF₆MethanolRoom Temp.13-14 min88-94
ThioureaBu₄NPF₆MethanolRoom Temp.13-14 min92-96

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol describes a standard Williamson ether synthesis for the preparation of phenacyl aryl ethers.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Phenacyl Bromide (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetone (or DMF)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equiv) and anhydrous acetone (approx. 10 mL per mmol of phenol).

  • Add finely powdered anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture vigorously at room temperature for 15-20 minutes.

  • Add phenacyl bromide (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, approx. 60°C) and maintain for 4-12 hours.[7]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH solution (2x), water (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure phenacyl aryl ether.

Protocol 2: General Procedure for S-Alkylation of Thiols

This protocol provides a general method for the synthesis of phenacyl aryl thioethers.

Materials:

  • Substituted Thiol (1.0 equiv)

  • Phenacyl Bromide (1.05 equiv)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Ethanol (or Methanol)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar, dissolve the substituted thiol (1.0 equiv) in ethanol (approx. 10 mL per mmol of thiol).

  • Add the base (e.g., potassium carbonate, 1.5 equiv) to the solution.[9]

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Add a solution of phenacyl bromide (1.05 equiv) in a small amount of ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC.[9] Gentle heating may be applied if the reaction is sluggish.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure phenacyl aryl thioether.

Mandatory Visualization

O_Alkylation_Workflow Experimental Workflow for O-Alkylation of Phenols cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Add Phenol, K₂CO₃, and Acetone to flask stir1 2. Stir at RT (15-20 min) reactants->stir1 add_pb 3. Add Phenacyl Bromide stir1->add_pb reflux 4. Heat to Reflux (4-12h) add_pb->reflux cool 5. Cool to RT & Filter reflux->cool concentrate1 6. Concentrate Filtrate cool->concentrate1 extract 7. Dissolve in Ether, Wash with NaOH, H₂O, Brine concentrate1->extract dry 8. Dry with MgSO₄ & Filter extract->dry concentrate2 9. Concentrate to get Crude Product dry->concentrate2 purify 10. Recrystallization or Column Chromatography concentrate2->purify product Pure Phenacyl Aryl Ether purify->product

Caption: Workflow for the O-Alkylation of phenols with phenacyl bromide.

S_Alkylation_Workflow Experimental Workflow for S-Alkylation of Thiols cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Add Thiol, Base (e.g., K₂CO₃), and Ethanol to flask stir1 2. Stir at RT to form Thiolate (20-30 min) reactants->stir1 add_pb 3. Add Phenacyl Bromide solution stir1->add_pb react 4. Stir at RT (2-4h) add_pb->react concentrate1 5. Remove Solvent react->concentrate1 partition 6. Partition between Ether and Water concentrate1->partition extract 7. Extract Aqueous Layer with Ether partition->extract wash 8. Wash Combined Organic Layers extract->wash dry 9. Dry with MgSO₄ & Concentrate wash->dry purify 10. Recrystallization or Column Chromatography dry->purify product Pure Phenacyl Aryl Thioether purify->product

References

Application Notes and Protocols for Solid-Phase Synthesis Using Panacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panacyl bromide, a derivative of phenacyl bromide, serves as a versatile photolabile linker in solid-phase synthesis (SPS). Its application is particularly valuable in the synthesis of peptides, oligonucleotides, and other organic molecules where mild cleavage conditions are paramount. The phenacyl ester linkage is stable to the acidic and basic conditions typically employed in Fmoc- and Boc-based solid-phase synthesis, yet can be selectively cleaved by UV irradiation, offering an orthogonal deprotection strategy.[1][2] This "traceless" cleavage method avoids the use of harsh acidic cocktails, which can be detrimental to sensitive molecules.[2][3]

The photocleavage of the phenacyl ester bond generally proceeds via a Norrish Type II-like mechanism or a photo-Favorskii rearrangement for certain derivatives, yielding the desired carboxylic acid and an acetophenone byproduct.[1] The efficiency of cleavage can be influenced by the substitution pattern on the aromatic ring of the phenacyl group. For instance, p-alkoxyphenacyl linkers have been developed to enhance the photosensitivity and cleavage yield.[2][4]

These application notes provide an overview of the utility of this compound in solid-phase synthesis and detailed protocols for its implementation.

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): this compound is utilized to anchor the C-terminal amino acid to a solid support. This allows for the stepwise elongation of the peptide chain using standard SPPS protocols. The final peptide can be released from the resin under neutral conditions by photolysis, which is advantageous for peptides containing acid-sensitive modifications.

  • Oligonucleotide Synthesis: Similar to peptide synthesis, this compound can be used to link the initial nucleoside to the solid support for the automated synthesis of DNA or RNA strands.

  • Combinatorial Chemistry: The mild cleavage conditions make this compound linkers suitable for the generation of small molecule libraries for drug discovery and high-throughput screening.

  • Synthesis of Protected Peptide Fragments: Photocleavage from a this compound linker can yield fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.[5]

Experimental Protocols

Protocol 1: Preparation of Panacyl-Functionalized Resin

This protocol describes the functionalization of a hydroxymethyl resin (e.g., Wang resin) with a this compound derivative.

Materials:

  • Hydroxymethyl resin (e.g., Wang resin)

  • 4-(Bromomethyl)phenylacetic acid (as a precursor to the Panacyl linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the hydroxymethyl resin in DCM for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with fresh DCM (3 x resin volume).

  • Dissolve 4-(bromomethyl)phenylacetic acid (3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution of the linker precursor.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM.

  • Dry the resin under vacuum.

Protocol 2: Attachment of the First Amino Acid to Panacyl-Functionalized Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the Panacyl-functionalized resin.

Materials:

  • Panacyl-functionalized resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • DMF

Procedure:

  • Swell the Panacyl-functionalized resin in DMF for 1 hour.

  • Drain the DMF.

  • Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

  • Add DIPEA (3 equivalents) to the amino acid solution.

  • Add the amino acid solution to the resin and agitate at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid using a standard method (e.g., UV-Vis quantification of the piperidine-dibenzofulvene adduct after Fmoc deprotection).

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS cycles.

A single cycle consists of:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Add a solution of the next Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the cycle until the desired peptide sequence is assembled.

Protocol 4: Photocleavage of the Peptide from the Resin

This protocol describes the final release of the synthesized peptide from the solid support.

Materials:

  • Peptide-bound Panacyl resin

  • Solvent for cleavage (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor (typically with a wavelength of 350-365 nm)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Swell the resin in the chosen cleavage solvent in a quartz reaction vessel.

  • Purge the suspension with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the chromophore.

  • Irradiate the suspension with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) with continuous stirring. The irradiation time can range from 1 to 24 hours, depending on the specific linker and the scale of the synthesis.

  • After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage solvent to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for solid-phase synthesis using photolabile linkers of the phenacyl type. Please note that specific values for this compound may vary and require optimization.

ParameterTypical RangeNotes
First Amino Acid Loading 0.3 - 0.8 mmol/gDependent on the resin and reaction conditions.
Coupling Efficiency per Cycle > 99%Monitored by Kaiser test or other qualitative methods.
Photocleavage Time 1 - 24 hoursHighly dependent on the linker structure, solvent, and lamp intensity.
Photocleavage Wavelength 350 - 365 nmChosen to maximize cleavage efficiency while minimizing photodamage to the product.
Crude Product Purity 50 - 90%Dependent on the peptide sequence and success of the synthesis.
Overall Yield 10 - 70%Highly variable based on the length and complexity of the synthesized molecule.

Visualizations

cluster_support Solid Support cluster_linker This compound Linker cluster_molecule Synthesized Molecule Resin Resin Linker -O-CH2-Ph-C(O)-CH2- Resin->Linker Molecule Peptide / Oligonucleotide Linker->Molecule

Caption: this compound linker attached to a solid support.

start Start with Panacyl-functionalized resin attach Attach first building block (e.g., Fmoc-amino acid) start->attach deprotect N-terminal deprotection (e.g., 20% Piperidine/DMF) attach->deprotect couple Couple next building block deprotect->couple wash Wash resin couple->wash repeat Repeat deprotection, coupling, and washing for each cycle wash->repeat repeat->deprotect Yes final_deprotect Final side-chain deprotection (if necessary) repeat->final_deprotect No (synthesis complete) cleave Photocleavage (UV light, e.g., 365 nm) final_deprotect->cleave purify Purification of crude product (e.g., HPLC) cleave->purify end Pure Product purify->end

Caption: Solid-phase synthesis workflow using a Panacyl linker.

cluster_products Cleavage Products Resin_Peptide Resin-Linker-Peptide Excited_State [Resin-Linker-Peptide]* (Excited State) Resin_Peptide->Excited_State Absorption UV UV Light (hν) Cleavage Intramolecular Rearrangement (e.g., Norrish Type II) Excited_State->Cleavage Peptide Free Peptide (with C-terminal acid) Cleavage->Peptide Byproduct Resin-Linker Byproduct (e.g., acetophenone derivative) Cleavage->Byproduct Products

Caption: Photocleavage mechanism of a Panacyl linker.

References

Application Notes and Protocols for the Esterification of Saturated Fatty Acids with Panacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the esterification of saturated fatty acids using panacyl bromide (p-(9-anthroyloxy)phenacyl bromide) and its analog, p-bromophenacyl bromide. This derivatization is primarily employed to enhance the ultraviolet (UV) or fluorescence detection of fatty acids in high-performance liquid chromatography (HPLC) analysis, a critical technique in metabolic research and pharmaceutical development.

Introduction

Free fatty acids are often analyzed by gas chromatography (GC) after conversion to their methyl esters. However, HPLC offers a powerful alternative, particularly for separating complex mixtures without the need for high temperatures that can degrade sensitive molecules. To facilitate sensitive detection by UV or fluorescence detectors in HPLC, fatty acids are derivatized with chromophoric or fluorophoric reagents. This compound and p-bromophenacyl bromide are excellent derivatizing agents that react with the carboxylic acid group of fatty acids to form highly UV-absorbent phenacyl esters.[1] This allows for the quantification of fatty acids at low concentrations. The reaction is typically carried out in an aprotic solvent in the presence of a base and is often catalyzed by a crown ether.

Reaction Conditions and Data Presentation

The esterification of saturated fatty acids with this compound or p-bromophenacyl bromide is influenced by several factors, including temperature, reaction time, solvent, and the choice of catalyst. The following table summarizes typical reaction conditions compiled from various sources.

ParameterConditionSource
Derivatizing Reagent p-Bromophenacyl bromide[2]
Fatty Acid ~10 mg[2]
Base 85% KOH in Methanol (to phenolphthalein endpoint) or KHCO3 (3-5 times molar equivalent of fatty acid)[2]
Solvent Acetonitrile (dry)[2]
Catalyst Crown Ether[3]
Reaction Temperature 80 - 85 °C[2][4]
Reaction Time 30 minutes[2]
Stoichiometry Reagent in excess[2]

Experimental Protocols

This section provides a detailed methodology for the esterification of saturated fatty acids with p-bromophenacyl bromide for HPLC analysis.

Materials
  • Saturated fatty acid standard or sample

  • p-Bromophenacyl bromide reagent solution (0.1 mmol/mL in acetonitrile, containing 0.005 mmol/mL crown ether)[2]

  • Methanol (MeOH)

  • Acetonitrile (dry)

  • 85% Potassium Hydroxide (KOH) in Methanol or Potassium Bicarbonate (KHCO3)

  • Phenolphthalein solution

  • Nitrogen gas

  • Reaction vials (e.g., 5.0 mL Reacti-Vial™)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • HPLC system with a UV detector and a C18 reverse-phase column

Protocol for Esterification
  • Sample Preparation: Dissolve approximately 10 mg of the fatty acid sample in methanol in a 5.0 mL reaction vial equipped with a magnetic stir bar.[2]

  • Neutralization: Add a drop of phenolphthalein indicator and neutralize the fatty acid solution to the phenolphthalein endpoint by the dropwise addition of 85% KOH in methanol.[2] Alternatively, if potassium salts are to be avoided, add KHCO3 at 3-5 times the molar equivalent of the fatty acid.[2]

  • Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen gas.[2]

  • Derivatization Reaction:

    • Add 1.0 mL of the p-bromophenacyl bromide reagent solution to the dried sample.[2]

    • Add an additional 2.0 mL of dry acetonitrile to the reaction vial.[2]

    • Seal the vial and heat the reaction mixture at 80°C with stirring for 30 minutes.[2]

  • Cooling: After 30 minutes, remove the reaction vial from the heating block and allow it to cool to room temperature.[2]

  • HPLC Analysis: The resulting solution containing the p-bromophenacyl esters of the fatty acids can be directly analyzed by HPLC.[2][4] Use a reverse-phase C18 column with an appropriate mobile phase, such as a gradient of acetonitrile and water.[2]

Reaction Mechanism and Visualization

The esterification of a fatty acid with this compound or p-bromophenacyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion of the fatty acid acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide leaving group. The use of a crown ether catalyst is crucial for solubilizing the potassium carboxylate salt in the aprotic acetonitrile solvent, thereby enhancing the nucleophilicity of the carboxylate anion.

Below is a diagram illustrating the experimental workflow for this derivatization procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dissolve Dissolve Fatty Acid in Methanol neutralize Neutralize with KOH or KHCO3 dissolve->neutralize evaporate Evaporate Solvent (Nitrogen Stream) neutralize->evaporate add_reagents Add this compound & Acetonitrile evaporate->add_reagents Dried Fatty Acid Salt heat_stir Heat at 80°C for 30 min add_reagents->heat_stir cool Cool to Room Temperature heat_stir->cool hplc HPLC Analysis (C18 Column) cool->hplc Derivatized Sample

Caption: Experimental workflow for fatty acid derivatization.

The following diagram illustrates the SN2 reaction mechanism for the crown ether-catalyzed esterification of a fatty acid with this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_transition_state Transition State cluster_products Products fatty_acid R-COOH (Fatty Acid) carboxylate R-COO⁻ K⁺ (Potassium Carboxylate) fatty_acid->carboxylate Deprotonation base K⁺OH⁻ (Base) base->carboxylate panacyl_bromide This compound ts SN2 Transition State panacyl_bromide->ts crown_ether 18-Crown-6 complex [K(18-Crown-6)]⁺ R-COO⁻ (Crown Ether Complex) crown_ether->complex carboxylate->complex complex->ts Nucleophilic Attack ester R-COO-Panacyl (Panacyl Ester) ts->ester salt KBr ts->salt Leaving Group Departure

Caption: Crown ether-catalyzed SN2 esterification mechanism.

References

Application Note: Analysis of Dicarboxylic Acids in Biological Matrices using Panacyl Bromide Derivatization Followed by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are key metabolites in various biochemical pathways, and their quantification in biological fluids like plasma, urine, and cerebrospinal fluid is crucial for diagnosing and monitoring certain metabolic disorders. Due to their low volatility and high polarity, dicarboxylic acids require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). This application note describes a detailed protocol for the derivatization of dicarboxylic acids with Panacyl bromide (phenacyl bromide) to form their corresponding phenacyl esters, rendering them suitable for GC-MS analysis. While this compound is more commonly employed for HPLC-UV analysis, this adapted method leverages its reactivity with carboxylic acids to enable sensitive and specific quantification by GC-MS.

Principle

The derivatization reaction involves the esterification of the two carboxylic acid groups of a dicarboxylic acid with this compound in the presence of a base catalyst. This reaction converts the non-volatile dicarboxylic acids into their more volatile and thermally stable di-phenacyl ester derivatives. These derivatives can then be separated by gas chromatography and detected by mass spectrometry, allowing for their identification and quantification.

Experimental Protocols

1. Sample Preparation (from Biological Fluids)

Proper sample preparation is critical to remove interferences and enrich the dicarboxylic acids prior to derivatization.

  • Protein Precipitation:

    • To 100 µL of the biological sample (e.g., plasma, urine), add 500 µL of ice-cold acetonitrile (-20°C).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 RPM for 15 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant with 3% phosphoric acid.

    • Add an equal volume of ethyl acetate, vortex thoroughly for 2 minutes to extract the dicarboxylic acids into the organic phase.

    • Centrifuge at 3,000 RPM for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction with another portion of ethyl acetate and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization Protocol

This protocol is adapted from established methods for similar derivatizing agents.[2][3]

  • Reagents and Materials:

    • Dried dicarboxylic acid extract or standard

    • This compound solution (10 mg/mL in acetone)

    • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Reaction vials (2 mL, screw cap with PTFE-lined septa)

    • Heating block or oven

  • Procedure:

    • Reconstitute the dried sample extract or standard in 100 µL of anhydrous acetonitrile.

    • Add 10 µL of N,N-Diisopropylethylamine (DIPEA) as a catalyst.

    • Add 50 µL of the this compound solution.

    • Seal the vial tightly and heat at 80°C for 30 minutes in a heating block.[4]

    • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of di-phenacyl esters of dicarboxylic acids. Optimization may be required.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Interface Temp.280°C
Scan Rangem/z 50-600

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the GC-MS analysis of this compound-derivatized dicarboxylic acids. This table should be populated with experimental data.

Table 1: GC-MS Data for Di-Phenacyl Esters of Dicarboxylic Acids

Dicarboxylic AcidRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
Malonic Acide.g., 12.5e.g., 105e.g., 77, 342User DeterminedUser Determined
Succinic Acide.g., 14.2e.g., 105e.g., 77, 356User DeterminedUser Determined
Glutaric Acide.g., 15.8e.g., 105e.g., 77, 370User DeterminedUser Determined
Adipic Acide.g., 17.3e.g., 105e.g., 77, 384User DeterminedUser Determined
Suberic Acide.g., 19.9e.g., 105e.g., 77, 412User DeterminedUser Determined

Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for Dicarboxylic Acid Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) precipitation Protein Precipitation (Ice-cold Acetonitrile) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle evaporation1 Evaporation to Dryness lle->evaporation1 reconstitution Reconstitute in Acetonitrile evaporation1->reconstitution add_reagents Add this compound & DIPEA reconstitution->add_reagents heating Heat at 80°C add_reagents->heating evaporation2 Evaporation to Dryness heating->evaporation2 final_reconstitution Reconstitute in Hexane evaporation2->final_reconstitution gcms GC-MS Analysis final_reconstitution->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

derivatization_pathway Derivatization of Dicarboxylic Acids with this compound DCA Dicarboxylic Acid HOOC-R-COOH Product Di-Phenacyl Ester (Volatile Derivative) DCA->Product Esterification PanacylBr 2x this compound PanacylBr->Product Catalyst Base Catalyst (e.g., DIPEA) Catalyst->Product

Caption: Reaction scheme for dicarboxylic acid derivatization.

References

Panacyl Bromide: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Panacyl bromide, more systematically known as 2-bromo-1-phenylethan-1-one or phenacyl bromide, is a highly versatile bifunctional reagent that serves as a cornerstone in the synthesis of a wide array of biologically active heterocyclic molecules.[1][2][3][4] Its structure, featuring both a reactive α-bromoketone moiety and an aromatic ring, allows for diverse chemical transformations, making it an invaluable intermediate in medicinal chemistry and drug discovery. The two electrophilic centers, the α-carbon and the carbonyl carbon, are readily attacked by various nucleophiles, facilitating the construction of complex molecular architectures.[2][5] This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles using this compound as a key starting material.

Synthesis of Bioactive Heterocycles

This compound is a key precursor for the synthesis of numerous heterocyclic compounds, many of which exhibit significant pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3][6] This section details the synthesis of four major classes of bioactive heterocycles: thiazoles, quinoxalines, 1,4-benzoxazines, and 1,4-benzothiazines.

Thiazoles: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone, such as this compound, with a thioamide.[2][3] Thiazole-containing compounds are known to possess a broad spectrum of biological activities.[1][2][3][7]

General Reaction Scheme:

Phenacyl_Bromide This compound Intermediate Isothiourea Intermediate Phenacyl_Bromide->Intermediate Nucleophilic Substitution Thioamide Thioamide/Thiourea Thioamide->Intermediate Thiazole Substituted Thiazole Intermediate->Thiazole Cyclocondensation H2O - H2O

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from this compound and thiourea.

  • Materials:

    • This compound (2-bromoacetophenone)

    • Thiourea

    • Methanol

    • 5% Sodium carbonate solution

  • Procedure: [8]

    • In a 20 mL scintillation vial, combine this compound (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

    • Remove the reaction from heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Quantitative Data:

ProductReagentsSolventTimeYieldReference
2-Amino-4-phenylthiazoleThis compound, ThioureaMethanol30 minHigh[8]
Substituted 2-aminothiazolesSubstituted Panacyl bromides, ThioureaMethanol15 min85-95%[7]

Biological Activity of Thiazole Derivatives:

CompoundActivityCell Line/OrganismIC50/MICReference
1-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-morpholinophenyl)-5-(4-chlorophenyl)-2-pyrazolineAnticancer (EGFR inhibitor)A549, MCF-74.34 µM (EGFR)[1]
2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoleAntibacterialP. aeruginosa, S. aureus, B. subtilis, E. coli1.56-3.13 µg/mL[2]
3-(2-(5-(6-bromobenzo[d][1][7]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrileAntimicrobialS. typhimurium, P. vulgaris31.25 µg/mL[2]
Quinoxalines

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities. They can be efficiently synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents, such as this compound.[9][10][11]

General Reaction Scheme:

Phenacyl_Bromide This compound Intermediate Dihydroquinoxaline Intermediate Phenacyl_Bromide->Intermediate Condensation o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Intermediate Quinoxaline Substituted Quinoxaline Intermediate->Quinoxaline Oxidation

Caption: Quinoxaline Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

This protocol details the synthesis of 2-phenylquinoxaline from this compound and o-phenylenediamine using pyridine as a catalyst.[9]

  • Materials:

    • This compound

    • o-Phenylenediamine

    • Pyridine

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

  • Procedure: [9]

    • To a stirred mixture of this compound (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add o-phenylenediamine (1 mmol) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

    • Upon completion, pour the reaction mixture into water.

    • Extract the product with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-phenylquinoxaline.

Quantitative Data:

ProductReagentsCatalystSolventTimeYieldReference
2-PhenylquinoxalineThis compound, o-PhenylenediaminePyridineTHF2 h92%[9]
Substituted QuinoxalinesSubstituted Panacyl bromides, o-PhenylenediaminesHCTUDMF42-45 min75-90%[11][12]
1,4-Benzoxazines

1,4-Benzoxazines are heterocyclic compounds containing both oxygen and nitrogen. Their synthesis often involves the reaction of 2-aminophenols with α-haloketones.

General Reaction Scheme:

Phenacyl_Bromide This compound Intermediate Intermediate Phenacyl_Bromide->Intermediate Condensation o_Aminophenol o-Aminophenol o_Aminophenol->Intermediate Benzoxazine Substituted 1,4-Benzoxazine Intermediate->Benzoxazine Cyclization

Caption: 1,4-Benzoxazine Synthesis Workflow.

Experimental Protocol: General Synthesis of 2-Aryl-2H-1,4-benzoxazines

This is a general procedure for the synthesis of 1,4-benzoxazines from 2-aminophenol and substituted panacyl bromides.

  • Materials:

    • Substituted this compound

    • 2-Aminophenol

    • Potassium carbonate

    • Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 2-aminophenol (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).

    • Add the substituted this compound (1 mmol) to the mixture.

    • Heat the reaction mixture at 80°C and monitor by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data:

ProductReagentsBaseSolventYieldReference
2-Aryl-2H-1,4-benzoxazinesPanacyl bromides, 2-AminophenolK2CO3DMFGoodGeneral Method
1,4-Benzothiazines

1,4-Benzothiazines are sulfur and nitrogen-containing heterocycles with diverse biological activities.[11] A common synthetic route involves the reaction of 2-aminothiophenol with α-haloketones like this compound.[13]

General Reaction Scheme:

Phenacyl_Bromide This compound Intermediate Intermediate Phenacyl_Bromide->Intermediate Condensation o_Aminothiophenol 2-Aminothiophenol o_Aminothiophenol->Intermediate Benzothiazine Substituted 1,4-Benzothiazine Intermediate->Benzothiazine Cyclization

Caption: 1,4-Benzothiazine Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Aryl-1,4-Benzothiazines

This protocol describes a method for synthesizing 1,4-benzothiazine derivatives.[13]

  • Materials:

    • This compound (formed in situ from styrene and NBS)

    • 2-Aminothiophenol (2-ATP)

    • N-Bromosuccinimide (NBS)

    • Styrene

    • Cetylpyridinium bromide (CPB) aqueous solution

  • Procedure: [13]

    • Dissolve styrene (1 mmol) and NBS (1.5 mmol) in an aqueous cetylpyridinium bromide (CPB) solution (5 mL).

    • Stir the reaction mixture at 30°C for 20 hours to form this compound in situ.

    • Add 2-aminothiophenol (1 mmol) to the reaction mixture.

    • Continue stirring for an additional 2-4 hours.

    • Work up the reaction mixture to isolate the 2-aryl-1,4-benzothiazine product.

Quantitative Data:

ProductReagentsConditionsTimeYieldReference
2-Aryl-1,4-benzothiazinesStyrene, NBS, 2-AminothiophenolMicellar nanoreactor22-24 h65-72%[13]

Signaling Pathways of Bioactive Molecules

Many of the heterocyclic compounds synthesized from this compound exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and PI3K/Akt/mTOR pathways are prominent targets for many of these novel anticancer agents.[1][2][7][9]

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[14][15] Its aberrant activation is a hallmark of many cancers. Several thiazole and quinoxaline derivatives synthesized from this compound have been shown to be potent inhibitors of EGFR.[1][7]

cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Thiazole_Derivative Thiazole Derivative (from this compound) Thiazole_Derivative->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of EGFR Signaling by Thiazole Derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and metabolism.[16][17][18] Dysregulation of this pathway is common in cancer. Quinoxaline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoxaline_Derivative Quinoxaline Derivative (from this compound) Quinoxaline_Derivative->PI3K Inhibits Quinoxaline_Derivative->Akt Inhibits Quinoxaline_Derivative->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

This compound is a readily accessible and highly reactive intermediate that facilitates the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing molecular scaffolds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The ability of these compounds to target key signaling pathways, such as EGFR and PI3K/Akt/mTOR, underscores the importance of this compound in modern medicinal chemistry research.

References

Troubleshooting & Optimization

Troubleshooting low yield in Panacyl bromide derivatization reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Panacyl bromide derivatization reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.

Troubleshooting Low Yield in this compound Derivatization Reactions

Low derivatization yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This section provides a question-and-answer guide to troubleshoot and improve your this compound derivatization efficiency.

Question: My derivatization reaction is showing low or no yield. What are the most common causes?

Answer: Low yield in this compound derivatization reactions can typically be attributed to one or more of the following factors:

  • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the this compound reagent and the resulting ester product.

  • Incorrect pH: The reaction is base-catalyzed, and an inappropriate pH can significantly slow down or inhibit the reaction.

  • Suboptimal Reaction Temperature and Time: The reaction requires specific temperature and duration for completion.

  • Reagent Degradation: this compound can degrade over time, especially if not stored properly.

  • Presence of Interfering Substances: Nucleophiles other than the target carboxylate can compete for the derivatizing reagent.

  • Improper Sample Preparation: The analyte must be in its carboxylate salt form for efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound derivatization?

A1: An alkaline pH is necessary to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. Typically, a pH between 8 and 9 is recommended. This is often achieved by using a non-nucleophilic organic base like triethylamine or diisopropylethylamine, or by preparing the potassium salt of the acid.[1]

Q2: What is the recommended temperature and reaction time?

A2: A common starting point for this compound derivatization is heating the reaction mixture at 80°C for 30 minutes.[1] However, for other phenacyl bromide derivatives, optimal conditions have been found to be around 60°C for 45 minutes.[2] It is advisable to optimize these parameters for your specific analyte.

Q3: How can I minimize the hydrolysis of the this compound and the ester product?

A3: It is crucial to use anhydrous (dry) solvents and reagents.[3] Any water present can react with the this compound and can also lead to the hydrolysis of the desired ester product.[4] Using a freshly opened bottle of anhydrous solvent is recommended.

Q4: Are there any catalysts that can improve the reaction yield?

A4: Yes, crown ethers, such as 18-crown-6, can be used to catalyze the reaction, particularly when using potassium salts of the carboxylic acids. The crown ether complexes with the potassium ion, increasing the nucleophilicity of the carboxylate anion. Phase-transfer catalysts like tetrabutylammonium bromide have also been shown to significantly improve yields in similar reactions, with one study reporting a yield of 85%.

Q5: What are common side products in this reaction?

A5: The primary side product is p-bromophenacyl alcohol, formed from the hydrolysis of this compound.[4] If other nucleophiles are present in the sample matrix, they can also react with the this compound to form corresponding derivatives, leading to a decrease in the desired product yield.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with this compound

This protocol is adapted from a standard procedure for preparing phenacyl esters for HPLC analysis.[1]

Materials:

  • Fatty acid sample (~10 mg)

  • Methanol (MeOH), anhydrous

  • 85% Potassium hydroxide (KOH) in MeOH or Potassium bicarbonate (KHCO₃)

  • Phenolphthalein indicator

  • p-Bromophenacyl-8™ Reagent (this compound solution)

  • Acetonitrile, anhydrous

  • Nitrogen gas source

  • Reaction vial with a magnetic stirrer

Procedure:

  • Dissolve approximately 10 mg of the fatty acid sample in a minimal amount of anhydrous methanol in a reaction vial.

  • Add a drop of phenolphthalein indicator.

  • Neutralize the solution by adding 85% KOH in MeOH dropwise until a faint pink color persists. Alternatively, to avoid the formation of potassium salts that may be difficult to dissolve, add 3-5 molar equivalents of potassium bicarbonate.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen gas.

  • Add 1.0 mL of p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the vial.

  • Heat the reaction mixture at 80°C for 30 minutes with stirring.

  • Allow the reaction vial to cool to room temperature.

  • The sample is now ready for HPLC analysis.

Data Presentation

The following tables summarize the expected impact of various parameters on the yield of this compound derivatization based on established chemical principles and available literature.

ParameterConditionExpected Impact on YieldRationale
pH Acidic (pH < 7)Very Low / No ReactionCarboxylic acid is protonated and not sufficiently nucleophilic.
Neutral (pH ≈ 7)LowIncomplete deprotonation of the carboxylic acid.
Alkaline (pH 8-9)Optimal Promotes the formation of the highly nucleophilic carboxylate anion.
Strongly Alkaline (pH > 10)DecreasedIncreased risk of hydrolysis of the this compound reagent and the ester product.
ParameterConditionExpected Impact on YieldNotes
Temperature Room TemperatureLow / Slow ReactionInsufficient energy to overcome the activation energy barrier.
60 - 80°COptimal Provides sufficient energy for the reaction to proceed at a reasonable rate.[1][2]
> 90°CDecreasedPotential for increased side reactions and degradation of reactants or products.
ParameterConditionExpected Impact on YieldExample
Catalyst NoneModerate to HighThe reaction can proceed without a catalyst, but may not be optimal.
Crown Ether (e.g., 18-crown-6)IncreasedSequesters the cation (e.g., K⁺), increasing the nucleophilicity of the carboxylate.
Phase-Transfer Catalyst (e.g., TBAB)Significantly IncreasedFacilitates the transfer of the carboxylate anion to the organic phase. A yield of 85% has been reported in a similar system.

Visualizations

This compound Derivatization Workflow

G This compound Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Dissolve Analyte (e.g., Fatty Acid) B Neutralize with Base (e.g., KOH or KHCO3) to form Carboxylate A->B C Evaporate to Dryness B->C D Add this compound & Anhydrous Solvent C->D E Heat and Stir (e.g., 80°C for 30 min) D->E F Cool to Room Temperature E->F G HPLC Analysis F->G

Caption: A typical workflow for the derivatization of carboxylic acids using this compound.

Troubleshooting Logic for Low Derivatization Yield

G Troubleshooting Low Derivatization Yield A Low or No Product Yield B Check for Presence of Water A->B C Use Anhydrous Solvents and Dry Glassware B->C Yes D Verify Reaction pH B->D No E Adjust pH to 8-9 with Non-Nucleophilic Base D->E Incorrect F Optimize Temperature & Time D->F Correct G Test 60-80°C for 30-60 min F->G Suboptimal H Assess Reagent Quality F->H Optimal I Use Fresh this compound H->I Degraded J Consider a Catalyst H->J Good K Add Crown Ether or Phase-Transfer Catalyst J->K

Caption: A decision tree to diagnose and resolve low yield in this compound derivatizations.

Signaling Pathway of Base-Catalyzed Derivatization

G Base-Catalyzed Derivatization Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., OH⁻) Base->RCOO PanacylBr This compound Ester Panacyl Ester PanacylBr->Ester RCOO->Ester + this compound Br Bromide Ion (Br⁻)

Caption: The reaction pathway showing the formation of the carboxylate anion intermediate.

References

Byproduct formation in the synthesis of Panacyl bromide and purification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis and Purification of Panacyl Bromide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound (α-bromoacetophenone).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from acetophenone?

A1: The most frequently encountered byproducts include unreacted acetophenone, dibrominated species (α,α-dibromoacetophenone), and products of aromatic ring bromination.[1] Additionally, residual hydrogen bromide (HBr) from the reaction can lead to a yellow discoloration of the product.[2] Oily byproducts of undefined structure can also form, particularly if the reaction is not handled properly.[2]

Q2: My final this compound product is yellow. What is the likely cause and how can I fix it?

A2: A yellow tint in the final product is typically due to residual hydrogen bromide.[2] This can be removed by washing the crude product with water.[2] For a higher purity, recrystallization from a suitable solvent like methanol is recommended.

Q3: The yield of my this compound synthesis is consistently low. What are the potential reasons?

A3: Low yields can result from several factors. Incomplete reaction is a common issue, which can be addressed by ensuring the use of a catalyst like anhydrous aluminum chloride.[2] Another significant cause of yield loss is the immediate removal of the solvent (e.g., ether) and dissolved hydrogen bromide after the addition of bromine is complete.[2] Delaying this step can cause the solution to blacken, leading to a lower yield of a less pure product.[2]

Q4: My this compound product, which was initially white, turned dark upon storage. Why does this happen and how can it be prevented?

A4: this compound is known to discolor and darken upon standing, even after recrystallization and when stored in a vacuum desiccator.[2] This is a known instability of the compound. For applications requiring high purity, it is advisable to use the freshly prepared and purified this compound as soon as possible.[1]

Q5: What are the recommended purification methods for crude this compound?

A5: The choice of purification method depends on the desired purity. For many applications, washing the crude product with a mixture of water and petroleum ether is sufficient to remove residual HBr, unreacted acetophenone, and oily byproducts.[2] For higher purity, recrystallization from methanol is a standard and effective method.[2] Column chromatography can also be employed for purification.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not go to completion - Insufficient catalyst (e.g., anhydrous aluminum chloride).[2]- Reaction time is too short.- Ensure the addition of a catalytic amount of anhydrous aluminum chloride.- Monitor the reaction by TLC until the starting material is consumed.
Formation of significant amounts of dibrominated byproduct - Excess bromine used.- Reaction temperature is too high.- Use a stoichiometric amount of bromine relative to acetophenone.- Maintain a low reaction temperature, for example, by using an ice bath.[2]
Presence of ring-brominated byproducts - The acetophenone starting material has electron-donating substituents.[1]- Consider using a milder brominating agent, such as N-bromosuccinimide (NBS).[3]
Product is an oil or fails to crystallize - High levels of impurities, particularly unreacted acetophenone and oily byproducts.[2]- Wash the crude product thoroughly with a mixture of water and petroleum ether.[2]- Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of pure this compound.
Low recovery after recrystallization - Using too much recrystallization solvent.- The chosen solvent is not ideal.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal precipitation.

Quantitative Data Summary

The following table summarizes typical yields obtained during the synthesis and purification of this compound.

Stage Product Purity Yield (%) Melting Point (°C) Reference
Crude ProductSufficient for many purposes88-9645-48[2]
Recrystallized ProductHigh Purity64-6649-51[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[2]

  • Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 cc of anhydrous ether.

  • Initiation: Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

  • Bromination: Gradually add 67 g (0.42 mole) of bromine from the separatory funnel with constant stirring at a rate of approximately 1 cc per minute.

  • Work-up: Once the bromine addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • Initial Purification: The resulting solid mass of brownish-yellow crystals is then shaken with a mixture of 10 cc of water and 10 cc of petroleum ether.

  • Isolation: The crystals are collected by suction filtration and washed with fresh portions of the water-petroleum ether mixture until a white product is obtained.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (approximately 25-30 cc for 74-80 g of crude product).[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation: Collect the white crystals by suction filtration.

  • Drying: Dry the crystals under vacuum.

Visual Diagrams

Byproduct_Formation_Pathway Acetophenone Acetophenone Enol Enol Intermediate Acetophenone->Enol Keto-Enol Tautomerism Ring_Bromo Ring Brominated Product (Byproduct) Acetophenone->Ring_Bromo + Br2 (Lewis Acid Catalyst) Panacyl_Bromide This compound (Desired Product) Enol->Panacyl_Bromide + Br2 - HBr Dibromo α,α-Dibromoacetophenone (Byproduct) Panacyl_Bromide->Dibromo + Br2 - HBr (Excess Bromine)

Caption: Reaction pathway for this compound synthesis and major byproduct formation.

Purification_Workflow Crude Crude this compound (Contains impurities) Wash Wash with Water & Petroleum Ether Crude->Wash Washed_Product Washed Product Wash->Washed_Product Impurities1 Aqueous Layer (HBr) Organic Layer (Acetophenone, Oily Byproducts) Wash->Impurities1 Recrystallize Recrystallize from Methanol Washed_Product->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product Impurities2 Mother Liquor (Remaining Impurities) Recrystallize->Impurities2

Caption: General workflow for the purification of this compound.

References

Panacyl bromide stability and degradation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Heading: Introduction

Welcome to the Technical Support Center for Panacyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Please note that "this compound" is presumed to be a synonym for the more common name, Phenacyl bromide (also known as 2-bromoacetophenone). All information provided herein pertains to Phenacyl bromide.

Phenacyl bromide is a reactive organic compound frequently used as a chemical intermediate and derivatizing agent. Its reactivity, however, can lead to stability challenges, particularly in aqueous environments where it is susceptible to degradation. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. As an α-haloketone, the carbon atom adjacent to the bromine is susceptible to nucleophilic attack by water, leading to the displacement of the bromide ion and the formation of phenacyl alcohol and hydrobromic acid. This reaction is a type of nucleophilic substitution (SN1 or SN2).[1] The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of other nucleophiles.

Q2: How soluble is this compound in water?

A2: this compound is practically insoluble in water.[2] To prepare aqueous solutions, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as acetonitrile or methanol, before adding it to the aqueous buffer. Care must be taken to avoid precipitation of the compound.

Q3: What are the optimal storage conditions for this compound solutions?

A3: Due to its reactivity and susceptibility to hydrolysis, it is recommended to prepare fresh solutions of this compound immediately before use. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light to minimize degradation.[3] Long-term storage of aqueous solutions is not advisable due to the likelihood of significant hydrolysis.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is significantly influenced by pH. Hydrolysis is generally accelerated under neutral to basic conditions due to the increased concentration of the hydroxide ion (OH-), which is a stronger nucleophile than water. In acidic conditions, the hydrolysis rate may be slower. For experiments requiring the stability of this compound, it is advisable to work at a lower pH, if compatible with the experimental design.

Troubleshooting Guide

Q1: I am observing a rapid loss of my this compound peak during HPLC analysis of my aqueous samples. What could be the cause?

A1: This is a common issue and is likely due to the hydrolysis of this compound in your aqueous sample or mobile phase. Here are a few things to consider:

  • Sample Preparation: Are you preparing your samples fresh and analyzing them immediately? Any delay can lead to significant degradation.

  • Sample Diluent: What is the pH of your sample diluent? A neutral or basic pH will accelerate hydrolysis. Consider using a slightly acidic diluent if your analytical method allows.

  • Mobile Phase: If your mobile phase has a high aqueous content and a neutral or basic pH, degradation can occur on the column.

  • Temperature: Are your samples and instrument at room temperature or elevated temperatures? Higher temperatures will increase the rate of hydrolysis.

Q2: My experimental results are inconsistent when using this compound. How can I improve reproducibility?

A2: Inconsistent results are often linked to the instability of this compound. To improve reproducibility:

  • Standardize Solution Preparation: Always prepare your this compound stock solution in a dry, water-miscible organic solvent and add it to your aqueous buffer immediately before starting the experiment. Use a consistent and minimal amount of the organic solvent.

  • Control Temperature: Perform your experiments at a consistent and controlled temperature.

  • Control pH: Ensure the pH of your aqueous buffer is consistent across all experiments.

  • Monitor Stability: If possible, include a control sample to monitor the stability of this compound over the course of your experiment using a suitable analytical method like HPLC.

Q3: I see an unexpected peak appearing in my chromatogram over time. What could it be?

A3: The appearance of a new peak that grows over time is likely a degradation product. In the case of this compound in an aqueous solution, the most probable degradation product is phenacyl alcohol, formed via hydrolysis. You can confirm the identity of this peak by running a standard of phenacyl alcohol if available, or by using mass spectrometry (MS) to identify the mass of the new peak.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions

FactorEffect on StabilityRecommendation
pH Increased degradation at neutral and basic pH.Use a slightly acidic buffer if compatible with the experiment.
Temperature Higher temperatures accelerate degradation.Maintain samples at low temperatures and run experiments at controlled room temperature or below.
Light Potential for photodegradation.[3]Protect solutions from light by using amber vials or covering containers with foil.
Nucleophiles Presence of other nucleophiles (e.g., buffers containing primary or secondary amines) can lead to side reactions.Use non-nucleophilic buffers (e.g., phosphate, MES) where possible.

Table 2: Solubility of this compound

SolventSolubility
WaterPractically insoluble[2]
AlcoholFreely soluble[2]
BenzeneFreely soluble[2]
ChloroformFreely soluble[2]
EtherFreely soluble[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC-UV

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer components (e.g., sodium phosphate)

  • Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer) and adjust to the target pH.

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of ACN to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solution: Spike a known volume of the this compound stock solution into the aqueous buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of ACN is low (e.g., <1%) to minimize its effect on the aqueous environment.

  • Time-Point Sampling: Aliquot the working solution into several vials. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC. Store the vials under the desired experimental conditions (e.g., room temperature, protected from light).

  • HPLC Analysis:

    • Mobile Phase: A gradient of ACN and water is typically used. For example, a starting condition of 40% ACN, ramping to 90% ACN.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: this compound has a UV absorbance maximum around 260 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of this compound at each time point.

    • Plot the percentage of the initial this compound peak area remaining versus time to determine the degradation rate.

Mandatory Visualizations

PB This compound (in aqueous solution) TS Transition State PB->TS Hydrolysis PA Phenacyl Alcohol (Degradation Product) TS->PA HBr Hydrobromic Acid (Byproduct) TS->HBr H2O Water (Nucleophile) H2O->TS Nucleophilic Attack

Caption: Hydrolysis degradation pathway of this compound in an aqueous solution.

start Start: Prepare Aqueous Buffer and This compound Stock Solution prep_work Prepare Working Solution (Spike Stock into Buffer) start->prep_work aliquot Aliquot into Vials for Time Points (t=0, 1, 2, 4... hrs) prep_work->aliquot incubate Incubate Under Experimental Conditions (Temp, Light) aliquot->incubate analyze Analyze Each Time Point by HPLC incubate->analyze data Integrate Peak Area and Plot % Remaining vs. Time analyze->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Managing Panacyl Bromide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess Panacyl bromide (Phenacyl bromide) from chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound, more formally known as Phenacyl bromide (2-bromoacetophenone), is a highly reactive α-haloketone commonly used as an electrophilic alkylating agent in organic synthesis.[1] Due to its reactivity and toxicity, including its properties as a lachrymator (a substance that irritates the eyes and causes tears), it is crucial to remove any unreacted excess from the reaction mixture.[2][3] Failure to do so can lead to unwanted side reactions in subsequent steps and complicate the purification of the desired product.[4]

Q2: What are the primary methods for removing excess this compound?

There are three main strategies for removing unreacted this compound:

  • Chemical Scavenging (Quenching): This involves adding a reagent (a nucleophilic scavenger) that selectively reacts with the excess this compound to form a new compound that is easily separated, typically by an aqueous wash.

  • Chromatographic Purification: Techniques like flash column chromatography can effectively separate the desired product from this compound based on differences in polarity.[3]

  • Recrystallization: If the desired product is a solid, recrystallization can be an excellent method for purification, as the unreacted this compound will remain in the mother liquor.[5]

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on several factors, including the stability of your product, the scale of your reaction, and the available equipment. The decision-making workflow below can help guide your choice. Key considerations include your product's sensitivity to acids or bases and its polarity relative to this compound.

Q4: Can I remove this compound simply by washing the reaction mixture with water?

No, this is generally ineffective for removing this compound itself. This compound is practically insoluble in water.[5] An aqueous wash (or "workup") is excellent for removing water-soluble byproducts or salts, but the unreacted this compound will remain in the organic layer with your product.[2][5]

Troubleshooting Guide

Issue 1: My product is sensitive to basic conditions. Which scavenger should I use?

  • Possible Cause: Many common scavengers, or the conditions for their use, can create a basic environment which may degrade your desired product.

  • Solution: Opt for nucleophilic scavengers that operate under neutral or slightly acidic conditions. Thiol-based scavengers, such as thiophenol or polymer-supported mercaptans, are excellent choices. These reagents react efficiently with electrophiles like this compound without requiring a strong base. The resulting thioether adduct can then be removed via extraction or filtration.

Issue 2: After quenching and aqueous workup, I still see this compound in my NMR spectrum.

  • Possible Cause 1: Insufficient Scavenger. The amount of scavenger added was not enough to react with all of the excess this compound.

    • Solution: Ensure you are using a molar excess of the scavenger relative to the initial excess of this compound. A 1.5 to 3-fold molar excess of the scavenger is a common starting point.

  • Possible Cause 2: Inefficient Extraction. The quenched byproduct may have some solubility in the organic layer.

    • Solution: Perform multiple extractions with the aqueous phase (e.g., 3 x 50 mL washes instead of 1 x 150 mL). If using a water-soluble thiol scavenger, the resulting sulfonic acid salt should have high water solubility, making extraction effective.[4]

Issue 3: I am trying to purify by column chromatography, but my product and this compound are co-eluting.

  • Possible Cause: The polarity of your product and this compound are too similar for effective separation with the chosen solvent system.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using thin-layer chromatography (TLC) to find a system that provides better separation (a larger ΔRf).

    • Pre-treat with a Scavenger: Before performing chromatography, quench the excess this compound using a polymer-supported scavenger. After the reaction, you can simply filter off the resin-bound byproduct, which significantly simplifies the subsequent chromatographic purification.

Data Presentation: Comparison of Removal Methods

The following table summarizes the primary methods for removing excess this compound, allowing for easy comparison.

MethodPrinciple of RemovalEfficiency & SelectivityKey AdvantagesKey Disadvantages
Chemical Scavenging Conversion to an easily removable byproduct (e.g., water-soluble salt or solid-supported adduct).High: Selective reaction with the electrophilic this compound.Fast, effective, and can simplify subsequent purification.Requires careful selection of a scavenger compatible with the desired product.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences.Very High: Can provide excellent separation and high purity of the final product.[3]Highly effective for a wide range of compounds; allows for simultaneous purification from other byproducts.Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column.
Recrystallization Separation based on differences in solubility between the product and impurities in a given solvent at different temperatures.High: Can yield very pure crystalline products if a suitable solvent is found.[2][6]Cost-effective, scalable, and can provide a very high-purity final product.Only applicable if the desired product is a solid; finding a suitable solvent can be challenging.
Aqueous Wash Removal of water-soluble impurities from an organic solution.Ineffective for this compound: this compound is insoluble in water.[5]Effectively removes inorganic salts and highly polar, water-soluble byproducts.Does not remove this compound or other nonpolar impurities from the organic layer.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting an appropriate method to remove excess this compound from a reaction mixture.

G start Reaction Complete (Excess this compound) product_state Is the desired product a solid? start->product_state recrystallize Attempt Recrystallization product_state->recrystallize Yes product_stability Is the product stable to acids/bases? product_state->product_stability No / Unsure end Pure Product recrystallize->end scavenger_choice Select a compatible nucleophilic scavenger product_stability->scavenger_choice Yes chromatography Purify via Column Chromatography product_stability->chromatography No / Sensitive scavenger_type Is product stable to common scavengers? scavenger_choice->scavenger_type chromatography->end scavenger_type->chromatography No filter Filter Scavenger/ Perform Aqueous Workup scavenger_type->filter Yes workup Aqueous Workup workup->chromatography Impurities Remain workup->end Product is Pure filter->workup

Caption: Workflow for selecting a this compound removal method.

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Thiol-Based Scavenger

This protocol describes the use of a water-soluble thiol to convert excess this compound into a water-soluble byproduct that can be removed by extraction.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 3-Mercapto-1-propanesulfonic acid, sodium salt (or similar water-soluble thiol)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel and standard laboratory glassware

Procedure:

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to room temperature (approx. 20-25°C).

  • Add Scavenger: Add 1.5 to 2.0 molar equivalents (relative to the excess this compound) of 3-mercapto-1-propanesulfonic acid, sodium salt to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the scavenger with the this compound. Monitor the disappearance of the this compound spot by TLC if possible.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Neutralize (Optional): If the reaction was conducted under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Final Wash: Wash the organic layer with brine. This helps to remove residual water from the organic phase.

  • Dry and Concentrate: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for separating a product from this compound using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Appropriate solvents for elution (e.g., Hexanes, Ethyl Acetate)

  • Glass column and collection tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Concentrate Mixture: Concentrate the crude reaction mixture in vacuo to remove the bulk solvent.

  • Determine Eluent System: Using TLC, identify a solvent system (e.g., 20% Ethyl Acetate in Hexanes) that provides good separation between your desired product and the this compound spot (Rf of this compound is typically moderate in such systems).

  • Pack the Column: Prepare a flash chromatography column with silica gel, packing it with your chosen eluent system.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated sample directly onto the column as a concentrated solution.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your desired product.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Panacyl Bromide (Phenacyl Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and use of Panacyl bromide (also known as Phenacyl bromide) to prevent its decomposition and ensure experimental success.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and use of this compound.

Frequently Asked Questions (FAQs)

  • Q1: My this compound has turned yellow/brown. Can I still use it? A1: Discoloration often indicates decomposition, likely due to exposure to moisture or light, leading to the formation of hydrogen bromide and other byproducts. For sensitive applications requiring high purity, it is recommended to use fresh, pure this compound. For less sensitive reactions, the impure reagent may sometimes be used, but it can lead to lower yields and the formation of side products.

  • Q2: What are the primary signs of this compound decomposition? A2: The most common signs of decomposition are a change in color from white/off-white to yellow or brown, a pungent or sharp odor due to the release of hydrogen bromide, and a decrease in melting point.

  • Q3: How can I minimize the decomposition of this compound during long-term storage? A3: To minimize decomposition, store this compound in a cool, dry, and dark place, preferably in its original, tightly sealed container. Storing under an inert atmosphere, such as nitrogen or argon, can further prevent moisture-related degradation.

  • Q4: Is this compound sensitive to light? A4: Yes, this compound is sensitive to light and UV radiation. Exposure to light can accelerate its decomposition. Therefore, it should always be stored in an opaque or amber-colored container in a dark environment.

Troubleshooting Common Experimental Issues

  • Issue 1: Low yield in my reaction involving this compound.

    • Possible Cause 1: Decomposed Reagent. The this compound may have degraded due to improper storage.

      • Solution: Use fresh, pure this compound. If the purity is uncertain, consider recrystallizing the material before use.

    • Possible Cause 2: Incompatible Reaction Conditions. The presence of strong bases or oxidizing agents in your reaction mixture can decompose the this compound.

      • Solution: Review your reaction scheme to ensure compatibility with this compound. If necessary, modify the reaction conditions to avoid harsh reagents.

  • Issue 2: Formation of unexpected side products.

    • Possible Cause: Presence of Decomposition Products. Decomposed this compound will introduce impurities, such as hydrogen bromide, into your reaction, which can catalyze side reactions.

      • Solution: Use fresh, high-purity this compound. Consider preparing it fresh or purifying it immediately before your experiment if you suspect degradation.

Data Presentation: this compound Stability

Storage ConditionTemperature (°C)Relative Humidity (%)Light ExposureEstimated Decomposition (per month)
Ideal 2-8< 30Dark (in amber vial)< 0.1%
Standard Lab 20-2540-60Ambient light1-3%
Poor > 30> 60Direct sunlight> 5%

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of this compound

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: If high purity is critical, handle the reagent under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to moisture and air.

  • Dispensing: Use clean, dry spatulas and glassware. After dispensing the required amount, securely seal the container immediately.

  • Cleaning: Clean any spills promptly. Avoid generating dust.

Protocol 2: Recrystallization of this compound

This protocol can be used to purify discolored or potentially decomposed this compound.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat the mixture gently.

  • Filtration: Hot filter the solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum. Store the purified product under ideal conditions as described above.

Mandatory Visualizations

Here are diagrams illustrating key concepts related to this compound decomposition and handling.

DecompositionPathway Panacyl_Bromide This compound (C8H7BrO) Decomposition_Products Decomposition Products Panacyl_Bromide->Decomposition_Products Hydrolysis Moisture Moisture (H2O) Moisture->Decomposition_Products Phenacyl_Alcohol Phenacyl Alcohol (C8H8O2) Decomposition_Products->Phenacyl_Alcohol HBr Hydrogen Bromide (HBr) Decomposition_Products->HBr

Caption: Decomposition pathway of this compound via hydrolysis.

TroubleshootingWorkflow Start Experiment Fails (Low Yield / Impurities) Check_Reagent Check this compound Appearance Start->Check_Reagent Discolored Is it discolored? Check_Reagent->Discolored Yes Yes Discolored->Yes No No Discolored->No Purify Purify by Recrystallization or Use Fresh Reagent Yes->Purify Check_Procedure Review Experimental Protocol (Incompatible Reagents?) No->Check_Procedure Check_Storage Review Storage Conditions (Temp, Light, Moisture) Purify->Check_Storage Proceed Proceed with Experiment Check_Storage->Proceed Check_Procedure->Proceed

Caption: Troubleshooting workflow for experiments using this compound.

StorageConditions cluster_good Good Storage cluster_bad Poor Storage Cool Cool Stability Stability Cool->Stability Dry Dry Dry->Stability Dark Dark Dark->Stability Sealed Sealed Sealed->Stability Warm Warm Decomposition Decomposition Warm->Decomposition Humid Humid Humid->Decomposition Light_Exposure Light_Exposure Light_Exposure->Decomposition Open_Container Open_Container Open_Container->Decomposition

Caption: Relationship between storage conditions and this compound stability.

Incomplete reaction of Panacyl bromide with sterically hindered carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Panacyl Bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, particularly in reactions with sterically hindered carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as p-(9-anthroyloxy)phenacyl bromide, is a derivatizing agent. It is primarily used to convert carboxylic acids into their corresponding phenacyl esters. These esters are highly fluorescent, which allows for sensitive detection in HPLC applications.[1]

Q2: Why is the reaction between this compound and sterically hindered carboxylic acids often incomplete?

Steric hindrance around the carboxylic acid group can significantly slow down the rate of the esterification reaction.[2][3] The bulky groups near the reaction site impede the approach of the nucleophilic carboxylate to the electrophilic carbon of the this compound, leading to lower yields or incomplete conversion under standard reaction conditions.

Q3: What is the general mechanism for the esterification of a carboxylic acid with this compound?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The carboxylic acid is first deprotonated by a base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide ion to form the corresponding ester.

Q4: Are there alternative methods to improve the efficiency of this reaction?

Yes, studies on the related phenacyl bromide have shown that using microwave irradiation or sonication can significantly increase the effectiveness and reduce the reaction time for the esterification of benzoic acids.[4] These methods provide energy to overcome the activation barrier, which can be particularly beneficial for reactions involving sterically hindered substrates.

Troubleshooting Guide: Incomplete Reactions

Issue: Low or No Product Formation

You are experiencing low yields or no formation of the desired Panacyl ester when reacting with a sterically hindered carboxylic acid.

Troubleshooting_Low_Yield start Low/No Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents First Step check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK failure Still Low Yield check_reagents->failure Reagents Degraded optimize_base Optimize Base check_conditions->optimize_base Conditions Standard optimize_temp_time Increase Temperature and/or Reaction Time optimize_base->optimize_temp_time Base Optimized success Improved Yield optimize_base->success Improved alt_energy Consider Alternative Energy Sources optimize_temp_time->alt_energy Still Incomplete optimize_temp_time->success Improved alt_energy->success e.g., Microwave/Ultrasound alt_energy->failure No Improvement

Caption: Troubleshooting decision tree for low Panacyl ester yield.

Potential Cause 1: Inefficient Deprotonation of the Carboxylic Acid

  • Rationale: The reaction requires the formation of a carboxylate anion to act as a nucleophile. If the base used is not strong enough or is sterically hindered itself, the deprotonation of the hindered carboxylic acid will be incomplete.

  • Solution:

    • Ensure an appropriate, non-nucleophilic base is used. While potassium carbonate is common, for very hindered acids, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be necessary.[5]

    • Use a slight excess of the base to ensure complete deprotonation of the carboxylic acid.

Potential Cause 2: Insufficient Reaction Temperature or Time

  • Rationale: Sterically hindered reactions have a higher activation energy and therefore proceed slower. Standard reaction conditions may not be sufficient to drive the reaction to completion.

  • Solution:

    • Gradually increase the reaction temperature. A typical starting point is 80°C in a solvent like acetonitrile.[6] This can be cautiously increased, monitoring for potential degradation of starting materials or products.

    • Extend the reaction time. Monitor the reaction progress using a suitable technique like TLC or HPLC to determine the optimal reaction duration.

Potential Cause 3: Poor Solubility of Reactants

  • Rationale: If the carboxylic acid salt or this compound is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Solution:

    • Choose a solvent in which all reactants are soluble. Acetonitrile is a common choice.[6] For less soluble compounds, DMF could be considered, although it has a higher boiling point and can be more difficult to remove.

Issue: Presence of Side Products

You observe the formation of significant byproducts in your reaction mixture.

Potential Cause 1: Hydrolysis of this compound

  • Rationale: this compound can react with any residual water in the reaction mixture, leading to the formation of p-(9-anthroyloxy)phenacyl alcohol.

  • Solution:

    • Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.

Potential Cause 2: Base-Induced Side Reactions

  • Rationale: If a nucleophilic base is used, it can compete with the carboxylate in reacting with the this compound.

  • Solution:

    • Use a non-nucleophilic base such as potassium carbonate or DBU.

Quantitative Data Summary

The following table summarizes the expected qualitative effects of changing reaction parameters on the yield of Panacyl esters from sterically hindered carboxylic acids.

ParameterChangeEffect on Yield (Sterically Hindered Acids)Rationale
Temperature IncreaseGenerally PositiveProvides more energy to overcome the activation barrier increased by steric hindrance.
Reaction Time IncreaseGenerally PositiveAllows more time for the slower reaction to proceed to completion.
Base Strength IncreasePotentially PositiveMore effective deprotonation of the hindered carboxylic acid.
Energy Input Microwave/UltrasoundHighly PositiveCan dramatically decrease reaction times and improve yields by efficiently transferring energy to the reaction mixture.[4]

Experimental Protocols

Protocol: Esterification of a Sterically Hindered Carboxylic Acid with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered carboxylic acid

  • This compound (1.05 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents) or DBU (1.2 equivalents)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 equivalent) and the base (e.g., K₂CO₃, 1.5 equivalents).

  • Dissolution: Add anhydrous acetonitrile to dissolve the reactants.

  • Addition of this compound: Add this compound (1.05 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 2-4 hours. For very hindered acids, the reaction time may need to be extended. Monitor the reaction progress by TLC or HPLC.

  • Alternative Heating: For improved efficiency, consider using a microwave reactor. A typical condition could be 175 W for 15-30 minutes, but this requires careful optimization to avoid solvent boiling and degradation.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Wash the filtrate with water to remove any remaining salts and base.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Panacyl ester.

Visualizations

Reaction Workflow

Reaction_Workflow start Start add_reactants 1. Add Carboxylic Acid and Base to Solvent start->add_reactants add_panacyl 2. Add this compound add_reactants->add_panacyl react 3. Heat and Stir (Conventional or Microwave) add_panacyl->react monitor 4. Monitor Reaction (TLC/HPLC) react->monitor workup 5. Workup: Filter, Wash, Extract monitor->workup Reaction Complete purify 6. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General workflow for this compound esterification.

References

Side reactions of Panacyl bromide with amines and other nucleophiles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Panacyl Bromide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in reactions with amines and other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with amines?

This compound (phenacyl bromide) typically reacts with primary and secondary amines via a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding N-phenacylamine. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Q2: What are the most common side reactions when reacting this compound with primary amines?

The most common side reaction is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with this compound to yield a tertiary amine.[1] In some cases, this can proceed to form a quaternary ammonium salt.[2] Another common issue is the formation of an ammonium salt by the reaction of the starting amine with the hydrogen bromide (HBr) byproduct, which renders the amine non-nucleophilic.[3]

Q3: Can this compound react with water? What is the hydrolysis byproduct?

Yes, this compound can undergo hydrolysis to form phenacyl alcohol, particularly in the presence of moisture or under basic conditions. While it is relatively stable in acidic media, the presence of bases or salts of carboxylic acids can catalyze this hydrolysis.

Q4: Are there specific conditions that favor side reactions?

Yes, several factors can promote side reactions:

  • High temperatures and prolonged reaction times: These can increase the likelihood of over-alkylation and decomposition.

  • Use of a 1:1 molar ratio of amine to this compound: This can lead to significant starting amine being consumed as an HBr salt, effectively creating conditions where the more nucleophilic product can compete for the remaining this compound.[1]

  • Presence of water: Leads to the formation of phenacyl alcohol as a hydrolysis byproduct.

  • Choice of base: A nucleophilic base can compete with the intended amine nucleophile.

Q5: How can I minimize the over-alkylation of primary amines?

Several strategies can be employed to favor mono-alkylation:

  • Use of excess primary amine: This ensures that this compound is more likely to react with the primary amine rather than the secondary amine product.

  • Slow, controlled addition of this compound: This keeps the concentration of the alkylating agent low, reducing the chance of the product reacting further.

  • Use of a non-nucleophilic base: A bulky, non-nucleophilic base can neutralize the HBr byproduct without competing in the main reaction.

  • Specific reaction protocols: Specialized methods, such as using the amine hydrobromide salt and a controlled amount of base, have been developed to achieve selective mono-alkylation.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired N-phenacylamine 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Formation of amine hydrobromide salt: The HBr byproduct is quenching the starting amine. 3. Hydrolysis of this compound: Presence of water in the reaction.1. Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature may be necessary. 2. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HBr, or use an excess of the starting amine (at least 2 equivalents). 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of multiple products (over-alkylation) 1. The secondary amine product is more nucleophilic than the primary amine starting material. 2. High local concentration of this compound. 1. Use a large excess of the primary amine. 2. Add the this compound solution dropwise to the reaction mixture over an extended period.[6]
Significant amount of phenacyl alcohol in the product mixture Hydrolysis of this compound due to the presence of water. 1. Use anhydrous solvents and dry all glassware meticulously. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Reaction fails to initiate or proceeds very slowly 1. Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly. 2. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction.1. Increase the reaction temperature. For particularly unreactive amines, consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. 2. Switch to a polar aprotic solvent (e.g., acetonitrile, acetone, DMF) which is known to accelerate SN2 reactions.

Data Presentation

Table 1: Selectivity of Mono- vs. Di-alkylation of Primary Amines with Alkyl Bromides *

EntryPrimary AmineAlkyl BromideBase (eq.)Time (h)Monoalkylation : Dialkylation SelectivityIsolated Yield (%) of Monoalkylated Product
1Benzylamine·HBrn-Butyl bromideEt₃N (1)987 : 976
2Benzylamine·HBrn-Hexyl bromideEt₃N (1)981 : 1573
3Benzylamine·HBrn-Octyl bromideEt₃N (1)1086 : 1078
4Benzylamine·HBrBenzyl bromideEt₃N (1)1087 : 679
5Aniline·HBrn-Butyl bromideEt₃N (1.5)1570 : 1063

*Data adapted from a study on the selective N-alkylation of primary amines.[5] While not specific to this compound, this data illustrates the general challenge of over-alkylation with alkyl bromides and a strategy to control it.

Experimental Protocols

Protocol 1: General Procedure for the N-alkylation of a Primary Amine with this compound
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (2.2 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of this compound), quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Selective Mono-N-alkylation of a Primary Amine using its Hydrobromide Salt

This protocol is adapted from a method developed for selective mono-alkylation and can be applied to this compound.[5][6]

  • Preparation of Amine Hydrobromide: Prepare the hydrobromide salt of the primary amine by treating the free amine with an equimolar amount of aqueous HBr, followed by removal of water under reduced pressure.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the amine hydrobromide (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Controlled Base Addition: Prepare a solution of triethylamine (1.0 equivalent) in anhydrous DMF. Add this solution to the reaction mixture very slowly using a syringe pump over a period of 8-10 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After the addition is complete, stir for an additional hour. Adjust the pH to 4-5 with dilute HCl and remove the DMF under vacuum. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Side_Reactions Start This compound + Primary Amine Desired_Product Desired Product: Secondary Amine Start->Desired_Product Desired Reaction (SN2) Hydrolysis Side Product: Phenacyl Alcohol Start->Hydrolysis Reaction with H₂O HBr HBr Overalkylation Side Product: Tertiary Amine Desired_Product->Overalkylation Further Reaction with This compound Quat_Salt Quaternary Ammonium Salt Overalkylation->Quat_Salt Further Reaction with This compound Amine_Salt Side Product: Amine HBr Salt HBr->Amine_Salt + Primary Amine H2O H₂O

Caption: Competing reaction pathways for this compound with a primary amine.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is a base being used to scavenge HBr? Start->Check_Base Add_Base Add a non-nucleophilic base (e.g., Et3N, DIPEA) or use excess amine. Check_Base->Add_Base No Check_Water Are anhydrous conditions being used? Check_Base->Check_Water Yes Add_Base->Check_Water Use_Anhydrous Use anhydrous solvents and flame-dried glassware. Check_Water->Use_Anhydrous No Check_Overalkylation Is over-alkylation observed? Check_Water->Check_Overalkylation Yes Use_Anhydrous->Check_Overalkylation Control_Addition Use excess primary amine and add this compound slowly. Check_Overalkylation->Control_Addition Yes Optimize_Conditions Consider increasing temperature or changing to a more polar aprotic solvent. Check_Overalkylation->Optimize_Conditions No Control_Addition->Optimize_Conditions

Caption: Troubleshooting workflow for low-yielding this compound reactions.

References

Improving the solubility of Panacyl bromide derivatives for HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Panacyl Bromide Derivatives

Welcome to the technical support center for this compound derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the solubility of this compound derivatives for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving my this compound derivative before HPLC injection?

A1: The ideal solvent should fully dissolve your derivative while being compatible with your HPLC mobile phase. Acetonitrile is an excellent starting point as it is often used for the derivatization reaction itself and is a common mobile phase component for reversed-phase HPLC analysis of these derivatives.[1][2] If your derivative has poor solubility in pure acetonitrile, a mixture of acetonitrile and water that mirrors the initial mobile phase composition can be effective. For highly non-polar derivatives, a stronger organic solvent like methanol or a small amount of tetrahydrofuran (THF) could be tested, but always check for compatibility with your mobile phase to avoid precipitation upon injection.[3]

Q2: I observe precipitation after dissolving my derivatized sample and letting it sit. What is happening?

A2: This suggests that your sample is supersaturated and not stable in the chosen solvent. Several factors could be at play:

  • Solvent Evaporation: Even in a capped vial, slight evaporation of a volatile solvent like acetonitrile can increase the concentration of your derivative beyond its solubility limit.

  • Temperature Changes: Solubility is often temperature-dependent. A sample dissolved at a higher temperature may precipitate if it cools to room temperature.

  • Compound Instability: While less common, the derivative itself could be degrading over time to less soluble products. It is always recommended to analyze derivatized samples as freshly as possible.[4]

Q3: Can I use solvents other than acetonitrile to dissolve my this compound derivative?

A3: Yes. While acetonitrile is a common choice, other solvents can be used depending on the specific derivative's polarity. Methanol, ethanol, and isopropanol are potential alternatives.[4] It is critical to ensure that the injection solvent is miscible with the mobile phase. A strong solvent mismatch, where the injection solvent is much stronger than the mobile phase, can cause poor peak shape and even on-column precipitation.[3]

Q4: My HPLC results show low recovery or poor peak shape. Could this be a solubility issue?

A4: Absolutely. Low recovery and distorted peak shapes are classic symptoms of solubility problems.[3][4]

  • Low Recovery: If the derivative is not fully dissolved in the injection solvent, you are injecting less analyte than intended. Furthermore, insoluble particles can be filtered out by the HPLC system's frit, leading to a lower detected amount.[4]

  • Poor Peak Shape (Splitting, Tailing, or Broadening): This can occur if the derivative precipitates upon injection into the mobile phase. This "on-column precipitation" happens when the mobile phase is too weak to keep the analyte dissolved as it enters the column.[3] Using an injection solvent that is as close as possible in composition to the initial mobile phase can mitigate this.

Troubleshooting Guide

This section addresses specific issues you may encounter related to the solubility of this compound derivatives.

Problem Potential Cause Recommended Solution
Precipitate observed in sample vial The derivative's solubility limit is exceeded in the chosen solvent.1. Try adding a small percentage of a stronger, miscible co-solvent (e.g., add THF to acetonitrile).2. Gently warm the sample vial in a water bath and sonicate for a few minutes. Ensure the sample remains dissolved upon cooling before injection.3. Increase the volume of the solvent to lower the concentration.
Low signal intensity or poor reproducibility Incomplete dissolution of the sample leading to inconsistent injection amounts.1. Visually inspect the sample vial against a bright light to ensure no particulate matter is present.2. Filter the sample through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents) before injection. If the signal is still low, the issue is likely incomplete dissolution from the start.3. Re-evaluate the dissolution solvent using the protocol below.
High backpressure after several injections Precipitation of the derivative on the column frit or head.1. Disconnect the column and flush the HPLC system to ensure the blockage is on the column.2. If possible, reverse-flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate. (Warning: Only do this if your column manufacturer permits it). 3. To prevent recurrence, adjust the injection solvent to be more compatible with the initial mobile phase conditions.
Distorted or split peaks On-column precipitation due to a mismatch between the injection solvent and the mobile phase.1. Reduce the strength of the injection solvent. For example, if you are dissolving in 100% acetonitrile but your gradient starts at 50% acetonitrile/50% water, try dissolving your sample in a 50:50 mixture.2. Decrease the injection volume to reduce the mass of analyte introduced at once.

Troubleshooting Workflow for Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Solvent Optimization cluster_3 Mobile Phase Compatibility Check cluster_4 Resolution start Low Signal, Poor Peak Shape, or High Backpressure check_vial Precipitate in Sample Vial? start->check_vial change_solvent Modify Dissolution Solvent: 1. Add Co-solvent (e.g., THF) 2. Try Sonication/Warming 3. Increase Solvent Volume check_vial->change_solvent Yes check_mp Injection Solvent Stronger than Mobile Phase Start? check_vial->check_mp No solvent_ok Derivative Dissolved? change_solvent->solvent_ok solvent_ok->check_mp Yes contact Further Investigation Needed (e.g., Derivative Stability) solvent_ok->contact No adjust_injection Adjust Injection Solvent to Match Initial Mobile Phase check_mp->adjust_injection Yes resolved Problem Resolved check_mp->resolved No adjust_injection->resolved

Caption: A flowchart to diagnose and resolve solubility problems with this compound derivatives.

Experimental Protocols

Protocol 1: Systematic Solvent Solubility Test

This protocol provides a method for determining an effective solvent for a this compound derivative.

Objective: To identify a solvent or solvent mixture that dissolves the derivative at the desired concentration for HPLC analysis.

Materials:

  • This compound derivative (dried solid)

  • Selection of HPLC-grade solvents: Acetonitrile, Methanol, Isopropanol, Water, Tetrahydrofuran (THF)

  • Calibrated microbalance

  • 2 mL glass HPLC vials with caps

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh approximately 1 mg of your dried this compound derivative into each of several labeled HPLC vials. Record the exact mass for each.

  • To the first vial, add a precise volume of Acetonitrile (e.g., 1.0 mL) to achieve a target concentration of 1 mg/mL.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect for undissolved material. If solids remain, place the vial in a sonicator bath for 5 minutes.

  • Re-inspect the vial. If the derivative is fully dissolved, this is a potentially suitable solvent.

  • If the derivative is not dissolved, create solvent mixtures in the other vials. Suggested starting mixtures:

    • 90:10 Acetonitrile:Water (v/v)

    • 75:25 Acetonitrile:Water (v/v)

    • 50:50 Acetonitrile:Water (v/v)

    • 100% Methanol

    • 95:5 Acetonitrile:THF (v/v)

  • Repeat steps 2-5 for each solvent mixture.

  • For any condition that successfully dissolves the derivative, let the vial stand at room temperature for 1 hour and re-inspect to check for precipitation, ensuring short-term stability.

  • Select the weakest solvent system that completely and stably dissolves your compound for subsequent HPLC analysis to minimize potential on-column precipitation.

Data Presentation

The following table provides an example of solubility data that could be generated using the protocol above. Actual values will vary depending on the specific this compound derivative.

Table 1: Illustrative Solubility of "Panacyl-Derivative X" in Various Solvents
Solvent/Mixture (v/v)Concentration TestedVisual Observation (After Sonication)Stability (1 hr at RT)
100% Acetonitrile1 mg/mLInsolubleN/A
100% Methanol1 mg/mLPartially SolubleN/A
50:50 Acetonitrile:Water1 mg/mLInsolubleN/A
75:25 Acetonitrile:Water1 mg/mLPartially SolublePrecipitate forms
90:10 Acetonitrile:Water1 mg/mLSolubleStable
95:5 Acetonitrile:THF1 mg/mLSolubleStable

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_dissolution Dissolution Process cluster_analysis Stability & Selection weigh Weigh 1 mg of Derivative into Vial add_solvent Add 1 mL of Test Solvent weigh->add_solvent vortex Vortex 30s add_solvent->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate 5 min inspect1->sonicate Solid Remains stability Let Stand for 1 hr inspect1->stability Dissolved inspect2 Visually Inspect sonicate->inspect2 inspect2->stability Dissolved fail Insoluble/Unstable (Try New Solvent) inspect2->fail Solid Remains inspect3 Check for Precipitate stability->inspect3 select Select Solvent for HPLC inspect3->select No Precipitate inspect3->fail Precipitate Forms

Caption: Workflow for the Systematic Solvent Solubility Test protocol.

References

Minimizing the formation of Panacyl alcohol during derivatization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of alcohol byproducts, such as Panacyl alcohol, during derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is Panacyl alcohol and why does it form during derivatization?

A1: "Panacyl alcohol" may refer to a byproduct formed from the derivatizing reagent itself, such as the hydrolysis of a phenacyl bromide reagent to form phenacyl alcohol. For instance, p-(9-anthroyloxy)phenacyl bromide is a reagent sometimes referred to as panacyl bromide[1]. Its formation is typically a result of side reactions caused by suboptimal reaction conditions, the presence of water, or the inherent reactivity of the reagents used. These byproducts can interfere with the analysis of the target analyte by co-eluting or suppressing its signal.

Q2: What are the most common causes of alcohol byproduct formation during derivatization?

A2: The most common causes include:

  • Presence of Water: Moisture in the sample, solvents, or reagents can lead to the hydrolysis of the derivatizing agent, converting it into its corresponding alcohol. It is crucial to use dry solvents and reagents and to remove any water from the sample before derivatization[2].

  • Suboptimal Reaction Temperature: Both excessively high and low temperatures can lead to increased byproduct formation. Higher temperatures can cause degradation of the reagent or the derivative, while lower temperatures may result in an incomplete reaction, leaving unreacted starting materials that can participate in side reactions[3].

  • Incorrect Reagent-to-Analyte Ratio: An excess of the derivatization reagent can sometimes lead to the formation of byproducts through self-reaction or reaction with the solvent. Conversely, an insufficient amount of reagent will lead to incomplete derivatization.

  • Reaction Time: Inadequate reaction time can result in incomplete derivatization, while excessively long reaction times may lead to the degradation of the desired derivative and the formation of byproducts[3].

  • pH of the Reaction Mixture: The pH can significantly influence the rate and specificity of the derivatization reaction. An inappropriate pH can catalyze side reactions, including the formation of alcohol byproducts.

Q3: How can I confirm the presence of Panacyl alcohol or other alcohol byproducts in my sample?

A3: The presence of alcohol byproducts can be confirmed using chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying unknown peaks in your chromatogram by providing mass spectral data that can be compared to libraries or used for structural elucidation.

Troubleshooting Guides

Issue 1: Unexpected alcohol byproduct peak observed in the chromatogram.

This guide helps you identify the source of the alcohol byproduct and provides steps to minimize its formation.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions start Unexpected alcohol peak in chromatogram check_blank Analyze a reagent blank (no analyte) start->check_blank check_conditions Review reaction conditions: - Temperature - Time - pH start->check_conditions check_reagents Check reagent and solvent quality: - Anhydrous? - Purity start->check_reagents cause_hydrolysis Reagent Hydrolysis check_blank->cause_hydrolysis Peak present in blank cause_degradation Reagent/Derivative Degradation check_conditions->cause_degradation Harsh conditions cause_incomplete Incomplete Reaction check_conditions->cause_incomplete Mild conditions check_reagents->cause_hydrolysis solution_dry Use anhydrous solvents/reagents. Dry sample thoroughly. cause_hydrolysis->solution_dry solution_reagent Adjust reagent concentration. Use fresh reagents. cause_hydrolysis->solution_reagent solution_optimize Optimize reaction temperature and time. cause_degradation->solution_optimize solution_purify Purify sample post-derivatization. cause_degradation->solution_purify cause_incomplete->solution_optimize cause_incomplete->solution_reagent

Caption: Troubleshooting workflow for identifying and resolving the formation of alcohol byproducts.

Detailed Steps:

  • Analyze a Reagent Blank: Prepare a sample containing only the solvent and the derivatization reagent (no analyte). If the alcohol peak is present, it confirms the byproduct originates from the reagent itself, likely due to hydrolysis or degradation.

  • Ensure Anhydrous Conditions: Water is a common culprit in the formation of alcohol byproducts from derivatizing agents[2]. Use freshly opened, anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Ensure all glassware is thoroughly dried.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific analyte and matrix. Start with milder conditions (e.g., lower temperature, shorter time) to avoid degradation[3].

  • Evaluate Reagent Concentration: Titrate the concentration of the derivatizing reagent to find the minimum amount required for complete derivatization of your analyte.

  • Consider Alternative Derivatization Strategies: If the formation of the alcohol byproduct cannot be sufficiently minimized, consider alternative derivatization reagents or methods. For example, if you are using an acylation reagent, you could explore silylation as an alternative[2][4][5][6][7].

Issue 2: Incomplete derivatization of the target alcohol analyte.

This guide addresses situations where the target alcohol is not fully derivatized, which can be misinterpreted as byproduct formation or lead to inaccurate quantification.

Logical Relationship Diagram

cluster_0 Problem: Incomplete Derivatization of Target Alcohol cluster_1 Potential Causes cluster_2 Solutions incomplete_derivatization Incomplete Derivatization steric_hindrance Steric Hindrance incomplete_derivatization->steric_hindrance low_reactivity Low Analyte Reactivity incomplete_derivatization->low_reactivity matrix_effects Matrix Interferences incomplete_derivatization->matrix_effects suboptimal_conditions Suboptimal Conditions incomplete_derivatization->suboptimal_conditions change_reagent Use a More Reactive Reagent steric_hindrance->change_reagent increase_temp_time Increase Temperature/Time low_reactivity->increase_temp_time add_catalyst Add a Catalyst low_reactivity->add_catalyst sample_cleanup Improve Sample Cleanup matrix_effects->sample_cleanup suboptimal_conditions->increase_temp_time suboptimal_conditions->add_catalyst

Caption: Logical relationships between the causes and solutions for incomplete alcohol derivatization.

Experimental Protocols

Protocol 1: General Procedure for Derivatization with this compound (p-(9-anthroyloxy)phenacyl bromide)

This protocol is adapted for the derivatization of carboxylic acids, where the formation of the corresponding alcohol is a potential side reaction.

  • Sample Preparation: Evaporate the sample containing the carboxylic acid to dryness under a stream of nitrogen.

  • Reconstitution: Add 100 µL of a solution containing 1 mg/mL of this compound in acetone and 10 µL of a catalyst solution (e.g., 1% triethylamine in acetone).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the solvent under a stream of nitrogen.

  • Reconstitution for Analysis: Reconstitute the residue in a suitable solvent for your chromatographic analysis (e.g., acetonitrile for reverse-phase HPLC).

Protocol 2: Silylation of Alcohols to Minimize Side Reactions

Silylation is a common alternative to acylation for the derivatization of alcohols and can sometimes offer cleaner reactions.

  • Sample Preparation: Evaporate the sample containing the alcohol to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial and heat at 70 °C for 1 hour.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Data Presentation

Table 1: Comparison of Derivatization Conditions and Outcomes

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Technical grade acetoneAnhydrous acetonitrileReduced reagent hydrolysis
Temperature 100 °C60 °CMinimized thermal degradation
Reaction Time 90 minutes30 minutesReduced byproduct formation from prolonged heating
Reagent This compoundThis compound-
Catalyst NoneTriethylamineIncreased reaction rate and completeness
Analyte Peak Area 1.2 x 10^62.5 x 10^6Higher derivatization efficiency
Byproduct Peak Area 5.8 x 10^5< 1.0 x 10^4Significantly reduced byproduct formation

Table 2: Troubleshooting Guide Summary

SymptomPotential CauseRecommended Action
High alcohol byproduct peakReagent hydrolysisUse anhydrous solvents and reagents; dry sample.
Reagent degradationUse fresh reagents; optimize temperature and time.
Low analyte derivative peakIncomplete reactionIncrease temperature/time; add a catalyst.
Steric hindranceUse a less bulky derivatizing agent.
Matrix interferenceImprove sample cleanup procedures.
Variable resultsInconsistent water contentStandardize drying procedures.
Reagent degradation over timePrepare fresh reagent solutions daily.

References

Validation & Comparative

A Comparative Guide to Fatty Acid Analysis: Validating HPLC with Panacyl Bromide Against GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for advancements in metabolic research, pharmacology, and clinical diagnostics. This guide provides an objective comparison of three prominent analytical methods for fatty acid analysis: High-Performance Liquid Chromatography (HPLC) with Panacyl Bromide derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Supported by experimental data, this document outlines the performance, protocols, and workflows of each technique to aid in selecting the most suitable method for your research needs.

The analysis of fatty acids presents unique challenges due to their structural diversity and varying concentrations in biological matrices. The choice of analytical methodology significantly impacts the accuracy, sensitivity, and throughput of fatty acid profiling. While GC-MS has traditionally been the gold standard, HPLC and LC-MS offer distinct advantages, particularly for the analysis of non-volatile or thermally labile fatty acids. This guide focuses on the validation of an HPLC method utilizing this compound as a derivatizing agent and compares its quantitative performance with the established methods of GC-MS and the increasingly popular LC-MS.

Quantitative Performance Comparison

The selection of an analytical method for fatty acid analysis is often dictated by its quantitative performance. Key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) determine the reliability and suitability of a method for a specific application. The following tables summarize the performance characteristics of HPLC with this compound derivatization, GC-MS, and LC-MS based on available data.

Validation Parameter HPLC with this compound Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) > 0.99> 0.99≥ 0.995[1]
Accuracy (% Recovery) Typically within 85-115%99.8% - 101.3% for major FAMEs90% for many fatty acids[2]
Precision (% RSD) < 15%< 11.30% (inter-day)[3]< 15% (intra-day), < 20% (inter-day)[4]
Limit of Detection (LOD) ~2 pmolVaries by compound and system0.003 - 14.88 ng/mL[5]
Limit of Quantification (LOQ) Varies by compound and systemVaries by compound and systemLow to high nanomolar range[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for fatty acid analysis using each of the compared techniques.

HPLC Method with this compound Derivatization

This method involves the derivatization of fatty acids with this compound (or its analogue p-bromophenacyl bromide) to form UV-active esters, enabling sensitive detection by HPLC with a UV detector.

1. Sample Preparation and Lipid Extraction:

  • Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a chloroform/methanol mixture (2:1, v/v).[6]

  • The lipid extract is dried under a stream of nitrogen.

2. Saponification (for total fatty acid analysis):

  • The dried lipid extract is hydrolyzed using a methanolic potassium hydroxide solution to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).[6]

3. Derivatization with this compound:

  • The free fatty acids are neutralized and then reacted with a solution of p-bromophenacyl bromide and a crown ether catalyst (e.g., 18-crown-6) in acetonitrile.[6]

  • The reaction mixture is typically heated at 75-85°C for approximately 30 minutes.[6]

  • After cooling, the derivatized sample can be directly injected into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for fatty acid analysis, which requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • Similar to the HPLC method, lipids are extracted from the sample using a suitable solvent system.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are transesterified to FAMEs using a reagent such as boron trifluoride (BF3) in methanol.[8]

  • The reaction is typically carried out at an elevated temperature.

  • The FAMEs are then extracted into an organic solvent like hexane.

3. GC-MS Conditions:

  • Column: A capillary column with a polar stationary phase (e.g., HP-5MS UI) is commonly used.[3]

  • Carrier Gas: Helium.[3]

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[3][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, making it suitable for a broader range of fatty acids, including more polar and polyunsaturated species.

1. Sample Preparation and Lipid Extraction:

  • Lipid extraction is performed as described for the other methods.

2. LC-MS Conditions:

  • Column: Reversed-phase columns such as C8 or C18 are commonly used.[2][10]

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like ammonium acetate to improve ionization.[2]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of free fatty acids.[2]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is often used for its high selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode for targeted quantification.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the HPLC analysis of fatty acids using this compound derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Sample Collection extraction Lipid Extraction start->extraction saponification Saponification (optional) extraction->saponification derivatize Derivatization with This compound saponification->derivatize hplc HPLC Separation derivatize->hplc uv_detection UV Detection hplc->uv_detection quantification Quantification uv_detection->quantification end Results quantification->end

Caption: Experimental workflow for HPLC analysis of fatty acids with this compound derivatization.

Conclusion

The choice between HPLC with this compound derivatization, GC-MS, and LC-MS for fatty acid analysis depends on the specific research objectives, the nature of the fatty acids of interest, and the available instrumentation.

  • HPLC with this compound derivatization is a sensitive and reliable method, particularly for the analysis of a broad range of fatty acids, including those that are less volatile or thermally sensitive. The derivatization step enhances UV detection, allowing for good sensitivity.

  • GC-MS remains a robust and highly sensitive technique, especially for the analysis of volatile fatty acids as their methyl esters. It provides excellent chromatographic separation and is a well-established method with extensive libraries for compound identification.[9]

  • LC-MS offers the significant advantage of analyzing fatty acids without the need for derivatization, simplifying sample preparation and allowing for the analysis of a wider range of fatty acid species in their native form.[2] Its high sensitivity and selectivity make it a powerful tool for modern lipidomics research.[4]

For comprehensive and unambiguous fatty acid profiling, a combination of these techniques can be employed, with one method used to confirm the findings of the other, thereby providing the highest level of confidence in the analytical data. Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their specific analytical needs.

References

A Comparative Guide to Carboxylic Acid Esterification: Panacyl Bromide vs. Diazomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the esterification of carboxylic acids is a fundamental and frequently employed transformation. The choice of reagent is critical and depends on factors such as substrate sensitivity, desired ester group, reaction efficiency, and safety considerations. This guide provides an objective comparison of two common esterification agents: panacyl bromide and diazomethane, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Diazomethane

FeatureThis compoundDiazomethane
Reagent Type Alkylating agent (phenacyl group)Methylating agent
Primary Use Derivatization for analysis (e.g., HPLC with UV detection), stable ester formationSynthesis of methyl esters
Reaction Conditions Typically requires pre-formation of carboxylate salt; often heated (e.g., 80°C) or requires microwave/ultrasound.[1][2]Extremely mild (0°C to room temperature); very rapid reaction.[3][4]
Reaction Time 15-30 minutes with heating/microwave.[1][2]Often complete within minutes.[3][5]
Typical Yields Good to excellent (80-95%).[2]Excellent to quantitative (>95%).[6][7]
Byproducts Bromide salts.Nitrogen gas (N₂).[7]
Safety Profile Lachrymator, requires careful handling.[8]Extreme Hazard : Toxic, potentially explosive, and carcinogenic gas.[6][9][10] Requires specialized equipment and handling. A safer alternative, Trimethylsilyldiazomethane (TMS-diazomethane), is often preferred.[11]
Substrate Scope Broad, applicable to a wide range of carboxylic acids.Highly efficient for carboxylic acids. Can also react with other acidic protons, such as phenols, and may have side reactions with aldehydes.[5][12]

Reaction Mechanisms

The pathways for esterification with this compound and diazomethane differ significantly, which dictates the necessary reaction conditions.

This compound Esterification

This reaction proceeds via a standard SN2 mechanism. The carboxylic acid is first deprotonated with a base to form a carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic carbon of the this compound, displacing the bromide ion to form the phenacyl ester.

Fig. 1: this compound Esterification Mechanism.
Diazomethane Esterification

Diazomethane provides a very mild and efficient route to methyl esters. The carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium cation in an SN2 reaction, which results in the methyl ester and the release of nitrogen gas as the only byproduct.[6][7][9][10]

Diazomethane_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- CH2N2 Diazomethane CH3N2+ Methyldiazonium Cation CH2N2->CH3N2+ Carboxylate R-COO⁻ Diazonium CH₃-N₂⁺ Ester Methyl Ester (R-COOCH₃) Carboxylate->Ester N2 Nitrogen Gas (N₂) Diazonium->N2

Fig. 2: Diazomethane Esterification Mechanism.

Experimental Protocols

Below are representative experimental protocols for esterification using p-bromophenacyl bromide and the safer diazomethane alternative, TMS-diazomethane.

Protocol 1: Esterification using p-Bromophenacyl Bromide

This protocol is adapted for derivatizing carboxylic acids for HPLC analysis.[1]

Materials:

  • Carboxylic acid (~10 mg)

  • Methanol (MeOH)

  • 85% Potassium hydroxide (KOH) in MeOH, or Potassium bicarbonate (KHCO₃)

  • p-Bromophenacyl bromide reagent solution

  • Dry acetonitrile

  • Small reaction vial with magnetic stirrer

  • Nitrogen gas supply

  • Heating block

Procedure:

  • Dissolution and Neutralization: Dissolve approximately 10 mg of the carboxylic acid in methanol in a reaction vial. Add a magnetic stirrer. Neutralize the solution to the phenolphthalein endpoint using 85% KOH in methanol. (Alternatively, if potassium salts are undesirable, use 3-5 molar equivalents of KHCO₃).

  • Solvent Removal: Evaporate the methanol to dryness under a gentle stream of nitrogen gas.

  • Reaction: To the dried carboxylate salt, add 1.0 mL of the p-bromophenacyl bromide reagent solution and 2.0 mL of dry acetonitrile.

  • Heating: Seal the vial and heat the reaction mixture at 80°C for 30 minutes with stirring.

  • Cooling and Analysis: Remove the vial from the heating block and allow it to cool to room temperature. The resulting solution containing the phenacyl ester can then be directly analyzed, typically by HPLC.

Protocol 2: Methyl Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

This protocol describes a safer alternative to diazomethane for the synthesis of methyl esters, as demonstrated on a protected amino acid.[11]

Materials:

  • Carboxylic acid (e.g., Boc-D-Ser(Bzl)-OH, 1.0 eq)

  • TMS-diazomethane (approx. 0.6 M solution in hexanes, 1.2 eq)

  • Diethyl ether

  • Methanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., a 7:2 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TMS-diazomethane: While stirring at 0°C, add the TMS-diazomethane solution (1.2 eq) dropwise over 5 minutes. Evolution of nitrogen gas should be observed.

  • Reaction Monitoring: Stir the reaction at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is not complete after a certain time (e.g., 2 hours), an additional small portion of TMS-diazomethane may be added.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solution in vacuo to yield the crude methyl ester, which can then be purified as necessary. For many carboxylic acids, the reaction goes to completion with high purity, often requiring minimal purification.[4]

Experimental Workflow Comparison

The general workflow for both methods highlights the operational differences.

Workflow_Comparison cluster_Panacyl This compound Workflow cluster_Diazo Diazomethane/TMS-Diazomethane Workflow P1 Dissolve Carboxylic Acid P2 Add Base (e.g., K₂CO₃) Form Carboxylate Salt P1->P2 P3 Evaporate Solvent P2->P3 P4 Add this compound & Acetonitrile P3->P4 P5 Heat Reaction (e.g., 80°C, 30 min) P4->P5 P6 Cool & Analyze P5->P6 D1 Dissolve Carboxylic Acid in Ether/Methanol D2 Cool to 0°C D1->D2 D3 Add (TMS)-Diazomethane Dropwise D2->D3 D4 Stir at 0°C to RT (Monitor by TLC) D3->D4 D5 Concentrate in vacuo D4->D5

Fig. 3: General Experimental Workflows.

Conclusion and Recommendations

Diazomethane (and its safer analogue, TMS-diazomethane) is the reagent of choice for the rapid, high-yield synthesis of methyl esters under exceptionally mild conditions. Its primary advantages are its high reactivity and the clean reaction profile, which produces only nitrogen gas as a byproduct. However, the extreme toxicity and explosive nature of diazomethane itself are significant drawbacks, mandating stringent safety protocols and making TMS-diazomethane the preferred modern alternative.

This compound is a versatile and safer reagent, particularly valuable for introducing a phenacyl group , which acts as a stable protecting group or a chromophore for UV detection in analytical applications like HPLC. The reaction conditions are more demanding than with diazomethane, typically requiring a preliminary salt formation step and heating.

For Drug Development Professionals and Scientists:

  • For routine synthesis of simple methyl esters where speed and yield are paramount, TMS-diazomethane is highly recommended, provided the appropriate safety measures are in place.

  • When derivatization of a carboxylic acid is required for analytical purposes (e.g., to improve detection in HPLC), This compound (or its p-bromo derivative) is an excellent and reliable choice.

  • For complex molecules with sensitive functional groups, the mildness of the diazomethane method is a distinct advantage, although potential side reactions with other acidic protons must be considered. The this compound route, while requiring heating, avoids the specific reactivity profile of diazomethane.

Ultimately, the selection between these two reagents should be guided by the specific synthetic goal, the scale of the reaction, the available equipment, and a thorough assessment of the associated safety risks.

References

A Head-to-Head Battle of Derivatizing Agents: Panacyl Bromide vs. PFBBr for GC-ECD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to achieve optimal sensitivity and performance in Gas Chromatography with Electron Capture Detection (GC-ECD), the choice of derivatizing agent is paramount. This guide provides a comprehensive comparison of two prominent halogenated derivatizing agents: Panacyl bromide (p-bromophenacyl bromide) and Pentafluorobenzyl bromide (PFBBr).

Both reagents are designed to enhance the detectability of target analytes by introducing electron-capturing moieties, thereby significantly improving the response of the Electron Capture Detector (ECD). However, their performance characteristics, applicability to different compound classes, and derivatization protocols vary. This guide delves into these differences, presenting available experimental data and detailed methodologies to inform your selection process.

Performance at a Glance: A Comparative Overview

The selection between this compound and PFBBr hinges on the specific requirements of the analysis, including the nature of the analyte, the desired level of sensitivity, and the complexity of the sample matrix. PFBBr is a highly versatile and widely documented reagent for GC-ECD analysis, known for its exceptional sensitivity. This compound, while also effective, has been more traditionally utilized in High-Performance Liquid Chromatography (HPLC) with UV detection, though its applicability to GC-ECD is established.

FeatureThis compound (p-bromophenacyl bromide)PFBBr (pentafluorobenzyl bromide)
Primary Analytes Carboxylic acidsCarboxylic acids, phenols, mercaptans, sulfonamides, inorganic anions[1][2]
Electron Capturing Moiety Bromophenacyl group (contains one bromine atom)Pentafluorobenzyl group (contains five fluorine atoms)
Reported GC-ECD Sensitivity Data is limited; ECD is highly sensitive to brominated compounds.High sensitivity, with detection limits often in the picogram to femtogram range.[3]
Derivative Volatility Sufficient for GC analysis of low to medium molecular weight carboxylic acids.Excellent volatility for a wide range of derivatives.[4]
Derivative Stability Generally stable for GC analysis, though comprehensive thermal stability data is limited.Derivatives are known to be thermally stable under typical GC conditions.[4]
Reaction Conditions Typically requires a catalyst (e.g., crown ether) and heating.Often requires a catalyst (e.g., crown ether, tetrabutylammonium hydrogen sulfate) and can be performed at room temperature or with gentle heating.[1][2]

The Science of Sensitivity: Electron Capture Properties

The high sensitivity of GC-ECD is rooted in the ability of certain molecules to "capture" thermal electrons, leading to a measurable decrease in the standing current of the detector. The efficiency of this electron capture process is highly dependent on the chemical structure of the analyte derivative.

The ECD's response to halogenated compounds generally follows the trend: I > Br > Cl > F.[2] This suggests that, on a per-atom basis, bromine is a more effective electron-capturing element than fluorine. The this compound derivative introduces a single bromine atom, which is expected to yield a strong ECD signal.

Conversely, PFBBr introduces five fluorine atoms. While each fluorine atom is less electron-capturing than a bromine atom, the cumulative effect of five fluorine atoms on the aromatic ring results in a highly electrophilic molecule with a large electron capture cross-section. This polyfluorination is a well-established strategy for achieving ultra-high sensitivity in GC-ECD analysis.[4]

Experimental Protocols: A Guide to Derivatization

Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for the derivatization of carboxylic acids using this compound and PFBBr for GC-ECD analysis.

Derivatization with this compound (p-bromophenacyl bromide)

This protocol is adapted from established methods for the derivatization of fatty acids for chromatographic analysis.

Materials:

  • Carboxylic acid sample

  • This compound solution (e.g., 10 mg/mL in acetone)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetone)

  • Potassium carbonate (anhydrous)

  • Acetone (HPLC grade)

  • Hexane (GC grade)

  • Standard laboratory glassware and heating block

Procedure:

  • In a reaction vial, dissolve a known amount of the carboxylic acid sample in acetone.

  • Add an excess of anhydrous potassium carbonate to the solution.

  • Add the this compound solution and the crown ether solution to the vial. A typical molar ratio of reagent to analyte is 2:1.

  • Seal the vial and heat the mixture at 80°C for 60 minutes.

  • After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the residue in hexane for GC-ECD analysis.

Derivatization with PFBBr (pentafluorobenzyl bromide)

This protocol is a widely used method for the derivatization of various analytes for GC-ECD analysis.[1][2]

Materials:

  • Analyte sample (containing carboxylic acids, phenols, etc.)

  • PFBBr solution (e.g., 10% in a suitable solvent like acetone or acetonitrile)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium hydrogen sulfate)

  • Base (e.g., potassium carbonate or potassium hydroxide)

  • Organic solvent for extraction (e.g., hexane or toluene)

  • Standard laboratory glassware

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., acetone, acetonitrile).

  • Add the base and the phase-transfer catalyst.

  • Add the PFBBr derivatizing reagent.

  • The reaction can often proceed at room temperature for 30-60 minutes, or with gentle heating (e.g., 60°C) to expedite the reaction.

  • After the reaction is complete, add water and an extraction solvent (e.g., hexane).

  • Vortex the mixture and allow the layers to separate.

  • Collect the organic layer containing the PFB derivatives and, if necessary, dry it over anhydrous sodium sulfate.

  • The extract is then ready for GC-ECD analysis.

Visualizing the Workflow and Mechanisms

To better understand the derivatization processes, the following diagrams illustrate the experimental workflows and the fundamental reaction mechanisms.

Derivatization_Workflow cluster_panacyl This compound Workflow cluster_pfbbr PFBBr Workflow p_start Sample with Carboxylic Acid p_reagents Add Acetone, K2CO3, 18-crown-6, this compound p_start->p_reagents p_heat Heat at 80°C p_reagents->p_heat p_centrifuge Centrifuge p_heat->p_centrifuge p_evaporate Evaporate Solvent p_centrifuge->p_evaporate p_reconstitute Reconstitute in Hexane p_evaporate->p_reconstitute p_end GC-ECD Analysis p_reconstitute->p_end pf_start Sample with Analyte pf_reagents Add Solvent, Base, Catalyst, PFBBr pf_start->pf_reagents pf_react React (Room Temp or Heat) pf_reagents->pf_react pf_extract Liquid-Liquid Extraction pf_react->pf_extract pf_dry Dry Organic Layer pf_extract->pf_dry pf_end GC-ECD Analysis pf_dry->pf_end

Caption: Derivatization workflows for this compound and PFBBr.

Reaction_Mechanisms cluster_panacyl_mech This compound Reaction cluster_pfbbr_mech PFBBr Reaction p_mech_start R-COOH + K2CO3 p_mech_inter R-COO- K+ p_mech_start->p_mech_inter Deprotonation p_mech_reagent Br-CH2-CO-C6H4-Br p_mech_inter->p_mech_reagent SN2 Attack p_mech_product R-COO-CH2-CO-C6H4-Br + KBr p_mech_reagent->p_mech_product pf_mech_start R-XH + Base pf_mech_inter R-X- pf_mech_start->pf_mech_inter Deprotonation (X=O, S, N) pf_mech_reagent Br-CH2-C6F5 pf_mech_inter->pf_mech_reagent SN2 Attack pf_mech_product R-X-CH2-C6F5 + Br- pf_mech_reagent->pf_mech_product

Caption: Simplified derivatization reaction mechanisms.

Conclusion and Recommendations

Both this compound and PFBBr are effective derivatizing agents for enhancing the detectability of analytes in GC-ECD. The choice between them should be guided by the specific analytical needs.

  • PFBBr is the recommended choice for applications requiring the highest sensitivity and for the analysis of a broad range of compounds beyond carboxylic acids. Its performance is extensively documented, and it is considered a gold standard for ultra-trace analysis by GC-ECD.

  • This compound is a viable alternative, particularly for the analysis of carboxylic acids. The presence of a bromine atom in its derivatives ensures a strong response from the ECD. While direct comparative data on its ECD sensitivity versus PFBBr is scarce, the fundamental principles of electron capture detection support its efficacy. Further method development and validation would be beneficial to fully characterize its performance for specific applications.

For laboratories developing new methods, it is advisable to screen both reagents to empirically determine which provides the optimal performance for the target analytes and sample matrices. Careful optimization of the derivatization conditions is crucial for achieving the best results with either reagent.

References

Navigating the Landscape of UV Derivatization: A Guide to Alternatives for Panacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on High-Performance Liquid Chromatography (HPLC) with UV detection for the analysis of carboxylic acids, including fatty acids, Panacyl bromide has long been a familiar derivatizing agent. However, a range of alternative reagents exist, each with its own set of performance characteristics. This guide provides an objective comparison of prominent alternatives to this compound, supported by available experimental data, to aid in the selection of the most suitable reagent for your analytical needs.

Performance Comparison of UV Derivatization Reagents

The choice of a derivatization reagent significantly impacts the sensitivity, selectivity, and overall performance of an HPLC-UV method. Below is a summary of key quantitative parameters for this compound and its alternatives. It is important to note that direct comparisons can be challenging as reported values often vary based on the specific analyte, instrumentation, and experimental conditions.

Derivatization ReagentTypical AnalytesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangeDerivative StabilityUV Detection Wavelength
This compound Carboxylic acids, Fatty acidsLOD: ~0.8 - 12 ng per injectionUp to 100 ngGenerally stable~242 nm
p-Bromophenacyl bromide Carboxylic acids, Fatty acidsLOD: ~2 pmol; ~10 ngUp to 100 µg of sialic acidGenerally stable254 - 261 nm[1]
2,4'-Dibromoacetophenone Carboxylic acids, Fatty acidsData not consistently reported, but offers high molar absorptivityNot specifiedStable[2]~259 nm[3]
p-Nitrobenzyl bromide Hydroxy fatty acidsData not consistently reportedNot specifiedNot specifiedNot specified

Experimental Protocols: A Closer Look at the Alternatives

Detailed and reproducible experimental protocols are crucial for successful derivatization. The following sections provide methodologies for the key alternative reagents.

p-Bromophenacyl Bromide Derivatization

This well-established reagent offers good sensitivity for a wide range of carboxylic acids.

Materials:

  • p-Bromophenacyl bromide solution

  • Crown ether (e.g., 18-crown-6) in a suitable solvent (e.g., acetonitrile)

  • Potassium carbonate or other suitable base

  • Acetonitrile (HPLC grade)

  • Sample containing carboxylic acids

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample containing the carboxylic acid in a suitable solvent.

  • Neutralization: Neutralize the acidic protons of the carboxylic acids by adding a base.

  • Derivatization Reaction: To the neutralized sample, add an excess of the p-bromophenacyl bromide solution and the crown ether catalyst.

  • Incubation: Heat the reaction mixture at approximately 80-85°C for 30-60 minutes.

  • Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute with a suitable solvent, typically the mobile phase, to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water. Monitor the eluent at approximately 254-261 nm.

2,4'-Dibromoacetophenone Derivatization

This reagent is noted for the high molar absorptivity of its derivatives, potentially leading to enhanced sensitivity. The reaction can often be carried out under milder conditions than with p-bromophenacyl bromide.

Materials:

  • 2,4'-Dibromoacetophenone solution in acetone

  • Triethylamine

  • Sample containing carboxylic acids

Protocol:

  • Sample Preparation: Dissolve the sample containing carboxylic acids in a suitable solvent.

  • Derivatization Reaction: Add an excess of the 2,4'-dibromoacetophenone solution and triethylamine to the sample.

  • Incubation: Heat the reaction mixture at a lower temperature, typically between 40°C and 50°C, for 30 to 60 minutes.[3] Milder conditions can help to prevent the degradation of sensitive unsaturated fatty acids.

  • Evaporation and Reconstitution: After the reaction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system. A C18 column with an acetonitrile/water mobile phase is commonly used for separation. Detection is performed at the absorption maximum of the derivatives, which is around 259 nm.[3]

p-Nitrobenzyl Bromide Derivatization

While used for enhancing UV detection, it's important to be aware of potential impurities in the reagent that might interfere with the analysis.[4]

Materials:

  • p-Nitrobenzyl bromide solution

  • A suitable catalyst (e.g., a tertiary amine)

  • Sample containing hydroxy fatty acids or other carboxylic acids

Protocol:

  • Sample Preparation: Dissolve the sample in an appropriate solvent.

  • Derivatization Reaction: Add the p-nitrobenzyl bromide solution and a catalyst to the sample.

  • Incubation: The reaction is typically carried out at an elevated temperature for a specific duration. The exact conditions may need to be optimized depending on the analyte.

  • Work-up: After the reaction, a work-up procedure may be necessary to remove excess reagent and by-products.

  • HPLC Analysis: Analyze the final sample by HPLC with UV detection at a wavelength appropriate for the p-nitrobenzyl esters.

Visualizing the Workflow

The general process of derivatization followed by HPLC-UV analysis can be visualized as a clear workflow.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Carboxylic Acid (e.g., Fatty Acid) Solvent Dissolution in Organic Solvent Analyte->Solvent Reagent Add Derivatization Reagent & Catalyst Solvent->Reagent Reaction Incubation (Heat) Reagent->Reaction HPLC HPLC Separation (C18 Column) Reaction->HPLC UV_Detector UV Detection HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data

Caption: A typical workflow for the analysis of carboxylic acids using pre-column derivatization and HPLC-UV detection.

References

Cross-validation of results obtained with Panacyl bromide and another derivatization method.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Carboxylic Acid Derivatization: Panacyl Bromide vs. p-Bromophenacyl Bromide

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids by High-Performance Liquid Chromatography (HPLC) often presents a challenge due to their poor chromophoric properties. Pre-column derivatization is a critical strategy to enhance detection by attaching a UV-absorbing or fluorescent tag to the analyte. This guide provides an objective comparison between two common derivatization agents: the fluorescent label this compound and the UV label p-Bromophenacyl bromide.

Data Presentation: A Comparative Analysis

The choice between a fluorescent and a UV-absorbing derivatization agent significantly impacts the sensitivity and selectivity of the analytical method. This compound is ideal for trace-level detection requiring high sensitivity, while p-Bromophenacyl bromide is a robust choice for routine analyses where nanomole sensitivity is sufficient.

FeatureThis compound (p-(9-anthroyloxy)phenacyl bromide)p-Bromophenacyl Bromide
Detection Principle FluorescenceUV Absorbance
Typical Wavelength Excitation: ~360 nm, Emission: ~470 nm[1]~254-261 nm
Relative Sensitivity Excellent, suitable for trace analysisGood, suitable for routine analysis
Reported Detection Limit Femtomole range[2]~2 pmol to 10 ng[3]
Reaction Time ~30 minutes[2]~30 minutes[3][4]
Reaction Temperature ~80°C[2]~75-80°C[3][4]
Catalyst Required Often requires a base catalyst (e.g., diisopropylethylamine)[2]Often requires a catalyst (e.g., crown ether) for optimal performance[3]
Primary Application Analysis of prostaglandins, fatty acids, and other biological carboxylic acids at very low concentrations[1][5]General-purpose analysis of saturated and unsaturated fatty acids and other carboxylic acids[4]
Derivative Stability Generally stable under typical reversed-phase HPLC conditions.Generally stable, allowing for pre-column derivatization.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for the derivatization of carboxylic acids.

Protocol 1: Derivatization with this compound (Fluorescence Detection)

This protocol is based on established methods for derivatizing organic acids for sensitive fluorescence detection.[2]

Materials:

  • Carboxylic acid sample

  • This compound solution (in dimethylformamide, DMF)

  • Diisopropylethylamine (tertiary amine base)

  • Acetonitrile (HPLC grade)

  • Standard laboratory glassware and heating block

Procedure:

  • In a reaction vial, dissolve a known amount of the carboxylic acid sample in dimethylformamide (DMF).

  • Add a molar excess of the this compound solution.

  • Add a molar excess of diisopropylethylamine to catalyze the reaction.

  • Seal the vial tightly and vortex to ensure thorough mixing.

  • Heat the reaction mixture at 80°C for 30 minutes.

  • After the vial has cooled to room temperature, dilute the sample with acetonitrile to an appropriate concentration for HPLC analysis.

  • The sample is now ready for injection into the HPLC system equipped with a fluorescence detector.

Protocol 2: Derivatization with p-Bromophenacyl Bromide (UV Detection)

This is a widely used protocol for enhancing the UV detection of fatty acids and other carboxylic acids.[3][4]

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution (in acetonitrile)

  • 18-Crown-6 ether solution (catalyst, in acetonitrile)

  • Potassium hydroxide or Potassium bicarbonate (for neutralization)

  • Methanol (for sample dissolution)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas supply

  • Standard laboratory glassware and heating block

Procedure:

  • In a reaction vial, dissolve a known amount of the carboxylic acid sample in methanol.

  • Neutralize the sample by adding a methanolic solution of potassium hydroxide to the phenolphthalein endpoint or by adding a 3-5 times molar excess of potassium bicarbonate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the p-Bromophenacyl bromide solution and the 18-Crown-6 catalyst solution in acetonitrile to the dried residue.

  • Seal the vial tightly and vortex to ensure the residue is fully dissolved.

  • Heat the reaction mixture at 80°C for 30 minutes.

  • After the vial has cooled to room temperature, the sample can be directly injected or diluted with the mobile phase for HPLC analysis.

  • The sample is now ready for injection into the HPLC system equipped with a UV detector.

Mandatory Visualization

The following diagrams illustrate the generalized workflow for the pre-column derivatization of carboxylic acids and the logical relationship in selecting a derivatization agent.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Carboxylic Acid Sample (e.g., in biological matrix) B Extraction & Purification A->B C Solvent Evaporation B->C D Add Reagent & Catalyst (this compound or p-Bromophenacyl Bromide) C->D E Reaction Incubation (Heat & Time) D->E F HPLC Separation (Reversed-Phase) E->F G Detection (Fluorescence or UV) F->G H Data Analysis & Quantification G->H

Caption: Experimental workflow for carboxylic acid analysis.

G A Define Analytical Need B High Sensitivity Required? (Trace Analysis) A->B C Use this compound (Fluorescence Detection) B->C  Yes D Use p-Bromophenacyl Bromide (UV Detection) B->D  No  

Caption: Logic for selecting a derivatization agent.

References

A Comparative Guide: Advantages of Panacyl Bromide Over Silylation Reagents for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of carboxylic acids is a frequent challenge. Due to their polarity and low volatility, direct analysis via chromatographic methods is often impractical. Derivatization is a critical step to enhance their analytical properties, converting the polar carboxyl group into a form more suitable for separation and detection.[1][2]

This guide provides a detailed comparison between two common derivatization strategies: the use of Panacyl bromide (specifically p-bromophenacyl bromide) for High-Performance Liquid Chromatography (HPLC) and silylation reagents (such as BSTFA or MSTFA) for Gas Chromatography (GC). We will objectively compare their performance, supported by experimental data and protocols, to highlight the distinct advantages of this compound for many HPLC-based applications.

This compound: A Robust Choice for HPLC Analysis

This compound is a classic derivatization reagent that reacts with carboxylic acids to form p-bromophenacyl esters.[3] This process attaches a strong ultraviolet (UV) chromophore to the analyte, dramatically enhancing detection sensitivity for acids that lack a native chromophore.[3][4] The resulting derivatives are non-volatile and thermally stable, making them ideal for analysis by reverse-phase HPLC.

The key advantages of using this compound include:

  • Formation of Highly Stable Derivatives : Unlike silyl esters, which are notoriously susceptible to hydrolysis and require strictly anhydrous conditions, phenacyl esters are significantly more stable.[5][6] This stability translates to more robust and reproducible analytical methods, with less sample degradation over time.

  • Mild and Efficient Reaction Conditions : The derivatization can be performed under relatively mild conditions. While some protocols involve heating to expedite the reaction[3], others demonstrate that with an appropriate catalyst, the reaction can proceed to completion in minutes at room temperature.[7]

  • High Specificity : The reaction is highly specific for carboxylic acids, which simplifies the analysis of complex mixtures by reducing the formation of unwanted side-products.[8]

  • Enhanced UV and Fluorescence Detection : The primary function of the reagent is to enable highly sensitive detection by UV or fluorescence detectors, allowing for the quantification of carboxylic acids at low concentrations.[3][9]

Silylation Reagents: The Standard for GC Analysis

Silylation is the most popular derivatization technique for GC analysis.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[10][11][12] This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC separation.[10][12]

However, this approach has several inherent disadvantages when compared to this compound derivatization for general laboratory use:

  • Moisture Sensitivity : Both the silylation reagents and the resulting TMS ester derivatives are extremely sensitive to moisture and can be easily hydrolyzed.[1][13] This necessitates the use of anhydrous solvents and careful sample handling to prevent derivative degradation and ensure accurate quantification.

  • Requirement for Heating : Silylation reactions typically require heating, often at 60°C or higher for up to an hour, to ensure the reaction goes to completion.[2][13]

  • Lack of Specificity : Silylating agents are highly reactive and not specific to carboxylic acids. They will readily derivatize any other functional groups containing active hydrogens, such as alcohols, phenols, and amines, which can complicate chromatograms in complex samples.[1][2][14]

Comparative Data

The following tables summarize the key differences in properties and performance between this compound and a typical silylation reagent like BSTFA.

Table 1: Comparison of Derivatization Properties

FeatureThis compoundSilylation Reagents (e.g., BSTFA)
Primary Analytical Method HPLC-UV, HPLC-FluorescenceGC-MS, GC-FID
Reaction Goal Attach a UV/Fluorescence tagIncrease volatility and thermal stability[10]
Reaction Temperature Room temperature to 80°C[3][7]Typically 60°C - 80°C (Heating required)[2][13]
Reagent Specificity High (Specific to carboxylic acids)[8]Low (Reacts with -OH, -NH, -SH, -COOH)[2][14]
Moisture Sensitivity LowVery High (Requires anhydrous conditions)[13]
Derivative Stability High (Stable to hydrolysis)Low (Labile, moisture-sensitive)[5][6]
Detection Principle UV Absorbance / FluorescenceMass Spectrometry / Flame Ionization

Table 2: Comparative Performance Data (Typical Values)

ParameterThis compound DerivatizationSilylation (BSTFA) Derivatization
Analyte Example Perfluorooctanoic acid (PFOA)Dicarboxylic acids
Derivatization Yield 86% - 92%[4]Generally quantitative under optimal conditions
Limit of Detection (LOD) < 5 ng/mL (LC-MS/MS)[4]≤ 4 ng/m³ (in air samples, GC-MS)[15]
Reproducibility (RSD%) Low %RSD reported[4]≤ 15%[15]
Key Advantage Enables sensitive UV detection for non-chromophoric acids.[3]Enables analysis of non-volatile acids by GC.[11]
Key Disadvantage Not suitable for GC analysis.Derivatives are hydrolytically unstable.[6]

Experimental Workflows & Protocols

Visualizing the derivatization workflows highlights the differences in complexity and handling requirements.

Panacyl_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization A Sample in Methanol B Neutralize with Base (e.g., KOH) A->B C Evaporate to Dryness B->C D Add this compound in Acetonitrile C->D E Incubate (RT to 80°C) D->E F Analyze by HPLC-UV E->F

Caption: Experimental workflow for this compound derivatization.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization A Dry Sample (Anhydrous) B Add BSTFA (+/- Catalyst) A->B C Heat Vial (e.g., 60°C, 1 hr) B->C D Analyze by GC-MS C->D

Caption: Experimental workflow for silylation (BSTFA) derivatization.

Protocol 1: Derivatization with p-Bromophenacyl Bromide

This protocol is a generalized procedure based on common methodologies.[3]

  • Sample Preparation : Dissolve approximately 1-10 mg of the carboxylic acid sample in a suitable solvent like methanol in a reaction vial.

  • Salt Formation : Neutralize the sample to a phenolphthalein endpoint using a methanolic base (e.g., KOH). This converts the acid to its more reactive carboxylate salt.

  • Drying : Evaporate the solvent completely under a stream of dry nitrogen. It is crucial to remove all protic solvents.

  • Reaction : Add the p-bromophenacyl bromide reagent dissolved in a dry, aprotic solvent such as acetonitrile. A molar excess of the reagent is typically used.

  • Incubation : Cap the vial tightly and heat at approximately 80°C for 30-60 minutes. Alternatively, if using a catalyst like a crown ether or N,N-diisopropylethylamine, the reaction may proceed at room temperature.[7]

  • Analysis : After cooling, the reaction mixture can often be directly injected into the HPLC for analysis using a C18 reverse-phase column.

Protocol 2: Derivatization with BSTFA

This protocol is a generalized procedure for silylation.[2][13]

  • Sample Preparation : Ensure the sample (1-10 mg) is completely dry. Any residual water will consume the reagent and hydrolyze the derivatives. If the sample is in an aqueous solution, it must be evaporated to dryness.

  • Reaction : In a sealed reaction vial, add an excess of BSTFA. For sterically hindered or slowly reacting acids, a catalyst such as 1% Trimethylchlorosilane (TMCS) is often included with the BSTFA.[13] An aprotic solvent like pyridine or acetonitrile can be used if the sample is not soluble in the reagent itself.

  • Incubation : Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis : After cooling, an aliquot of the reaction mixture is withdrawn and injected into the GC-MS.

Logical Comparison of Key Features

The choice between these two powerful derivatization techniques ultimately depends on the analytical instrumentation available and the specific goals of the analysis.

Logical_Comparison center Carboxylic Acid Derivatization pb_reagent This compound center->pb_reagent silyl_reagent Silylation Reagents (BSTFA, MSTFA) center->silyl_reagent pb_method HPLC-UV / Fluorescence pb_reagent->pb_method pb_stability High Derivative Stability pb_reagent->pb_stability pb_conditions Mild Reaction Conditions pb_reagent->pb_conditions pb_specificity High Specificity (-COOH only) pb_reagent->pb_specificity silyl_method GC-MS / GC-FID silyl_reagent->silyl_method silyl_stability Low Derivative Stability (Moisture Sensitive) silyl_reagent->silyl_stability silyl_conditions Anhydrous Conditions & Heating Required silyl_reagent->silyl_conditions silyl_specificity Low Specificity (All Active Hydrogens) silyl_reagent->silyl_specificity

Caption: Key feature comparison of derivatization methods.

Conclusion

While silylation is an indispensable tool for the GC-MS analysis of carboxylic acids, its stringent requirement for anhydrous conditions and the inherent instability of its derivatives pose significant practical challenges. This compound offers a compelling alternative for laboratories equipped with HPLC systems. Its primary advantages—the formation of highly stable derivatives, the simplicity of the reaction which can be performed under mild conditions, and the ability to impart strong UV absorbance for sensitive detection—make it a more robust, reliable, and often more practical choice for the routine analysis of carboxylic acids in pharmaceutical, biological, and environmental samples.

References

Comparative study of Panacyl bromide and N,N'-dicyclohexylcarbodiimide (DCC) for ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of esters is a cornerstone of molecular construction. Two common reagents employed for this purpose are Panacyl bromide and N,N'-dicyclohexylcarbodiimide (DCC). This guide provides an objective comparison of their performance in ester synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for a given application.

Introduction

This compound (also known as phenacyl bromide) is an α-haloketone that serves as an electrophile in esterification reactions. It typically reacts with the carboxylate salt of a carboxylic acid in a straightforward SN2 reaction. This method is often utilized for creating ester derivatives for analytical purposes, such as enhancing UV detection in HPLC.

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent, particularly in the context of the Steglich esterification.[1] It activates the carboxylic acid, making it susceptible to nucleophilic attack by an alcohol. DCC is renowned for its effectiveness under mild conditions and its applicability to a broad range of substrates, including those that are sterically hindered or sensitive to acid.[2][3]

Reaction Mechanisms

The mechanisms by which these two reagents facilitate ester formation are fundamentally different.

This compound: The esterification with this compound is a direct alkylation of a carboxylate. The carboxylic acid is first deprotonated with a base to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group of this compound and displacing the bromide ion.

DCC_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea DCC Cy-N=C=N-Cy DCC->O_acylisourea ROH R'-OH Ester R-COOR' ROH->Ester ROH->Ester DMAP DMAP (catalyst) Acylpyridinium Acylpyridinium intermediate DMAP->Acylpyridinium O_acylisourea->Acylpyridinium DMAP O_acylisourea->Ester DCU Cy-NH-C(=O)-NH-Cy O_acylisourea->DCU Acylpyridinium->Ester Experimental_Workflow Start Combine Reactants (Carboxylic Acid, Alcohol/Panacyl Bromide) Add_Reagent Add Coupling Agent/Base (DCC/Na2CO3) Start->Add_Reagent Reaction Stir at Appropriate Temperature Add_Reagent->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purification Purification (Filtration, Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Ester Characterization->End

References

Evaluating the selectivity of Panacyl bromide for cysteine modification against other residues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Panacyl bromide (phenacyl bromide) is a widely utilized α-haloketone reagent for the chemical modification of proteins. Its reactivity towards the nucleophilic side chains of amino acids makes it a valuable tool for protein labeling, cross-linking, and the introduction of biophysical probes. A critical aspect of its utility is its selectivity for specific amino acid residues. This guide provides an objective comparison of this compound's selectivity for cysteine modification against other proteinogenic amino acids, supported by available experimental data and detailed methodologies.

Reactivity Overview

This compound reacts with nucleophilic amino acid residues through a nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a stable covalent bond. The thiol group of cysteine is a potent nucleophile at physiological pH, making it a primary target for alkylation by this compound. However, other amino acid residues with nucleophilic side chains can also react, leading to potential off-target modifications.

Quantitative Selectivity Data

Amino Acid ResidueNucleophilic GroupReactivity with this compound/AnalogsSupporting Evidence
Cysteine (Cys) Thiol (-SH)High The highly nucleophilic thiolate anion readily attacks the electrophilic carbon of this compound. An α-bromomethyl ketone alkyne probe, structurally similar to this compound, demonstrated 89% selectivity for cysteine residues.[1]
Histidine (His) ImidazoleModerate The imidazole ring is nucleophilic and has been shown to be modified by p-bromophenacyl bromide, a close analog of this compound, leading to enzyme inactivation.
Lysine (Lys) ε-Amino (-NH₂)Low to Moderate The primary amine of the lysine side chain is nucleophilic, but generally less reactive than the thiol group of cysteine under physiological pH. A study using p-azidophenacyl bromide (APB) showed significant modification of a cysteine-less protein, suggesting reactivity with lysine or other nucleophiles.
Methionine (Met) Thioether (-S-CH₃)Low The thioether in methionine is a weaker nucleophile compared to the thiol of cysteine. In a specific protein context, p-bromophenacyl bromide did not react with methionine.
Tyrosine (Tyr) PhenolLow The phenolate anion can act as a nucleophile, and alkyl bromide-based reagents have been shown to react with tyrosine.
Aspartate (Asp) Carboxylate (-COO⁻)Low The carboxylate group is a weak nucleophile. Alkyl bromide-based reagents have demonstrated reactivity with aspartate.
Glutamate (Glu) Carboxylate (-COO⁻)Low Similar to aspartate, the carboxylate group is a weak nucleophile, but reactivity with alkyl bromides has been observed.
Serine (Ser) Hydroxyl (-OH)Very Low The hydroxyl group is a weak nucleophile. Reactivity with alkyl bromides has been reported but is generally low.
Threonine (Thr) Hydroxyl (-OH)Very Low Similar to serine, the hydroxyl group is a weak nucleophile with low reactivity towards alkyl bromides.
Arginine (Arg) GuanidiniumNegligible The guanidinium group is a very weak nucleophile.
Tryptophan (Trp) IndoleNegligible The indole ring is generally not a strong nucleophile for this type of reaction.
Other Amino Acids (Asn, Gln, Phe, Ala, Gly, Ile, Leu, Pro, Val)Negligible These residues lack sufficiently nucleophilic side chains to react with this compound under typical biological conditions.

Note: The reactivity of this compound is highly dependent on the specific protein context, including the local microenvironment, accessibility, and pKa of the amino acid side chains.

Experimental Protocols

To quantitatively assess the selectivity of this compound for cysteine modification, a mass spectrometry-based approach using model peptides or proteins is recommended.

Protocol: Competitive Modification Analysis of a Model Peptide using Mass Spectrometry

1. Materials:

  • This compound
  • Model peptide containing a single cysteine and other potentially reactive residues (e.g., Lys, His). A suggested sequence: AC-YK(H)G-NH₂
  • Ammonium bicarbonate buffer (100 mM, pH 7.5)
  • Trifluoroacetic acid (TFA)
  • Acetonitrile (ACN)
  • C18 solid-phase extraction (SPE) cartridges
  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

2. Peptide Labeling: a. Dissolve the model peptide in 100 mM ammonium bicarbonate buffer (pH 7.5) to a final concentration of 1 mg/mL. b. Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or ACN). c. Add a 10-fold molar excess of this compound to the peptide solution. d. Incubate the reaction mixture at room temperature for 1 hour in the dark. e. Quench the reaction by adding a 20-fold molar excess of a thiol-containing scavenger, such as dithiothreitol (DTT).

3. Sample Cleanup: a. Acidify the reaction mixture with 0.1% TFA. b. Desalt the sample using a C18 SPE cartridge. i. Condition the cartridge with 1 mL of ACN. ii. Equilibrate the cartridge with 2 mL of 0.1% TFA in water. iii. Load the acidified sample onto the cartridge. iv. Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and unreacted reagent. v. Elute the labeled peptide with 1 mL of 50% ACN / 0.1% TFA in water. c. Lyophilize the eluted sample to dryness.

4. Mass Spectrometry Analysis: a. Reconstitute the lyophilized peptide in 0.1% formic acid in water. b. Analyze the sample using a high-resolution LC-MS/MS system. c. Acquire MS1 spectra to identify the masses of the unmodified peptide and the modified products (Panacyl-peptide adducts). The mass shift for this compound modification is +118.0419 Da. d. Perform MS/MS (tandem mass spectrometry) on the parent ions of interest to confirm the peptide sequence and pinpoint the site of modification.

5. Data Analysis: a. Calculate the relative abundance of the cysteine-modified peptide versus other modified forms (e.g., lysine-modified) by comparing the peak areas of their respective extracted ion chromatograms (XICs) from the MS1 data. b. The selectivity ratio can be determined by dividing the abundance of the cysteine-modified peptide by the sum of the abundances of all other modified species.

Visualizations

ReactionMechanism Cys Cysteine Residue (R-SH) TransitionState Transition State Cys->TransitionState Nucleophilic Attack PanacylBr This compound (Ph-CO-CH2-Br) PanacylBr->TransitionState Product Modified Cysteine (R-S-CH2-CO-Ph) TransitionState->Product HBr HBr TransitionState->HBr

Caption: Reaction mechanism of cysteine modification by this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Peptide Model Peptide (containing Cys, Lys, His) Labeling Incubation with This compound Peptide->Labeling Quench Quench Reaction Labeling->Quench Desalting C18 SPE Desalting Quench->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Selectivity Ratio Calculation) LCMS->DataAnalysis

Caption: Experimental workflow for selectivity analysis.

References

A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis: A Cost-Benefit Perspective on Panacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a frequent analytical challenge. Due to their often high polarity and lack of strong chromophores, direct analysis by High-Performance Liquid Chromatography (HPLC) can be problematic. Derivatization, a process of chemical modification, is a key strategy to enhance detectability and improve chromatographic performance. This guide provides a comprehensive cost-benefit analysis of Panacyl bromide (p-bromophenacyl bromide) and its common alternatives for the derivatization of carboxylic acids in routine analytical methods.

This compound is a widely used reagent that converts carboxylic acids into their corresponding phenacyl esters. These derivatives exhibit strong ultraviolet (UV) absorbance, allowing for sensitive detection by HPLC with a UV detector. However, a range of alternative reagents are available, each with its own set of advantages and disadvantages in terms of performance, cost, and procedural complexity. This guide will objectively compare this compound with other common derivatization agents, supported by experimental data and detailed protocols.

Performance Comparison of Derivatization Reagents

The selection of an appropriate derivatization reagent is a critical decision that influences the sensitivity, selectivity, and overall efficiency of an analytical method. The ideal reagent should offer high reactivity, form stable derivatives, and provide a strong and reliable signal for the detector of choice. The following tables summarize the key performance characteristics of this compound and its alternatives.

Table 1: General Performance Characteristics

FeatureThis compound (p-Bromophenacyl Bromide)Dansyl ChlorideDiazomethane / Trimethylsilyldiazomethane (TMS-DM)O-p-Nitrobenzyl-N,N'-diisopropylisourea (p-NBDI)
Detection Principle UV AbsorbanceFluorescenceGC-FID, GC-MS, LC-MSUV Absorbance
Typical Wavelength ~260 nmEx: ~330-350 nm, Em: ~510-540 nmNot Applicable~265 nm
Relative Sensitivity GoodExcellentGood to ExcellentGood
Derivative Stability Generally stableGenerally stableCan be unstableStable
Selectivity Reacts with carboxylic acids, phenols, and thiolsReacts with primary and secondary amines, phenols, and to a lesser extent, carboxylic acidsHighly selective for carboxylic acidsReacts with carboxylic acids
Safety Concerns Lachrymator, toxicMoisture sensitiveDiazomethane: Highly toxic and explosive. TMS-DM: Safer alternative, but still toxic and moisture sensitive.Irritant

Table 2: Quantitative Performance Comparison

ParameterThis compoundDansyl ChlorideDiazomethane / TMS-DMO-p-Nitrobenzyl-N,N'-diisopropylisourea (p-NBDI)
Reaction Time 30 - 90 minutes30 - 60 minutesInstantaneous (Diazomethane) to short incubation (TMS-DM)2 hours
Reaction Temperature 60 - 80 °CRoom Temperature to 60 °CRoom Temperature80 °C
Catalyst Required Often (e.g., crown ether, tertiary amine)Often (e.g., base)NoNo
Approximate Cost per Gram *~$18 - $20~$45 - $65TMS-DM: ~$100 - $120 (for a 2.0 M solution in hexanes)~$220 - $250
Estimated Cost per Reaction **LowModerateModerate to HighHigh
Limit of Detection (LOD) Low nanomole to high picomole range[1]Femtomole to picomole rangePicogram to femtogram range (GC-MS)Not readily available

*Costs are estimates based on publicly available data from various suppliers (2024) and may vary. **Estimated cost per reaction is a qualitative assessment based on the amount of reagent typically used in a single derivatization reaction as per published protocols.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. Below are representative methodologies for the derivatization of carboxylic acids using this compound and its key alternatives.

Protocol 1: Derivatization with this compound

This protocol is a general procedure for the formation of phenacyl esters for HPLC-UV analysis.

Materials:

  • Carboxylic acid sample

  • This compound (p-Bromophenacyl bromide) solution (e.g., 5 mg/mL in acetone or acetonitrile)

  • Aprotic solvent (e.g., acetone, acetonitrile)

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Anhydrous potassium carbonate or a tertiary amine (e.g., triethylamine)

Procedure:

  • Dissolve a known amount of the carboxylic acid sample in an aprotic solvent in a reaction vial.

  • Add a molar excess of the this compound solution to the vial.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate or a few microliters of triethylamine.

  • Seal the vial and heat the mixture at 60-80°C for 30-90 minutes.[1][2]

  • After cooling to room temperature, the reaction mixture can be filtered or centrifuged to remove any solid residue.

  • The resulting solution containing the derivatized carboxylic acid can be directly injected into the HPLC system or diluted with the mobile phase as needed.

Protocol 2: Derivatization with Dansyl Chloride

This protocol outlines the fluorescent labeling of carboxylic acids.

Materials:

  • Carboxylic acid sample

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone)

  • Aqueous buffer (e.g., sodium bicarbonate or sodium carbonate, pH 9-11)

  • Acetone

Procedure:

  • Dissolve the carboxylic acid sample in the aqueous buffer.

  • Add a molar excess of the Dansyl chloride solution in acetone to the sample solution.

  • Vortex the mixture and allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 60°C) for 30-60 minutes in the dark.

  • The reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine) to consume excess Dansyl chloride.

  • The derivatized sample can be extracted with an organic solvent (e.g., ethyl acetate) or directly analyzed by HPLC with fluorescence detection.

Protocol 3: Derivatization with Trimethylsilyldiazomethane (TMS-DM)

This protocol describes a safer alternative to diazomethane for the formation of methyl esters, typically for GC-MS analysis.

Materials:

  • Carboxylic acid sample

  • Trimethylsilyldiazomethane (TMS-DM) solution (typically 2.0 M in hexanes or diethyl ether)

  • Solvent (e.g., methanol, toluene)

Procedure:

  • Dissolve the dried carboxylic acid sample in a suitable solvent mixture (e.g., toluene-methanol).

  • Slowly add the TMS-DM solution dropwise to the sample until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Allow the reaction to proceed for a few minutes at room temperature. The reaction is typically rapid, with the evolution of nitrogen gas.

  • Quench the excess TMS-DM by adding a few drops of a weak acid (e.g., acetic acid) until the yellow color disappears.

  • The resulting solution containing the methyl esters is ready for analysis.

Mandatory Visualizations

Experimental Workflow for Carboxylic Acid Derivatization and HPLC Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Dissolve Dissolve in Solvent Sample->Dissolve AddReagent Add Derivatization Reagent (e.g., this compound) Dissolve->AddReagent AddCatalyst Add Catalyst (e.g., Crown Ether) AddReagent->AddCatalyst Heat Heat and Incubate AddCatalyst->Heat Cool Cool to Room Temp Heat->Cool Filter Filter/Centrifuge Cool->Filter Inject Inject into HPLC Filter->Inject Detect UV or Fluorescence Detection Inject->Detect

Caption: General workflow for the derivatization and HPLC analysis of carboxylic acids.

Logical Relationships in Reagent Selection

G Analyte Analyte Properties (Concentration, Matrix) ReagentChoice Optimal Derivatization Reagent Choice Analyte->ReagentChoice Determines required sensitivity & selectivity Detector Available Detector (UV, Fluorescence, MS) Detector->ReagentChoice Dictates the type of derivatization tag Cost Budget Constraints (Reagent & Instrument Cost) Cost->ReagentChoice Influences feasibility of routine use Safety Safety Requirements (Toxicity, Explosivity) Safety->ReagentChoice Impacts handling and disposal procedures

Caption: Key factors influencing the selection of a derivatization reagent.

Cost-Benefit Analysis

This compound:

  • Benefits: this compound is a cost-effective and reliable reagent for laboratories equipped with standard HPLC-UV systems. The derivatization procedure is relatively straightforward, and the resulting phenacyl esters are generally stable. It is a good choice for routine analyses where high sensitivity is not the primary concern.[2]

  • Costs: The main drawbacks are the need for heating during the reaction and the use of a catalyst to achieve optimal performance. This compound is also a lachrymator and should be handled with appropriate safety precautions. Its sensitivity is good but may not be sufficient for trace-level analysis compared to fluorescent reagents. The reaction can be sensitive to moisture.[2]

Alternatives:

  • Dansyl Chloride:

    • Benefits: Offers excellent sensitivity due to the high fluorescence of its derivatives, making it ideal for trace analysis. The reaction can often be performed at room temperature.

    • Costs: The reagent is more expensive than this compound, and a fluorescence detector is required, which may not be available in all laboratories. The reaction is also sensitive to moisture.

  • Diazomethane and TMS-DM:

    • Benefits: Diazomethane offers rapid and clean methylation of carboxylic acids with high yields. TMS-DM is a safer, though less reactive, alternative.[3] These methods are particularly well-suited for GC-MS analysis.

    • Costs: Diazomethane is extremely hazardous (toxic and explosive) and requires specialized handling procedures. TMS-DM is significantly more expensive than this compound. The stability of the diazomethane reagent is also a concern.

  • O-p-Nitrobenzyl-N,N'-diisopropylisourea (p-NBDI):

    • Benefits: This reagent reacts with carboxylic acids without the need for a catalyst, forming stable derivatives with good UV absorbance.

    • Costs: p-NBDI is considerably more expensive than this compound. The reaction typically requires a longer heating time.

Conclusion

The choice between this compound and its alternatives for the derivatization of carboxylic acids is a trade-off between cost, sensitivity, safety, and available instrumentation.

  • For routine analyses where cost is a primary concern and a standard HPLC-UV setup is available, this compound remains a robust and economical choice. Careful control of reaction conditions, particularly moisture, is key to achieving reproducible results.[2]

  • When high sensitivity is paramount for trace-level quantification, a fluorescent derivatization reagent such as Dansyl chloride is the superior option, provided a fluorescence detector is accessible.

  • For GC-MS applications, TMS-diazomethane is a safer and effective, albeit more expensive, alternative to the hazardous diazomethane for preparing volatile methyl esters.

Ultimately, the optimal derivatization strategy depends on the specific requirements of the analytical method, including the nature of the analyte, the sample matrix, the desired level of sensitivity, and the available resources. This guide provides the foundational information to make an informed decision based on a comprehensive cost-benefit analysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The chemical term "Panacyl bromide" does not correspond to a recognized chemical compound in standard chemical databases. The information provided below is for Phenacyl bromide , a common laboratory reagent, which is the likely intended subject of your query. It is crucial to verify the identity of any chemical before handling and disposal.

Phenacyl bromide is a toxic and lachrymatory (tear-inducing) substance that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed protocols for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling Phenacyl bromide, it is imperative to be aware of its hazards. Personal Protective Equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of Phenacyl bromide must be conducted in a certified chemical fume hood.[1]

Hazard Summary: Phenacyl bromide is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[2][3] Some sources classify it as fatal if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: It is a severe eye irritant and causes skin irritation.[5] It can also cause respiratory irritation.[5]

  • Corrosivity: It can cause severe skin burns and eye damage.[1][4]

  • Lachrymator: It is a powerful lachrymator, meaning it can cause tearing.[2]

Hazard ClassificationGHS CodesSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H300, H310, H330Danger
Skin Corrosion/IrritationH314, H315Danger/Warning
Serious Eye Damage/IrritationH318, H319Danger/Warning
Specific Target Organ Toxicity (Single Exposure)H335Warning

Data compiled from multiple safety data sheets. The severity of classification may vary by supplier.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of Phenacyl bromide waste is critical to prevent accidental exposure and environmental contamination. The following protocol outlines the necessary steps for its collection and disposal.

1. Waste Segregation and Collection:

  • Waste Container: All Phenacyl bromide waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Phenacyl bromide," and the appropriate hazard symbols.

  • Compatibility: Do not mix Phenacyl bromide waste with other waste streams, particularly strong oxidizers, acids, or bases, to prevent exothermic reactions.[5]

2. Spill Management and Decontamination:

  • Spill Response: In the event of a spill, evacuate the area and ensure it is well-ventilated.[3] For small spills, use an inert absorbent material (e.g., sand, diatomaceous earth) to collect the spilled material.[5] Do not use combustible materials for absorption.

  • Decontamination: Clean the contaminated area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Wash the area with soap and water afterward.[1][5]

3. Final Disposal Procedure:

  • Container Sealing: Once the waste container is full (do not overfill), securely seal the lid.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Logical Workflow for Phenacyl Bromide Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Phenacyl bromide.

G start Start: Handling Phenacyl Bromide ppe Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (e.g., residual chemical, contaminated items) fume_hood->generate_waste spill Spill Occurs? fume_hood->spill waste_container Place in Labeled Hazardous Waste Container generate_waste->waste_container container_full Container Full? waste_container->container_full spill->generate_waste No spill_cleanup Follow Spill Cleanup Protocol: - Evacuate - Absorb with inert material - Decontaminate area spill->spill_cleanup Yes spill_cleanup->waste_container container_full->generate_waste No seal_container Securely Seal Container container_full->seal_container Yes store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe handling and disposal of Phenacyl bromide.

This guide is intended to provide essential information for the safe disposal of Phenacyl bromide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.